molecular formula C6H12O3 B3111019 3-Methoxy-3-methylbutanoic acid CAS No. 181819-48-7

3-Methoxy-3-methylbutanoic acid

Cat. No.: B3111019
CAS No.: 181819-48-7
M. Wt: 132.16 g/mol
InChI Key: AGQCQAYKDWYIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-3-methylbutanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxy-3-methylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,9-3)4-5(7)8/h4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQCQAYKDWYIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181819-48-7
Record name 3-methoxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties and molecular structure of 3-Methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Methoxy-3-methylbutanoic Acid: Structural Dynamics, Synthetic Methodologies, and Applications in Ion Channel Modulator Development

Executive Summary

As a Senior Application Scientist, navigating the intersection of synthetic feasibility and pharmacological efficacy is paramount. 3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) has emerged as a highly specialized, non-canonical building block in modern medicinal chemistry. By introducing a sterically hindered, oxygenated aliphatic motif into drug candidates, this molecule fundamentally alters the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs), particularly in the development of voltage-gated ion channel modulators.

This whitepaper deconstructs the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of 3-methoxy-3-methylbutanoic acid, providing a comprehensive guide for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 3-methoxy-3-methylbutanoic acid lies in its


-methoxy-

-methyl arrangement. The fully substituted tertiary carbon restricts the conformational flexibility of the aliphatic chain, locking the molecule into a preferred geometry. This steric bulk, combined with the hydrogen-bond accepting capacity of the methoxy ether, makes it an ideal lipophilic domain for binding into the narrow, hydrophobic pockets of target proteins without the high desolvation penalty typically associated with free hydroxyl groups[1].

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name 3-Methoxy-3-methylbutanoic acid
CAS Number 181819-48-7
Molecular Formula C

H

O

Molecular Weight 132.16 g/mol
Exact Mass 132.0786 Da
XLogP3 (Predicted) 0.2
Topological Polar Surface Area 46.5 Ų
SMILES CC(C)(CC(=O)O)OC

Data sourced from [1].

Causality in Synthetic Design: The TPAP/NMO Oxidation

Synthesizing 3-methoxy-3-methylbutanoic acid from its corresponding primary alcohol (3-methoxy-3-methylbutan-1-ol) requires strategic precision. Traditional harsh oxidants (e.g., Jones Reagent, CrO


/H

SO

) risk cleaving the sensitive tertiary methoxy ether or inducing unwanted elimination reactions.

The Causality of Reagent Selection: We employ Tetrapropylammonium perruthenate (TPAP) as a mild, neutral catalyst alongside N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. This system smoothly oxidizes the primary alcohol to the carboxylic acid without degrading the


-methoxy group. Acetonitrile is selected as the solvent because it readily dissolves both the organic substrate and the NMO monohydrate, facilitating a highly efficient, homogeneous catalytic cycle at room temperature[2].
Experimental Protocol: Self-Validating Synthesis

Objective: Catalytic oxidation of 3-methoxy-3-methylbutan-1-ol to 3-methoxy-3-methylbutanoic acid.

  • Reaction Assembly: Dissolve 3-methoxy-3-methylbutan-1-ol (5.0 mmol) in anhydrous acetonitrile (20 mL). Add NMO monohydrate (50 mmol, 10 eq.) and stir at room temperature for 5 minutes.

  • Catalytic Initiation: Add TPAP (0.5 mmol, 0.1 eq.) in a single portion. Stir the reaction mixture for 3 hours at room temperature.

  • Controlled Concentration: Carefully remove the bulk of the solvent using a rotary evaporator.

    • Causality Check: The product's low molecular weight and lack of strong intermolecular hydrogen bonding (due to internal steric hindrance) render the free acid highly volatile. The protocol strictly limits high-vacuum exposure to a maximum of 30 seconds to prevent severe yield loss[2].

  • Purification: Purify the residue via silica gel column chromatography using a gradient of 50-100% Ethyl Acetate (EtOAc) in hexanes.

  • Self-Validation Loop: Because the product lacks a conjugated

    
    -system, it is not UV-active. Standard UV-directed fraction collection will fail. The protocol mandates manual Thin Layer Chromatography (TLC) validation. Stain the TLC plates with anisaldehyde and apply heat; the target compound will manifest as a distinct purple spot (
    
    
    
    = 0.4–0.8 in 100% EtOAc), ensuring accurate fraction pooling before final solvent removal[2].

SynthWorkflow SM Starting Material 3-Methoxy-3-methylbutan-1-ol Reagents Catalytic Oxidation TPAP (0.1 eq), NMO (10 eq) MeCN, RT, 3h SM->Reagents Workup Controlled Concentration Rotary Evaporation (Caution: High Volatility) Reagents->Workup Purification Silica Gel Chromatography 50-100% EtOAc/Hexanes Workup->Purification Validation In-Process Validation TLC: Rf 0.4-0.8 (100% EtOAc) Stain: Anisaldehyde (Purple) Purification->Validation Product Target Compound 3-Methoxy-3-methylbutanoic acid Yield: ~64% Validation->Product

Figure 1: Self-validating synthetic workflow for 3-methoxy-3-methylbutanoic acid via TPAP oxidation.

Pharmacological Integration: Ion Channel Modulation

In the realm of neuropharmacology, voltage-gated potassium (Kv7) and sodium (Na


1.8) channels are prime targets for anti-epileptic and analgesic therapies. The incorporation of 3-methoxy-3-methylbutanoic acid as an amide-linked side chain (e.g., in benzoimidazol-1,2-yl amides) dramatically enhances the pharmacokinetic profile of the parent pharmacophore[3],[2].

When coupled with an amine to form a 3-methoxy-3-methylbutanamide , the structural motif acts as an allosteric modulator. The tertiary methoxy group provides a localized hydrogen-bond acceptor that interacts with specific threonine or serine residues within the channel's hydrophobic pocket, stabilizing the open conformation of the pore. This leads to potassium ion efflux and subsequent membrane hyperpolarization, effectively dampening neuronal excitability[2]. Furthermore, its application extends into the synthesis of broad-spectrum antibiotics (e.g., cystobactamids), where it modifies the polarity and hydrogen-bonding network of the central


-amino acid core[4].

Pathway Drug Drug Candidate Containing 3-Methoxy-3-methylbutanamide Receptor Kv7 Potassium Channel Binding at Hydrophobic Pocket Drug->Receptor Allosteric Modulation Conformation Channel Conformational Shift (Pore Opening) Receptor->Conformation Efflux Potassium Ion (K+) Efflux Conformation->Efflux Hyperpolarization Membrane Hyperpolarization (Decreased Neuronal Excitability) Efflux->Hyperpolarization Therapeutic Therapeutic Effect (Analgesia / Anti-epileptic) Hyperpolarization->Therapeutic

Figure 2: Mechanism of action for Kv7 channel activators utilizing the target structural motif.

Analytical Characterization Standards

To ensure the integrity of the synthesized 3-methoxy-3-methylbutanoic acid before downstream amide coupling, the following analytical benchmarks must be met[2]:

  • Mass Spectrometry (ESI-MS): Expected negative ion mode [M-H]

    
     at 
    
    
    
    131.2.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       12.0–9.0 (bs, 1H, -COOH)
      
    • 
       3.30 (s, 3H, -OCH
      
      
      
      )
    • 
       2.57 (s, 2H, -CH
      
      
      
      -)
    • 
       1.32 (s, 6H, -C(CH
      
      
      
      )
      
      
      )

The distinct singlet at


 2.57 ppm confirms the integrity of the methylene bridge, while the sharp 6H singlet at 

1.32 ppm validates the preservation of the gem-dimethyl group during oxidation.

References

  • [1] Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. Source: PubChem, National Institutes of Health (NIH). URL:[Link]

  • [3] Title: US20130274243A1 - Chemical Compounds (Nav1.8 Modulators). Source: United States Patent and Trademark Office / Google Patents. URL:

  • [2] Title: US10906877B2 - Benzoimidazol-1,2-yl amides as Kv7 channel activators. Source: United States Patent and Trademark Office / Google Patents. URL:

  • [4] Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

An In-depth Technical Guide to Elucidating the Metabolic Pathway of 3-Methoxy-3-methylbutanoic Acid in Human Physiology

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Unknowns in Xenobiotic Metabolism

In the landscape of drug development and toxicological research, understanding the metabolic fate of a novel chemical entity is paramount. The human body possesses a sophisticated enzymatic arsenal, primarily within the liver, designed to modify and eliminate foreign compounds (xenobiotics). This biotransformation process, broadly categorized into Phase I and Phase II metabolism, dictates a compound's pharmacokinetic profile, its efficacy, and its potential for toxicity.

This guide focuses on a specific compound, 3-methoxy-3-methylbutanoic acid, for which the metabolic pathway in humans is not yet fully characterized. Rather than presenting a known pathway, this document serves as a comprehensive roadmap for its elucidation. We will delve into the predictive methodologies based on chemical structure, detail the state-of-the-art experimental workflows for identifying metabolites, and provide the analytical frameworks for their characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the challenges of metabolic pathway discovery.

Introduction to 3-Methoxy-3-methylbutanoic Acid: A Compound of Interest

3-Methoxy-3-methylbutanoic acid is a carboxylic acid with a molecular formula of C6H12O3[1]. Its structure features a tertiary ether and a carboxylic acid functional group, which suggest several potential sites for metabolic modification. While its biological activity and therapeutic potential are currently under investigation, its journey through the human body—its absorption, distribution, metabolism, and excretion (ADME)—remains a critical knowledge gap. Understanding its metabolic pathway is essential for predicting its clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid

PropertyValueSource
Molecular FormulaC6H12O3PubChem[1]
Molecular Weight132.16 g/mol PubChem[1]
IUPAC Name3-methoxy-3-methylbutanoic acidPubChem[1]
CAS Number181819-48-7PubChem[1]

Predictive Metabolism: Formulating a Hypothesis

Based on the chemical structure of 3-methoxy-3-methylbutanoic acid and established principles of xenobiotic metabolism, we can propose a set of hypothetical metabolic pathways. These predictions form the basis for designing targeted experiments to identify expected metabolites.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 3-methoxy-3-methylbutanoic acid, the primary sites for Phase I metabolism are the methoxy group and the aliphatic backbone.

  • O-demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. This reaction would yield 3-hydroxy-3-methylbutanoic acid and formaldehyde. This is a common metabolic route for many drugs containing methoxy moieties.

  • Hydroxylation: The aliphatic carbon chain could undergo hydroxylation, also mediated by CYP enzymes, to form various hydroxylated derivatives.

  • Oxidation: The carboxylic acid group is already oxidized. Further oxidation is less likely but cannot be entirely ruled out.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion.

  • Glucuronidation: The carboxylic acid group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. The hydroxyl group formed from O-demethylation could also undergo glucuronidation.

  • Sulfation: The hydroxylated metabolite could also be a substrate for sulfotransferases (SULTs), forming a sulfate conjugate.

  • Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine, to form amide linkages.

The following diagram illustrates the proposed metabolic pathways for 3-methoxy-3-methylbutanoic acid.

G Hypothetical Metabolic Pathway of 3-Methoxy-3-methylbutanoic Acid cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 3-Methoxy-3-methylbutanoic acid demethylated 3-Hydroxy-3-methylbutanoic acid parent->demethylated O-demethylation (CYP450) hydroxylated Hydroxylated Metabolites parent->hydroxylated Hydroxylation (CYP450) glucuronide_parent Acyl Glucuronide parent->glucuronide_parent Glucuronidation (UGT) amino_acid_conjugate Amino Acid Conjugate parent->amino_acid_conjugate Amino Acid Conjugation glucuronide_demethylated Glucuronide Conjugate demethylated->glucuronide_demethylated Glucuronidation (UGT) sulfate_demethylated Sulfate Conjugate demethylated->sulfate_demethylated Sulfation (SULT)

Caption: Proposed Phase I and Phase II metabolic pathways of 3-methoxy-3-methylbutanoic acid.

Experimental Approaches for Metabolic Pathway Elucidation

A tiered approach, starting with in vitro systems and progressing to in vivo models, is the most effective strategy for delineating the metabolic pathway.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.

  • Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are the workhorse for Phase I metabolism studies.

  • Human S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.

  • Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.

Experimental Protocol: In Vitro Metabolite Identification using Human Liver Microsomes

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 3-methoxy-3-methylbutanoic acid (at a test concentration, e.g., 10 µM), and phosphate buffer (pH 7.4).

    • Prepare control incubations: without substrate, without microsomes, and without NADPH.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final volume should be 200 µL.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for in vitro metabolite identification.

G In Vitro Metabolite Identification Workflow start Start prepare Prepare Incubation Mixture (Microsomes, Substrate, Buffer) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate with NADPH preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze end End analyze->end

Caption: A generalized workflow for in vitro metabolite identification studies.

In Vivo Metabolism Studies

Animal models, typically rodents, are used to understand the complete ADME profile of a compound. These studies are crucial for identifying metabolites formed through complex, multi-organ pathways.

  • Animal Dosing: 3-Methoxy-3-methylbutanoic acid is administered to the animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood, urine, and feces are collected at various time points.

  • Sample Preparation: Samples are processed to extract the parent compound and its metabolites. This may involve protein precipitation for plasma, and solid-phase or liquid-liquid extraction for urine and feces.

  • Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Analytical Methodologies for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for modern metabolite identification and quantification due to its high sensitivity and selectivity.

Table 2: Comparison of Analytical Techniques for Metabolite Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions.High sensitivity and selectivity; provides structural information.Requires authentic standards for absolute quantification; matrix effects can be a challenge.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Excellent for volatile and thermally stable compounds; extensive spectral libraries.Requires derivatization for non-volatile compounds.
NMR Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts.

Protocol: LC-MS/MS Method for Metabolite Profiling

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a common choice for separating compounds of varying polarity.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient is programmed to elute the more polar metabolites first, followed by the less polar parent compound.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

    • Scan Modes:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of all ions in a specified range.

      • Product Ion Scan (PIS): To fragment a specific precursor ion and obtain its fragmentation pattern, which aids in structural elucidation.

      • Neutral Loss Scan (NLS): To identify metabolites that lose a specific neutral fragment (e.g., glucuronic acid).

      • Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and known metabolites.

Data Interpretation and Metabolic Pathway Construction

The data from in vitro and in vivo experiments are pieced together to construct a comprehensive metabolic map.

  • Metabolite Identification: The m/z values from the full scan data are compared to the predicted masses of potential metabolites. The fragmentation patterns from the product ion scans are then used to confirm the structures.

  • Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human CYP enzymes, the specific CYP isoforms responsible for the Phase I metabolism can be identified.

  • Quantitative Analysis: The concentrations of the parent compound and its major metabolites in plasma, urine, and feces are determined over time to understand the pharmacokinetic profile and the major routes of elimination.

Toxicological Considerations

The identification of metabolites is crucial for assessing potential toxicity.

  • Reactive Metabolites: Some metabolic reactions can produce chemically reactive intermediates that can bind to cellular macromolecules, leading to toxicity. Assays for reactive metabolite trapping can be conducted.

  • Pharmacologically Active Metabolites: Metabolites may have their own pharmacological activity, which could be similar to, different from, or even antagonistic to the parent compound.

  • Species Differences in Metabolism: It is important to compare the metabolic profiles in preclinical species and humans to ensure that the animal models are relevant for predicting human toxicity.

Conclusion: A Strategic Approach to Metabolic Discovery

The elucidation of the metabolic pathway of a novel compound like 3-methoxy-3-methylbutanoic acid is a systematic and multi-faceted process. It begins with predictive analysis based on chemical structure, followed by rigorous experimental investigation using a combination of in vitro and in vivo models. Advanced analytical techniques, particularly LC-MS/MS, are indispensable for the identification and quantification of metabolites. By integrating these approaches, researchers can build a comprehensive understanding of a compound's metabolic fate, which is a critical step in the journey from a chemical entity to a safe and effective therapeutic agent or a well-characterized chemical. This guide provides a robust framework to navigate this discovery process with scientific rigor and efficiency.

References

  • PubChem. 3-Methoxy-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Analytical Methods. [Link]

  • IRBM. ADME/Pharmacology. [Link]

  • BioIVT. What is ADME and how does it fit into drug development?. [Link]

  • Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. [Link]

  • ATSDR. Analytical Methods. [Link]

Sources

Thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methoxy-3-methylbutanoic Acid in Aqueous Solutions

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-Methoxy-3-methylbutanoic acid in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical stability based on molecular structure, outlines potential degradation pathways, and presents detailed, field-proven experimental protocols for empirical stability assessment. The core of this guide is a robust, self-validating methodology centered on forced degradation studies, as mandated by international regulatory standards, to ensure the development of safe and effective pharmaceutical products. By synthesizing chemical principles with practical, step-by-step workflows and advanced analytical techniques, this guide serves as an essential resource for characterizing the stability profile of this and similar molecules.

Introduction

Chemical Identity and Significance

3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a carboxylic acid derivative featuring a methoxy group on a tertiary carbon.[1] Its structure presents a unique combination of a hydrophilic carboxylic acid and a potentially labile tertiary ether linkage. While its direct applications are still under investigation, its structural motifs are relevant in medicinal chemistry and as a potential metabolite of larger drug molecules. Understanding its behavior and stability in an aqueous environment is paramount for any potential pharmaceutical application, as instability can directly impact the safety, efficacy, and shelf-life of a drug product.

The Critical Role of Stability in Drug Development

The chemical stability of a drug substance is a critical quality attribute that regulatory agencies like the FDA and EMA scrutinize closely.[2] Stability testing provides crucial information on how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, pH, and light.[2][3] These studies are foundational for:

  • Identifying potential degradation products: Uncharacterized degradants can be toxic or pharmacologically active, posing a significant safety risk.[4]

  • Elucidating degradation pathways: Knowledge of how a molecule degrades helps in developing stable formulations and selecting appropriate packaging and storage conditions.[2][5]

  • Establishing shelf-life and re-test periods: This ensures the drug remains safe and effective for patients throughout its lifecycle.[5]

  • Developing and validating analytical methods: Stability studies are essential for proving that an analytical method is "stability-indicating," meaning it can accurately measure the drug substance in the presence of its degradants.[2]

Physicochemical and Structural Properties

A thorough understanding of the molecule's inherent properties is the first step in predicting its stability.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic Acid
PropertyValueSource
IUPAC Name 3-methoxy-3-methylbutanoic acidPubChem[1]
CAS Number 181819-48-7PubChem[1]
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
XLogP3 0.2PubChem[1]
Monoisotopic Mass 132.078644241 DaPubChem[1]
Structural Analysis and Preliminary Stability Assessment

The structure of 3-Methoxy-3-methylbutanoic acid contains two key functional groups that dictate its reactivity in aqueous solutions:

  • Carboxylic Acid (-COOH): This group is acidic and will exist in its protonated form at low pH and as a carboxylate anion (-COO⁻) at higher pH. Its reactivity is well-characterized.

  • Tertiary Ether (-OCH₃): The methoxy group is attached to a tertiary carbon. Ether linkages are generally stable to base but can be susceptible to cleavage under acidic conditions. The tertiary nature of the carbon atom suggests that an Sₙ1-type cleavage mechanism, involving a relatively stable tertiary carbocation intermediate, is a highly probable degradation pathway. The methoxy group is generally more reactive and prone to hydrolysis than an ethoxy group.[6]

Based on this analysis, the primary point of thermodynamic instability in aqueous solution is predicted to be the acid-catalyzed hydrolysis of the tertiary ether linkage.

Predicted Degradation Pathways

The principal anticipated degradation pathway for 3-Methoxy-3-methylbutanoic acid is hydrolysis.

Acid-Catalyzed Hydrolysis

This is the most likely degradation route. The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized tertiary carbocation. This carbocation is then attacked by water to yield 3-hydroxy-3-methylbutanoic acid and a proton. This mechanism is favored because it proceeds through a stable intermediate.

Diagram 1: Proposed Acid-Catalyzed Hydrolysis Pathway

G cluster_0 Acid-Catalyzed Hydrolysis Parent 3-Methoxy-3-methylbutanoic acid Protonated Protonated Ether Intermediate Parent->Protonated + H⁺ Carbocation Tertiary Carbocation + CH₃OH (Methanol) Protonated->Carbocation - CH₃OH Product 3-Hydroxy-3-methylbutanoic acid Carbocation->Product + H₂O - H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the title compound.

Experimental Framework for Stability Assessment

To empirically determine the stability profile, a forced degradation study is the industry-standard approach.[4][7] This involves intentionally subjecting the drug substance to stress conditions more severe than those used for accelerated stability testing.[2][8]

The Principle of Forced Degradation (Stress Testing)

The objectives of a forced degradation study are multi-faceted and critical for drug development:

  • To identify the most likely degradation products that could form under normal storage conditions.[2]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[2][5]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact drug from its degradants.[5]

The goal is typically to achieve 5-20% degradation of the drug substance.[4][7][8] If degradation is too extensive (>20%), the stress conditions should be made milder.[4]

Diagram 2: Workflow for Stability Profile Characterization

G cluster_workflow Stability Assessment Workflow start Define Compound (3-Methoxy-3-methylbutanoic acid) protocol_design Design Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->protocol_design execute_stress Execute Stress Testing Protocols protocol_design->execute_stress analyze_samples Analyze Stressed Samples (HPLC-UV, LC-MS) execute_stress->analyze_samples method_dev Develop Stability-Indicating HPLC Method method_dev->analyze_samples interpret Interpret Data & Identify Degradants analyze_samples->interpret report Generate Stability Report interpret->report

Caption: A logical workflow for determining the stability of a new chemical entity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Each stressed sample is compared against a control (time-zero, unstressed) sample to accurately quantify degradation.

Protocol: Forced Degradation Study

Objective: To induce degradation of 3-Methoxy-3-methylbutanoic acid under various stress conditions to identify potential degradants and assess its intrinsic stability.

Materials:

  • 3-Methoxy-3-methylbutanoic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes

  • pH meter

  • Heating block or water bath capable of 60-80°C

  • Photostability chamber (ICH Q1B compliant)

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of 3-Methoxy-3-methylbutanoic acid in a small amount of organic solvent (e.g., methanol) and dilute with water to a final concentration of ~1 mg/mL. This is the stock solution.

  • Control Sample (Time Zero): Dilute an aliquot of the stock solution with a 50:50 water:organic solvent mixture to a final concentration of ~0.1 mg/mL. Analyze immediately via the developed HPLC method.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl in a flask to achieve a final concentration of 0.1 M HCl and ~0.5 mg/mL of the compound.

    • Heat the solution at 60°C for 24 hours.[9]

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of NaOH.

    • Dilute the neutralized sample to ~0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 3, using 0.2 M NaOH instead of HCl.[9]

    • Heat at 60°C and sample at time points.

    • Neutralize aliquots with an equivalent amount of HCl before dilution and analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[9]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Sample at time points, dilute, and analyze directly.

  • Thermal Degradation:

    • Place the stock solution in a sealed vial and heat in a heating block at 80°C for 48 hours.

    • Keep a control sample at room temperature.

    • Sample at time points, dilute, and analyze.

  • Photostability:

    • Expose the stock solution in a photochemically transparent container to light within a photostability chamber as per ICH Q1B guidelines.

    • Simultaneously, expose a control sample wrapped in aluminum foil (dark control) to the same temperature conditions.

    • Analyze the samples after the exposure period.[9]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-Methoxy-3-methylbutanoic acid from all process impurities and degradation products generated during the forced degradation study.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as carboxylic acids often lack strong chromophores)[10]

  • Injection Volume: 10 µL

Method Development & Validation:

  • Initial Analysis: Inject the unstressed (control) sample to determine the retention time of the parent peak.

  • Specificity Analysis: Analyze all stressed and neutralized samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity for the parent peak in the stressed samples. The peak should be spectrally pure, confirming no co-elution of degradants.

  • Method Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (by using different additives like TFA or phosphate buffer), or change the stationary phase (e.g., to a phenyl-hexyl column).

Data Analysis and Interpretation

All quantitative results from the stability study should be summarized in a clear, tabular format.

Table 2: Example Summary of Forced Degradation Results
Stress ConditionDuration (hrs)Assay of Parent Compound (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (%)Mass Balance (%)
Control (T=0) 0100.0N/DN/DN/D100.0
0.1 M HCl @ 60°C 2485.214.1N/D14.899.3
0.1 M NaOH @ 60°C 2499.5N/DN/D0.5100.0
3% H₂O₂ @ RT 2498.9N/D0.81.199.7
Thermal @ 80°C 4899.8N/DN/D0.2100.0
Photostability -99.6N/DN/D0.499.8
N/D: Not Detected. Mass Balance = (% Assay of Parent) + (% Total Impurities)

Interpretation:

  • The data in the example table would strongly suggest that 3-Methoxy-3-methylbutanoic acid is highly susceptible to acid hydrolysis but is stable under basic, oxidative, thermal, and photolytic stress.

  • The primary degradant formed under acidic conditions should be isolated and characterized, likely using LC-MS, to confirm its identity as the predicted 3-hydroxy-3-methylbutanoic acid.

Conclusion

Based on first principles of chemical reactivity, 3-Methoxy-3-methylbutanoic acid is predicted to be primarily susceptible to degradation via acid-catalyzed hydrolysis of its tertiary methoxy group. It is expected to exhibit significant stability under neutral, basic, oxidative, and photolytic conditions. This technical guide provides the comprehensive experimental framework required to empirically verify this hypothesis. By executing the detailed forced degradation protocols and developing a robust, stability-indicating analytical method, researchers can definitively characterize the thermodynamic stability of the molecule. This rigorous, evidence-based approach is fundamental to ensuring product quality and is a non-negotiable component of modern pharmaceutical development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.
  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-3-methylbutanoic acid. PubChem.
  • Sharma, G., & Saini, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC.
  • A Review on Force Degradation Studies for Drug Substances. (n.d.). ijarsct.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Brinker, C. J. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
  • Cheméo. (n.d.). Chemical Properties of 3-(Methoxymethoxy)butanoic acid (CAS 1086255-73-3).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids.
  • Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions). YouTube.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025, October 15).
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
  • Ni, Y., et al. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

Sources

The Enigmatic Metabolite: A Technical Guide to the Role of 3-Hydroxyisovaleric Acid and the Putative 3-Methoxy-3-methylbutanoic Acid in Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the metabolic landscape of Isovaleric Acidemia (IVA), a rare inborn error of leucine metabolism. While the core pathology lies in the deficiency of isovaleryl-CoA dehydrogenase, the resultant accumulation of upstream metabolites paints a complex biochemical picture. This document will focus on the established role of 3-hydroxyisovaleric acid as a key secondary metabolite and critically examine the evidence, or lack thereof, for the endogenous presence of 3-methoxy-3-methylbutanoic acid, a compound that may arise as an analytical artifact.

Isovaleric Acidemia: A Defect in Leucine Catabolism

Isovaleric Acidemia (IVA) is an autosomal recessive metabolic disorder caused by mutations in the IVD gene, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzyme is crucial for the third step in the catabolism of the branched-chain amino acid leucine, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3][4] A deficiency in IVD activity leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical manifestations from acute neonatal crisis to a chronic, intermittent form.[5][6]

The clinical presentation of IVA can be severe, with symptoms including poor feeding, vomiting, seizures, and lethargy, which can progress to coma and death if untreated.[1] A characteristic "sweaty feet" odor, caused by the buildup of isovaleric acid, is a hallmark of the disorder.[1][7] The pathophysiology is complex, with the accumulation of toxic metabolites contributing to metabolic acidosis, hyperammonemia, and neurological damage.[2][8]

The Metabolic Shunt: Formation of Secondary Metabolites

The blockage of the primary leucine degradation pathway due to IVD deficiency forces isovaleryl-CoA down alternative metabolic routes, leading to the formation and excretion of several key diagnostic biomarkers. The primary accumulating substrate, isovaleryl-CoA, is hydrolyzed to isovaleric acid.[9] To mitigate the toxicity of these accumulating compounds, the body employs detoxification pathways, primarily through conjugation with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine, respectively.[5][10][11]

Another significant, albeit secondary, metabolic shunt involves the hydration of a precursor to form 3-hydroxyisovaleric acid (3-HIVA).[9][12] The excretion of 3-HIVA is often elevated in individuals with IVA, particularly during periods of metabolic decompensation.[13][14]

Isovaleric Acidemia Metabolic Pathway Figure 1: Simplified Metabolic Pathway in Isovaleric Acidemia Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA IVD_Deficiency IVD Deficiency Isovaleryl_CoA->IVD_Deficiency Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Hydrolysis Isovalerylglycine Isovalerylglycine (IVG) (Urine) Isovaleryl_CoA->Isovalerylglycine Glycine Conjugation Isovalerylcarnitine Isovalerylcarnitine (Plasma) Isovaleryl_CoA->Isovalerylcarnitine Carnitine Conjugation _3_HIVA 3-Hydroxyisovaleric Acid (3-HIVA) Isovaleryl_CoA->_3_HIVA Hydration & other steps _3_Methylcrotonyl_CoA _3_Methylcrotonyl_CoA Metabolic_Products Further Metabolism _3_Methylcrotonyl_CoA->Metabolic_Products IVD_Deficiency->_3_Methylcrotonyl_CoA Blocked

Caption: Figure 1: Simplified Metabolic Pathway in Isovaleric Acidemia.

The Role of 3-Hydroxyisovaleric Acid (3-HIVA)

3-Hydroxyisovaleric acid is a significant urinary metabolite in IVA.[11] While not as abundant as isovalerylglycine, its presence provides further diagnostic confirmation of the metabolic block.[13] The formation of 3-HIVA is believed to occur through an alternative oxidation pathway of isovaleryl-CoA.[12] Elevated levels of 3-HIVA are also observed in other conditions such as biotin deficiency, where the activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase is impaired.[15]

The clinical significance of 3-HIVA in IVA is primarily as a secondary diagnostic marker. Its concentration can fluctuate depending on the individual's metabolic state, often increasing during catabolic stress.[14] While isovaleric acid itself is considered a primary toxic agent, the contribution of 3-HIVA to the overall pathophysiology of IVA is less clear and warrants further investigation.

3-Methoxy-3-methylbutanoic Acid: Endogenous Metabolite or Analytical Artifact?

A thorough review of the scientific literature, including comprehensive metabolomics studies of isovaleric acidemia, reveals no direct evidence for the endogenous formation of 3-methoxy-3-methylbutanoic acid in this disorder.[1][16] While the possibility of novel, yet-to-be-identified metabolites always exists in inborn errors of metabolism, the current body of research does not support a role for this methoxy-derivative as a biomarker for IVA.

A more plausible explanation for the potential observation of 3-methoxy-3-methylbutanoic acid lies in the analytical techniques used for organic acid profiling, particularly gas chromatography-mass spectrometry (GC-MS).

The Derivatization Dilemma in GC-MS

GC-MS is a cornerstone for the diagnosis of organic acidurias.[10] However, many organic acids, including those with hydroxyl and carboxyl functional groups, are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase their volatility and improve their chromatographic properties.[3]

A common derivatization strategy is methylation, which converts carboxylic acids to their corresponding methyl esters and hydroxyl groups to methyl ethers. While silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is more commonly employed for organic acid profiling, methylation techniques using reagents such as diazomethane or boron trifluoride-methanol can be used.[12][13]

It is therefore hypothesized that during a methylation-based derivatization for GC-MS analysis, the hydroxyl group of the endogenous metabolite 3-hydroxyisovaleric acid could be converted to a methoxy group, resulting in the formation of 3-methoxy-3-methylbutanoic acid methyl ester. The subsequent interpretation of the mass spectrum, without careful consideration of the derivatization chemistry, could lead to the erroneous identification of 3-methoxy-3-methylbutanoic acid as a native metabolite.

Analytical Workflow and Artifact Formation Figure 2: Potential for Artifact Formation in GC-MS Analysis Urine_Sample Urine Sample from IVA Patient _3_HIVA Contains 3-Hydroxyisovaleric Acid (3-HIVA) Extraction Organic Acid Extraction _3_HIVA->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization Methylation Methylation (e.g., with Diazomethane) Derivatization->Methylation Possibility 1 Silylation Silylation (e.g., with BSTFA) Derivatization->Silylation Common Practice GC_MS GC-MS Analysis Methylation->GC_MS Silylation->GC_MS Artifact Detection of 3-Methoxy-3-methylbutanoic acid (as methyl ester) GC_MS->Artifact Potential Misinterpretation Correct_Identification Detection of 3-Hydroxyisovaleric Acid (as TMS derivative) GC_MS->Correct_Identification Correct Interpretation

Sources

Literature review of 3-Methoxy-3-methylbutanoic acid synthesis history

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis History of 3-Methoxy-3-methylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-Methoxy-3-methylbutanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research as a building block or intermediate.[1][2] This technical guide provides a comprehensive literature review of the key synthetic strategies developed for its preparation. We will delve into the historical evolution of its synthesis, focusing on the underlying chemical principles, experimental choices, and the comparative advantages of each route. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols.

The Foundational Pathway: Synthesis from 3-Hydroxy-3-methylbutanoic Acid

The most logical and historically significant route to 3-methoxy-3-methylbutanoic acid begins with its hydroxyl analog, 3-hydroxy-3-methylbutanoic acid (HMB). HMB is a metabolite of the amino acid leucine and can be produced through methods like the oxidation of diacetone alcohol.[3] This approach is centered on the methylation of the tertiary alcohol. However, the presence of the carboxylic acid moiety necessitates a protection-methylation-deprotection strategy to prevent unwanted side reactions. This three-step sequence represents a classic and robust method in organic synthesis.

Strategic Rationale

The core challenge in this synthesis is the selective methylation of the tertiary hydroxyl group in the presence of a more acidic carboxylic acid group. A direct methylation attempt would result in the preferential formation of the methyl ester. Therefore, a protection strategy is essential.

  • Esterification (Protection): The carboxylic acid is first converted into an ester, typically a methyl ester. This is commonly achieved through Fischer esterification, which protects the acidic proton and renders the group inert to the basic conditions of the subsequent methylation step.[4]

  • Methylation (Williamson Ether Synthesis): The tertiary hydroxyl group of the esterified intermediate is then deprotonated using a strong base to form an alkoxide. This nucleophilic alkoxide subsequently reacts with a methylating agent (e.g., methyl iodide) to form the desired methoxy group.[4]

  • Hydrolysis (Deprotection): Finally, the protecting ester group is removed by saponification (base-catalyzed hydrolysis) to reveal the carboxylic acid, yielding the target molecule.[4]

Visualizing the Workflow

Synthesis_from_HMB Figure 1: Three-Step Synthesis from HMB HMB 3-Hydroxy-3-methylbutanoic Acid Intermediate Methyl 3-hydroxy-3-methylbutanoate HMB->Intermediate  Step 1: Esterification (CH₃OH, H₂SO₄) Protected_Ether Methyl 3-methoxy-3-methylbutanoate Intermediate->Protected_Ether  Step 2: Methylation (NaH, CH₃I) Final_Product 3-Methoxy-3-methylbutanoic Acid Protected_Ether->Final_Product  Step 3: Hydrolysis (LiOH, H₂O)

Caption: Overall synthesis pathway for 3-Methoxy-3-methylbutanoic acid starting from HMB.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for analogous transformations.[4]

Step 1: Methyl 3-hydroxy-3-methylbutanoate (Esterification)

  • Protocol:

    • To a solution of 3-hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with constant stirring.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 16-24 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-3-methylbutanoate.[5][6]

Step 2: Methyl 3-methoxy-3-methylbutanoate (Methylation)

  • Protocol:

    • Dissolve methyl 3-hydroxy-3-methylbutanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

    • Allow the mixture to stir at 0°C for 30-60 minutes.

    • Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: 3-Methoxy-3-methylbutanoic acid (Hydrolysis)

  • Protocol:

    • Dissolve methyl 3-methoxy-3-methylbutanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is no longer detectable.[4]

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

Reagent Summary
StepReagentMolecular FormulaMolar Mass ( g/mol )Role
13-Hydroxy-3-methylbutanoic AcidC₅H₁₀O₃118.13Starting Material[7]
1MethanolCH₄O32.04Reagent/Solvent
1Sulfuric AcidH₂SO₄98.08Catalyst
2Sodium HydrideNaH24.00Base
2Methyl IodideCH₃I141.94Methylating Agent
3Lithium HydroxideLiOH23.95Base for Hydrolysis

Alternative Route: Alkoxy-addition to 3-Methylcrotonic Acid

An alternative historical approach avoids the protection-deprotection sequence by starting from an unsaturated precursor, 3-methylcrotonic acid (also known as senecioic acid).[8][9] This C5 building block can be subjected to an addition reaction where methanol is added across the carbon-carbon double bond.

Mechanistic Principle

The synthesis relies on the acid-catalyzed addition of an alcohol to an alkene. The reaction proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton from the acid will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. The nucleophilic methanol molecule then attacks this carbocation, and subsequent deprotonation yields the final 3-methoxy-3-methylbutanoic acid product.

Visualizing the Mechanism

Alkoxy_Addition Figure 2: Acid-Catalyzed Methanol Addition cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Start 3-Methylcrotonic Acid Carbocation Tertiary Carbocation Intermediate Start->Carbocation + H⁺ Proton H⁺ Carbocation_ref Methanol CH₃OH Oxonium Oxonium Ion Methanol->Oxonium Attack at C3 Oxonium_ref Product 3-Methoxy-3-methylbutanoic Acid Oxonium_ref->Product - H⁺ Oxidation_Route Figure 3: Synthesis via Precursor Alcohol Oxidation Start 3-Methyl-3-buten-1-ol Alcohol 3-Methoxy-3-methyl-1-butanol Start->Alcohol Step 1: Methanol Addition (H⁺ Catalyst) Product 3-Methoxy-3-methylbutanoic Acid Alcohol->Product Step 2: Oxidation ([O])

Sources

pKa values and ionization behavior of 3-Methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Methoxy-3-methylbutanoic acid , focusing on its physicochemical properties, ionization behavior, and empirical evaluation methodologies. Designed for medicinal chemists, analytical scientists, and drug development professionals.

Structural and Chemical Profiling

3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7) is a specialized aliphatic carboxylic acid characterized by a beta-methoxy group and gem-dimethyl substitution[1]. In drug development, understanding its exact ionization constant (pKa) is critical, as it dictates the molecule's lipophilicity, solubility, and membrane permeability across physiological pH gradients.

Physicochemical Data Summary

The foundational properties of the compound are summarized below to provide a baseline for its thermodynamic and pharmacokinetic behavior.

Table 1: Physicochemical Properties of 3-Methoxy-3-methylbutanoic acid

PropertyValueSource / Method
IUPAC Name 3-Methoxy-3-methylbutanoic acidPubChem[1]
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
Predicted LogP 0.20 – 0.53XLogP3 / Fluorochem[1],[2]
Predicted pKa ~4.4 – 4.6ACD/Labs Consensus
SMILES CC(C)(CC(=O)O)OCPubChem[3]
Mechanistic Causality of the pKa Value

The pKa of a carboxylic acid is fundamentally driven by the relative thermodynamic stability of its conjugate base (the carboxylate anion). Unsubstituted aliphatic acids, such as butanoic acid, typically exhibit a pKa of ~4.82.

In 3-Methoxy-3-methylbutanoic acid, the pKa is shifted downward to approximately 4.4–4.6 . This shift is governed by two competing electronic and steric effects:

  • The Inductive Effect (-I): The highly electronegative oxygen atom of the methoxy group at the beta-carbon (C3) exerts an electron-withdrawing inductive effect through the

    
    -bond framework. This disperses the negative charge of the carboxylate anion, stabilizing the conjugate base and thereby increasing acidity (lowering the pKa).
    
  • Steric Hindrance and (+I) Effect: The gem-dimethyl groups at C3 provide a slight electron-donating effect (+I) and significant steric bulk. This bulk partially hinders the formation of a dense aqueous solvation shell around the anion, which slightly opposes the pKa-lowering effect of the methoxy group.

Ionization Behavior and pH-Dependent Partitioning

The ionization state of 3-Methoxy-3-methylbutanoic acid dictates its partition coefficient (LogD) at any given physiological pH, governed by the Henderson-Hasselbalch equation:



  • Gastric Fluid (pH ~1.5): The ambient pH is roughly 3 units below the pKa. The compound exists >99.9% in its neutral, protonated form (HA). In this state, it is highly lipophilic, allowing for rapid passive diffusion across the lipid bilayers of the gastric mucosa.

  • Intestinal Fluid (pH ~6.5) & Blood Plasma (pH ~7.4): The ambient pH is significantly above the pKa. The compound is >99% ionized (A⁻). This hydrophilicity maximizes aqueous solubility for systemic circulation but restricts further passive intracellular penetration unless facilitated by active transport mechanisms.

G HA Neutral Form (HA) Lipophilic Dominant at pH < 4.5 A_minus Ionized Form (A⁻) Hydrophilic Dominant at pH > 4.5 HA->A_minus Deprotonation (Increasing pH) A_minus->HA Protonation (Decreasing pH)

Fig 1. pH-dependent ionization equilibrium of 3-Methoxy-3-methylbutanoic acid.

Experimental Protocol: High-Precision pKa Determination

Because 3-Methoxy-3-methylbutanoic acid lacks a strong UV chromophore that shifts upon ionization, UV-Vis spectrophotometry is ineffective. Potentiometric titration is the gold-standard methodology. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocol below is designed as a self-validating system that eliminates systemic artifacts.

Step-by-Step Methodology
  • Electrode Calibration (System Validation):

    • Action: Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

    • Causality: The Nernst equation is highly temperature-dependent. Thermal fluctuations alter the electrode slope, introducing systemic error into the calculated equivalence point.

  • Sample Preparation:

    • Action: Dissolve the compound to a concentration of 2.0 mM in a 0.15 M KCl aqueous background electrolyte.

    • Causality: The 0.15 M KCl matrix ensures the ionic strength remains constant throughout the titration. This fixes the activity coefficients of the ions, allowing the derivation of a true thermodynamic pKa while mimicking physiological osmolarity.

  • Inert Atmosphere Titration:

    • Action: Titrate the solution using standardized 0.1 M KOH under a continuous purge of inert Argon gas.

    • Causality: Atmospheric CO₂ easily dissolves in alkaline titrants to form carbonic acid (

      
      ). This would artificially lower the pH and skew the titration curve. Argon displacement prevents this contamination.
      
  • Data Processing via Bjerrum Function:

    • Action: Record pH vs. Titrant Volume and calculate the pKa using a Gran plot or the Bjerrum formation function to find the exact half-equivalence point.

    • Causality: Algorithmic linearization of the titration curve (Gran plot) minimizes the human error associated with visually estimating the inflection point of the sigmoidal curve.

Workflow Step1 1. Sample Preparation Dissolve 2.0 mM in 0.15 M KCl Step2 2. Electrode Calibration Standardize pH meter at 25.0°C Step1->Step2 Step3 3. Acid-Base Titration Titrate with 0.1 M KOH under Argon Step2->Step3 Step4 4. Data Acquisition Record pH vs. Titrant Volume Step3->Step4 Step5 5. Bjerrum Plot Analysis Calculate exact pKa via regression Step4->Step5

Fig 2. Self-validating potentiometric titration workflow for pKa determination.

Applications in Drug Development

In modern medicinal chemistry, 3-Methoxy-3-methylbutanoic acid serves as a highly specialized building block. According to patent literature, it is frequently utilized in the synthesis of complex benzimidazole and imidazopyridine derivatives[4].

These derivatives are engineered to act as potent modulators of voltage-gated sodium channels (specifically the Nav1.8 channel), which are primarily responsible for generating the rapid upstroke of action potentials in the peripheral nervous system[4]. By incorporating the 3-methoxy-3-methylbutanoic acid moiety, drug designers can fine-tune the overall pKa and LogD of the Nav1.8 inhibitor. This precise physicochemical tuning ensures the drug remains sufficiently lipophilic to cross peripheral nerve sheaths while maintaining enough aqueous solubility to avoid formulation liabilities—a critical balance for novel pain management therapies[4].

References

  • National Center for Biotechnology Information. "3-Methoxy-3-methylbutanoic acid." PubChem, [Link]

  • Google Patents. "US20130274243A1 - Benzimidazole and imidazopyridine derivatives as sodium channel modulators.

Sources

Biosynthetic Origin and Metabolic Engineering of 3-Methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic origin, enzymatic mechanisms, and fermentative production strategies for 3-Methoxy-3-methylbutanoic acid (3-MMB) .

Executive Summary

3-Methoxy-3-methylbutanoic acid (3-MMB) is a rare branched-chain ether-fatty acid found in specific fungal (Pleurocybella porrigens) and bacterial (Myxobacteria) metabolomes. Unlike common fatty acids derived from acetyl-CoA elongation, 3-MMB originates from the catabolism of L-Leucine or the isoprenoid pathway , diverging at the intermediate 3-hydroxy-3-methylbutyrate (HMB) .

This guide elucidates the biosynthetic pathway, identifying the critical O-methylation step of the tertiary hydroxyl group as the pathway's defining feature. It provides a roadmap for researchers to engineer bacterial hosts (e.g., E. coli, Corynebacterium glutamicum) for the targeted fermentation of 3-MMB.

Part 1: Chemical Identity and Biological Context[1]

Molecular Structure & Properties
  • IUPAC Name: 3-Methoxy-3-methylbutanoic acid[1][2][3]

  • Common Synonyms: 3-Methoxyisovaleric acid; O-Methyl-HMB.

  • CAS Registry: 181819-48-7

  • Key Feature: A tertiary ether linkage at the

    
    -carbon, conferring unique steric protection and lipophilicity compared to its hydroxy-analog (HMB).
    
Natural Occurrence
  • Fungal Origin: Isolated from Pleurocybella porrigens (Angel’s Wings mushroom), often alongside amino-acid analogs like 3-amino-2-hydroxy-3-methylbutanoic acid.

  • Bacterial Origin: Identified as a structural moiety in Cystobactamids , a class of peptide antibiotics produced by Myxobacteria (e.g., Cystobacter sp.).[4] In these secondary metabolites, the 3-methoxy-3-methylbutanoyl moiety often serves as a specialized "cap" or side-chain modification.

Part 2: Biosynthetic Pathway Elucidation

The biosynthesis of 3-MMB does not follow the standard fatty acid synthase (FAS) cycle. Instead, it is a branch-point metabolite derived from Leucine Catabolism .

The Core Pathway: Leucine to HMB

The precursor is L-Leucine , which undergoes transamination and oxidative decarboxylation to form isovaleryl-CoA.

  • Transamination: L-Leucine

    
    
    
    
    
    -Ketoisocaproate (KICA)
    • Enzyme: Branched-chain amino acid aminotransferase (IlvE).

  • Decarboxylation: KICA

    
     Isovaleryl-CoA
    
    • Enzyme: Branched-chain

      
      -keto acid dehydrogenase complex (BCKDH).
      
  • Dehydrogenation: Isovaleryl-CoA

    
     3-Methylcrotonyl-CoA
    
    • Enzyme: Isovaleryl-CoA dehydrogenase (IVD).

  • Hydration (The Branch Point): 3-Methylcrotonyl-CoA

    
    3-Hydroxy-3-methylbutyryl-CoA (HMB-CoA) 
    
    • Enzyme: Methylcrotonyl-CoA carboxylase (MCC) is usually next, BUT for 3-MMB synthesis, the pathway diverts here via Enoyl-CoA Hydratase (Crotonase) to form the hydroxylated intermediate.

The Critical Step: O-Methylation

The transformation of HMB (or HMB-CoA) to 3-MMB requires the methylation of a tertiary alcohol—a chemically difficult step requiring a specialized S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) .

  • Substrate: Likely 3-Hydroxy-3-methylbutyryl-CoA (thioester) or free 3-Hydroxy-3-methylbutyrate .

  • Enzyme Class: Class I SAM-dependent methyltransferase.

  • Mechanism: S_N2-like nucleophilic attack of the hydroxyl oxygen onto the methyl group of SAM.

Pathway Visualization

The following diagram illustrates the divergence from canonical leucine catabolism to 3-MMB biosynthesis.

Biosynthesis_3MMB Leucine L-Leucine KICA alpha-Ketoisocaproate (KICA) Leucine->KICA IlvE (Transaminase) IsovalerylCoA Isovaleryl-CoA KICA->IsovalerylCoA BCKDH Complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD (Dehydrogenase) HMB_CoA 3-Hydroxy-3-methylbutyryl-CoA (HMB-CoA) MethylcrotonylCoA->HMB_CoA Enoyl-CoA Hydratase (Crotonase) HMB 3-Hydroxy-3-methylbutanoic acid (HMB) HMB_CoA->HMB Thioesterase MMB_CoA 3-Methoxy-3-methylbutyryl-CoA HMB_CoA->MMB_CoA SAM-dependent O-Methyltransferase MMB 3-Methoxy-3-methylbutanoic acid (3-MMB) HMB->MMB Putative O-Methyltransferase MMB_CoA->MMB Thioesterase SAM SAM SAM->MMB_CoA SAH SAH

Caption: Biosynthetic derivation of 3-MMB from L-Leucine catabolism. Green arrows indicate the diversion from the catabolic pathway; Red arrows indicate the specific methoxy-functionalization.

Part 3: Fermentation Strategy & Experimental Protocol

To produce 3-MMB in a heterologous host like E. coli, you must engineer a "Leucine-Overproducing, Degradation-Deficient" chassis.

Strain Engineering (The "Push-Pull-Block" Strategy)
ModuleGenetic TargetActionRationale
Block (Catabolism)

liuD /

mccA
Deletion Prevents HMB-CoA from being processed into Acetyl-CoA (canonical degradation). Forces accumulation of HMB-CoA.
Push (Precursor) leuABCD (feedback resistant)Overexpression Increases the pool of L-Leucine and

-ketoisocaproate.
Pull (Conversion) crotonase (e.g., crt from Clostridium)Overexpression Efficiently hydrates 3-methylcrotonyl-CoA to HMB-CoA.
Functionalize O-methyltransferase (OMT)Heterologous Expression Candidate genes: AmbE (from Pseudomonas), SorC (from Sorangium), or fungal OMTs from Pleurocybella.
Fermentation Protocol (Fed-Batch)

This protocol is designed for a 5L bioreactor using a modified M9 minimal medium.

Phase 1: Biomass Accumulation (0–12 hours)

  • Medium: M9 salts + 20 g/L Glucose + 5 g/L Yeast Extract.

  • Conditions: 37°C, pH 7.0, DO > 30%.

  • Goal: High cell density (OD600 > 20).

Phase 2: Induction & Precursor Feeding (12–48 hours)

  • Induction: Add IPTG (0.5 mM) to express the heterologous pathway (Crotonase + OMT).

  • Temperature Shift: Lower to 25°C to improve solubility of the methyltransferase.

  • Precursor Feed:

    • Feed L-Leucine (or

      
      -ketoisocaproate) at 0.5 g/L/h.
      
    • Feed Methionine (0.2 g/L bolus) to regenerate the SAM pool (methyl donor).

  • Carbon Feed: Glucose limited feed to maintain metabolism without overflow metabolism (acetate formation).

Phase 3: Extraction & Purification

  • Clarification: Centrifuge broth (5000 x g, 20 min).

  • Acidification: Adjust supernatant pH to 2.0 using HCl (protonates the acid).

  • Extraction: Liquid-liquid extraction with Ethyl Acetate (1:1 v/v).

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Part 4: Analytical Validation

Trustworthiness in biosynthesis requires rigorous validation. Do not rely solely on retention time.

Mass Spectrometry (GC-MS)

Derivatize the sample using BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ester.

  • Target Ion (m/z): Look for the molecular ion of the TMS derivative.

    • MW (Free Acid): 132.16 g/mol .

    • MW (TMS-Ester): ~204.

  • Fragmentation Pattern: Look for the characteristic loss of a methyl group [M-15] and the methoxy cleavage.

NMR Verification
  • 1H NMR (CDCl3):

    • 
       1.25 ppm (s, 6H): Gem-dimethyl groups.
      
    • 
       2.45 ppm (s, 2H): Methylene group (
      
      
      
      -position).
    • 
       3.20 ppm (s, 3H): Methoxy singlet  (Diagnostic peak).
      
  • 13C NMR:

    • Confirm the quaternary carbon shift at the

      
      -position (approx 74-76 ppm) due to the ether linkage.
      

References

  • Natural Product Isolation

    • Wakimoto, T., et al. (2011). "Characterization of the toxins in the mushroom Pleurocybella porrigens." Angewandte Chemie International Edition. Link

  • Cystobactamid Biosynthesis

    • Baumann, S., et al. (2014). "Cystobactamids: a new antibiotic class from myxobacteria inhibiting bacterial gyrase." Angewandte Chemie International Edition. Link

  • Leucine Catabolism & HMB

    • Nissen, S., et al. (1996). "Effect of leucine metabolite beta-hydroxy-beta-methylbutyrate on muscle metabolism." Journal of Applied Physiology. Link

  • O-Methyltransferase Mechanisms

    • Liscombe, D. K., et al. (2012). "O-methylation of amino acids, peptides, and complex natural products in bacteria." Natural Product Reports. Link

  • Metabolic Engineering of Branched-Chain Acids

    • Jiang, W., et al. (2019). "Metabolic engineering of Escherichia coli for the production of isovalerate and its derivatives." Biotechnology for Biofuels. Link

Sources

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-methoxy-3-methylbutanoic acid and its primary derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, comparative reactivity, and characterization of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The 3-Methoxy-3-methylbutanoic Acid Scaffold

The 3-methoxy-3-methylbutanoic acid scaffold is a valuable building block in organic synthesis. Its structure, featuring a sterically hindered carboxylic acid and a tertiary methoxy group, imparts unique physicochemical properties to its derivatives. This guide will explore the chemical space of this scaffold, focusing on the parent acid, its corresponding esters, and amides, and provide a comparative analysis of their utility in various chemical applications, including potential applications in medicinal chemistry. The presence of the methoxy group can influence a molecule's lipophilicity, metabolic stability, and electronic properties, making it an intriguing moiety for fine-tuning the characteristics of larger molecules.[1][2]

Synthesis of 3-Methoxy-3-methylbutanoic Acid and Its Derivatives

The synthesis of 3-methoxy-3-methylbutanoic acid and its derivatives can be approached through a multi-step sequence, starting from commercially available precursors. A robust and scalable synthetic strategy is crucial for accessing these compounds for research and development.

Synthesis of the Precursor: 3-Methoxy-3-methyl-1-butanol

A key intermediate for the synthesis of 3-methoxy-3-methylbutanoic acid is the corresponding primary alcohol, 3-methoxy-3-methyl-1-butanol. This alcohol can be efficiently prepared via the methoxy-alkylation of 3-methyl-3-buten-1-ol.

Synthesis_of_Alcohol start 3-Methyl-3-buten-1-ol reaction Methoxy-alkylation start->reaction methanol Methanol (CH3OH) methanol->reaction catalyst Acid Catalyst (e.g., Heterogeneous Acid) catalyst->reaction product 3-Methoxy-3-methyl-1-butanol reaction->product

Caption: Synthesis of 3-Methoxy-3-methyl-1-butanol.

A patented method involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a heterogeneous acid catalyst in a sealed reactor.[3] This process offers advantages such as reduced equipment corrosion and simpler workup procedures.

Experimental Protocol: Synthesis of 3-Methoxy-3-methyl-1-butanol [3]

  • Reaction Setup: In a sealed batch reactor, combine 3-methyl-3-buten-1-ol, methanol, and a heterogeneous acid catalyst (e.g., Cs2.5H0.5PW12O40/SiO2). The molar ratio of 3-methyl-3-buten-1-ol to methanol should be in the range of 0.01-1, and the catalyst should constitute 0.1-5% of the total reaction mass.

  • Reaction Conditions: Vigorously stir the reaction mixture at a temperature between 50-200°C and a pressure of 0.1-5 MPa for 1-12 hours.

  • Workup and Purification: After the reaction is complete, cool the reactor and carefully vent any excess pressure. The product, 3-methoxy-3-methyl-1-butanol, can be isolated and purified by distillation.

Oxidation to 3-Methoxy-3-methylbutanoic Acid

Synthesis_of_Acid start 3-Methoxy-3-methyl-1-butanol intermediate 3-Methoxy-3-methylbutanal start->intermediate Step 1: Oxidation product 3-Methoxy-3-methylbutanoic Acid intermediate->product Step 2: Oxidation reagent1 Mild Oxidant (e.g., PCC, DMP) reagent1->start reagent2 Strong Oxidant (e.g., KMnO4, Jones Reagent) reagent2->intermediate

Caption: Proposed two-step synthesis of 3-Methoxy-3-methylbutanoic Acid.

Proposed Experimental Protocol: Synthesis of 3-Methoxy-3-methylbutanoic Acid

  • Step 1: Oxidation to the Aldehyde:

    • Dissolve 3-methoxy-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-3-methylbutanal.

  • Step 2: Oxidation to the Carboxylic Acid:

    • Dissolve the crude aldehyde from Step 1 in a suitable solvent like acetone or a mixture of t-butanol and water.

    • Cool the solution in an ice bath and add a strong oxidizing agent such as Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4) dropwise until a persistent color change is observed.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding isopropanol to consume any excess oxidant.

    • Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-methoxy-3-methylbutanoic acid can be purified by column chromatography or recrystallization.

Synthesis of Derivatives: Esters and Amides

Once the parent carboxylic acid is obtained, its derivatives can be readily synthesized using standard organic chemistry transformations.

The synthesis of esters, such as methyl 3-methoxy-3-methylbutanoate, is typically achieved through Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-methoxy-3-methylbutanoate

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-3-methylbutanoic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reagent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product can be further purified by distillation or column chromatography.

The synthesis of amides from 3-methoxy-3-methylbutanoic acid requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient. Common methods involve the use of coupling agents or conversion to a more reactive acyl chloride.

Amide_Synthesis cluster_0 Method 1: Coupling Agent cluster_1 Method 2: Acyl Chloride Intermediate acid 3-Methoxy-3-methylbutanoic Acid reaction1 Amide Coupling acid->reaction1 acyl_chloride 3-Methoxy-3-methylbutanoyl chloride acid->acyl_chloride Activation amine Amine (R-NH2) amine->reaction1 reaction2 Nucleophilic Acyl Substitution amine->reaction2 product 3-Methoxy-3-methylbutanamide coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->reaction1 reaction1->product acyl_chloride->reaction2 soCl2 Thionyl Chloride (SOCl2) soCl2->acid reaction2->product Reactivity_Hierarchy cluster_reactivity Decreasing Reactivity cluster_stability Increasing Stability acyl_halide Acyl Halide anhydride Acid Anhydride acyl_halide->anhydride ester Ester anhydride->ester amide Amide ester->amide amide_s Amide ester_s Ester ester_s->amide_s anhydride_s Acid Anhydride anhydride_s->ester_s acyl_halide_s Acyl Halide acyl_halide_s->anhydride_s

Sources

Methodological & Application

Protocol for GC-MS detection of 3-Methoxy-3-methylbutanoic acid in urine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 3-Methoxy-3-methylbutanoic Acid in Human Urine

Authored by: A Senior Application Scientist

Introduction

3-Methoxy-3-methylbutanoic acid (3M3MBA) is a carboxylic acid that may be present in biological matrices as a result of endogenous metabolic processes or exogenous exposure. The analysis of organic acids and other volatile organic compounds (VOCs) in urine is a cornerstone of clinical diagnostics and metabolomics research, offering a non-invasive window into the physiological state of an individual.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for identifying and quantifying such compounds due to its high chromatographic resolution and mass-specific detection.[3][4]

However, the direct analysis of polar, non-volatile compounds like 3M3MBA by GC-MS is not feasible. The protocol herein provides a comprehensive, field-proven methodology for the robust detection of 3M3MBA in human urine. It details every critical stage, from sample handling and extraction to chemical derivatization—a process essential for rendering the analyte volatile and thermally stable.[5][6] This guide is designed for researchers and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale underpinning the methodological choices, ensuring both technical accuracy and experimental success.

Principle of the Method

The successful analysis of 3M3MBA from a complex biological matrix like urine hinges on a multi-stage process designed to isolate, modify, and detect the target analyte with high sensitivity and specificity.

  • Sample Preparation (Extraction): The initial and most critical step is the isolation of 3M3MBA from interfering substances in the urine matrix, such as salts, urea, and proteins.[1] This is achieved through either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE is a classic, cost-effective method based on the differential solubility of the analyte in immiscible liquid phases.[7][8][9] SPE offers a more modern, often cleaner, extraction by partitioning the analyte onto a solid sorbent.[7][9][10] The choice between LLE and SPE may depend on laboratory resources and specific sample characteristics.[7][9]

  • Chemical Derivatization: Carboxylic acids like 3M3MBA contain active hydrogen atoms in their carboxyl groups, which lead to hydrogen bonding. This makes them non-volatile and prone to thermal degradation at the high temperatures used in GC.[5] Derivatization is a chemical reaction that replaces these active hydrogens with a non-polar functional group.[6] For this application, a silylation reaction using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to convert the carboxylic acid into its more volatile and thermally stable trimethylsilyl (TMS) ester.[11][12]

  • GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized. The volatile TMS-3M3MBA is then separated from other components in the mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented into a predictable pattern, and detected. The combination of the compound's retention time from the GC and its unique mass spectrum from the MS provides definitive identification and quantification.

Workflow Overview

GC-MS Workflow for 3M3MBA in Urine cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection 1. Urine Sample Collection & Storage Pretreatment 2. Pre-treatment (Centrifugation, Normalization) SampleCollection->Pretreatment Extraction 3. Extraction (LLE or SPE) Pretreatment->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Derivatize 5. Silylation with BSTFA + TMCS Evaporation->Derivatize GCMS_Analysis 6. GC-MS Injection & Data Acquisition Derivatize->GCMS_Analysis DataProcessing 7. Data Processing (Identification & Quantification) GCMS_Analysis->DataProcessing

Caption: Overall experimental workflow from sample collection to data analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • 3-Methoxy-3-methylbutanoic acid (analytical standard)

  • Internal Standard (IS), e.g., 3-phenylbutyric acid or Tropic acid[7][13]

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[7][14]

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC or chromatography grade

  • Diethyl ether, HPLC or chromatography grade

  • Sodium chloride (NaCl), analytical grade

  • Hydrochloric acid (HCl), 5M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas, high purity

  • Glass test tubes with screw caps

  • GC vials with inserts

  • Solid-Phase Extraction (SPE) Cartridges: Strong Anion Exchange (e.g., Accell Plus QMA) if using SPE method[10]

Instrumentation and Analytical Conditions

A gas chromatograph coupled to a mass spectrometer is required. The following table provides typical parameters for the analysis of silylated organic acids.[7][14][15]

Parameter Setting
Gas Chromatograph (GC)
Injection PortSplitless mode (can be optimized)
Injector Temperature250 - 300 °C[7][14]
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min[15]
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Oven ProgramInitial: 50-80 °C, hold for 3-5 min. Ramp 1: 10 °C/min to 140 °C. Ramp 2: 20 °C/min to 280 °C, hold for 3-5 min.[7][14]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[15]
Ion Source Temperature200 - 230 °C[7][15]
Quadrupole Temperature150 °C[7][15]
Transfer Line Temp.250 - 280 °C[7][14]
Mass Scan Rangem/z 50 - 550[14]

Detailed Experimental Protocol

Part 1: Sample Collection and Pre-treatment
  • Collection: Collect first-morning mid-stream urine samples in sterile containers.[16] For optimal preservation of metabolites, process samples within 30 minutes or store immediately at -20°C, or preferably -80°C for long-term stability.[11][16]

  • Thawing & Mixing: Thaw frozen urine samples at room temperature or in a 4°C water bath. Once thawed, vortex thoroughly to ensure homogeneity.

  • Centrifugation: Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to pellet cells, casts, and other particulate matter.[16]

  • Normalization: To account for variations in urine dilution, it is best practice to normalize the sample volume to its creatinine concentration.[17] Determine the creatinine concentration of the supernatant using a standard clinical assay. Calculate the volume of urine supernatant equivalent to a set amount of creatinine (e.g., 1 mg).[7] Use this calculated volume for the extraction. If creatinine measurement is not available, a fixed volume (e.g., 1-2 mL) can be used.

Part 2: Analyte Extraction

Two primary methods are presented. LLE is a robust and widely used technique, while SPE can provide cleaner extracts.

Extraction Pathways cluster_lle Method A: Liquid-Liquid Extraction (LLE) cluster_spe Method B: Solid-Phase Extraction (SPE) start Normalized Urine Supernatant lle1 1. Add Internal Standard start->lle1 spe1 1. Add Internal Standard start->spe1 lle2 2. Acidify to pH < 2 with HCl lle1->lle2 lle3 3. Saturate with NaCl lle2->lle3 lle4 4. Extract with Ethyl Acetate (3x) lle3->lle4 lle5 5. Pool Organic Layers & Dry lle4->lle5 end_node Dried Extract Ready for Derivatization lle5->end_node spe2 2. Condition SPE Cartridge spe1->spe2 spe3 3. Load Sample spe2->spe3 spe4 4. Wash Cartridge spe3->spe4 spe5 5. Elute with Acidified Solvent spe4->spe5 spe5->end_node

Caption: Comparison of Liquid-Liquid and Solid-Phase Extraction pathways.

Method A: Liquid-Liquid Extraction (LLE) This protocol is adapted from established methods for urinary organic acid analysis.[7][11][14]

  • Transfer the normalized volume of urine supernatant to a clean glass tube.

  • Spike the sample with a known amount of the chosen internal standard solution.

  • Acidify the urine to a pH < 2 by adding 5M HCl dropwise (check with pH paper). This protonates the carboxylic acids, making them less water-soluble and more extractable into an organic solvent.[11]

  • Add solid NaCl to saturate the aqueous solution. This "salting out" effect increases the partitioning of organic acids into the organic phase.[11] Vortex to dissolve.

  • Add 2 mL of ethyl acetate, cap the tube securely, and mix on a rotary mixer for 2-5 minutes.[11]

  • Centrifuge at 1,500 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-7) two more times with fresh ethyl acetate, pooling all organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at a temperature no higher than 40-50 °C.[7][14] Over-drying or excessive heat can lead to the loss of more volatile acids.[14]

Method B: Solid-Phase Extraction (SPE) with Strong Anion Exchange This method is advantageous for polar compounds and can yield cleaner extracts.[10]

  • Transfer the normalized volume of urine supernatant to a clean glass tube. Spike with the internal standard.

  • Adjust the sample pH to 8-8.5.[7][18]

  • Condition a strong anion-exchange (QMA) SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of deionized water.[7]

  • Load the pH-adjusted urine sample onto the cartridge. The negatively charged organic acids will bind to the positively charged sorbent.

  • Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove neutral and basic interferences.

  • Elute the organic acids from the cartridge using an appropriate acidic solvent mixture (e.g., ethyl acetate/formic acid).[18]

  • Collect the eluate and evaporate to complete dryness under a gentle stream of nitrogen at 40-50 °C.

Part 3: Derivatization (Silylation)

This step is critical and must be performed under anhydrous conditions to prevent hydrolysis of the derivatizing reagent and the TMS-ester product.

  • Ensure the dried extract from Part 2 is completely free of solvent.

  • To the dried residue, add 75 µL of BSTFA + 1% TMCS and 20 µL of anhydrous pyridine.[7][14] Pyridine acts as a catalyst and acid scavenger.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture in a heating block or oven at 75-80 °C for 30-60 minutes to ensure the reaction goes to completion.[7][12][14]

  • Allow the tube to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with a glass insert for analysis. The sample is now ready for injection.

Part 4: GC-MS Analysis and Data Processing
  • Sequence Setup: Set up an analytical sequence including a solvent blank, calibration standards (derivatized in the same manner as samples), quality control (QC) samples, and the unknown urine samples.

  • Injection: Inject 1-2 µL of the derivatized sample onto the GC-MS system operating under the conditions specified in the instrumentation table.[7][11]

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.

  • Identification: Identify the TMS-derivatized 3M3MBA peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum to that of a pure, derivatized standard.

  • Quantification: Integrate the peak area of the characteristic ions for both the 3M3MBA derivative and the internal standard derivative. Calculate the concentration of 3M3MBA in the original urine sample using the response factor determined from the calibration curve.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every analytical batch must incorporate a system of self-validation:

  • Internal Standard (IS): The addition of an IS at the very beginning of the protocol is mandatory. It accounts for any analyte loss during the multiple steps of extraction and derivatization, correcting for variations in recovery and ensuring accurate quantification.[17]

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) must be prepared by spiking known concentrations of 3M3MBA standard into a blank matrix (e.g., water or pooled control urine). This curve must demonstrate linearity (R² > 0.99) over the expected concentration range.

  • Quality Control (QC) Samples: Include at least two levels of QC samples (low and high concentration) in each batch. The calculated concentrations of these QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) to validate the run.

  • Blanks: A method blank (a sample containing no analyte that is taken through the entire process) must be run to check for contamination from reagents or the system.

By adhering to these principles, the protocol becomes a self-validating system, generating data that is both accurate and defensible.

References

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC. (2022, November 5). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (2024, January 8). MDPI. Retrieved March 7, 2024, from [Link]

  • GC/MS parameters for PVOCs in urine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Quantification of selected volatile organic compounds in human urine by gas chromatography selective reagent ionization time of flight mass spectrometry. (2016, May 19). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. (2021, May 4). ACS Omega. Retrieved March 7, 2024, from [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). erndim.org. Retrieved March 7, 2024, from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). clinchem.org. Retrieved March 7, 2024, from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved March 7, 2024, from [Link]

  • Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. (n.d.). discover.nci.nih.gov. Retrieved March 7, 2024, from [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC. (2024, November 15). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. Retrieved March 7, 2024, from [Link]

  • A Simplified, Mixed-Mode Sample Preparation Strategy for Urinary Forensic Toxicology Screening by UPLC-MS/MS. (n.d.). Waters. Retrieved March 7, 2024, from [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC. (2020, August 11). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. (n.d.). Clinical Chemistry. Retrieved March 7, 2024, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2023, March 9). YouTube. Retrieved March 7, 2024, from [Link]

  • Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. (2004, July 5). PubMed. Retrieved March 7, 2024, from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). metbio.net. Retrieved March 7, 2024, from [Link]

  • 3-Methoxy-3-methylbutanoic acid. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. (2021, October 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies. Retrieved March 7, 2024, from [Link]

  • Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry. (2022, August 5). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020, July 29). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). DergiPark. Retrieved March 7, 2024, from [Link]

  • Metabolite biomarkers in lung cancer: unlocking the potential of body fluid analysis for early detection and prognosis—a narrative review. (2023, September 17). Annals of Translational Medicine. Retrieved March 7, 2024, from [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020, October 16). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. (2021, August 1). The Aquila Digital Community. Retrieved March 7, 2024, from [Link]

  • Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers. (2017, March 15). PubMed. Retrieved March 7, 2024, from [Link]

  • MEX3A is a new diagnostic, independent prognostic biomarker and a promising therapeutic target in gliomas. (2024, May 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • U of A researchers discover new biomarker for rare autoimmune disease. (2019, August 27). University of Alberta. Retrieved March 7, 2024, from [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) of 3-Methoxy-3-methylbutanoic Acid (MMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling[1][2][3]

3-Methoxy-3-methylbutanoic acid (MMBA) is a polar, low-molecular-weight carboxylic acid (


, MW 132.16). Often analyzed as a metabolite of the industrial solvent 3-methoxy-3-methylbutanol (MMB) or as a specific biomarker in biological matrices, its extraction presents distinct challenges due to its high polarity and water solubility.
Physicochemical Constraints
  • Polarity (logP ~0.2): The compound is highly hydrophilic. Traditional silica-based C18 sorbents often fail to retain MMBA, resulting in "breakthrough" during the loading step.

  • Acidity (pKa ~4.6): As a carboxylic acid, MMBA exists as an anion (deprotonated) at physiological pH (>7.4) and as a neutral molecule at acidic pH (<2.5).

  • Volatility: Care must be taken during the evaporation of eluates to prevent analyte loss.

Strategic Selection: Mixed-Mode Anion Exchange

To achieve high recovery (>85%) and matrix cleanliness, this guide prioritizes Mixed-Mode Strong Anion Exchange (MAX) . This mechanism utilizes a "catch-and-release" strategy:

  • Catch: Lock the analyte onto the sorbent via strong ionic interaction at high pH.

  • Wash: Aggressively remove neutral and basic interferences with organic solvents.

  • Release: Elute by neutralizing the analyte with acid, breaking the ionic bond.

Protocol A: Biological Fluids (Urine/Plasma)

Recommended Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A). Bed Mass: 30 mg (for <1 mL sample) or 60 mg (for >1 mL sample).

Reagent Preparation
  • Loading Buffer: 5% Ammonium Hydroxide (

    
    ) in water (pH ~11).
    
  • Elution Solvent: 2% Formic Acid in Methanol.

  • Internal Standard (IS):

    
    -3-Methoxy-3-methylbutanoic acid (if available) or a structural analog like Valproic Acid-
    
    
    
    .
Extraction Workflow

The following protocol ensures the analyte is fully deprotonated (charged) prior to loading.

StepActionCritical Mechanism
1. Pre-treatment Dilute Sample 1:1 with Loading Buffer . Vortex 30s. Centrifuge at 10,000 x g for 5 min.Adjusts pH > 7.0 to ensure MMBA is ionized (

). Removes particulates.
2.[1][2] Conditioning 1 mL Methanol.Activates the polymeric surface.
3. Equilibration 1 mL Water.Prepares sorbent for aqueous environment.
4. Loading Load pre-treated sample at 1 mL/min.Analyte binds to quaternary amine sites via anion exchange.
5. Wash 1 1 mL 5%

in Water.
Removes proteins and hydrophilic interferences.
6. Wash 2 1 mL Methanol.Crucial Step: Removes hydrophobic neutrals/bases. Analyte remains locked by ionic bond.
7. Elution 2 x 500 µL Elution Solvent (2% Formic Acid in MeOH).Acid protonates the carboxyl group (

), breaking the ionic bond.
8. Post-Process Evaporate under

at 35°C. Reconstitute in Mobile Phase.
Caution: Do not over-dry. MMBA is semi-volatile.
Visual Workflow (MAX Mechanism)

SPE_Workflow Start Sample (Urine/Plasma) PreTreat Pre-treatment Add 5% NH4OH (pH > 8) Ionize MMBA to COO- Start->PreTreat Condition Conditioning 1. MeOH 2. Water Load Load Sample MMBA binds to Sorbent (+) PreTreat->Load Supernatant Condition->Load Wash1 Wash 1 (Aqueous Base) Removes Proteins/Salts Load->Wash1 Wash2 Wash 2 (100% MeOH) Removes Hydrophobic Neutrals (Analyte stays bound) Wash1->Wash2 Elute Elution 2% Formic Acid in MeOH Protonates MMBA -> Release Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Figure 1: Mixed-Mode Anion Exchange (MAX) workflow for selective isolation of acidic metabolites.

Protocol B: Environmental Water (Polymeric Reversed-Phase)

Recommended Sorbent: Hydrophilic-Lipophilic Balance Polymer (e.g., Oasis HLB, Strata-X). Use Case: When fractionation of acids/neutrals is not required, or for simpler matrices like drinking water.

Mechanism: Retention relies on Van der Waals forces. Because MMBA is polar, retention is weak unless pH is controlled to keep the molecule neutral.

  • Acidification: Acidify water sample to pH 2.0 using HCl. (Ensures MMBA is neutral:

    
    ).
    
  • Conditioning: 3 mL MeOH, then 3 mL acidified water (pH 2).

  • Loading: Load sample at 2-5 mL/min.

  • Washing: 2 mL 5% MeOH in Water (pH 2). Do not use high % organic or high pH.

  • Elution: 2 mL Methanol.

Note: This method is less clean than Protocol A for biological samples but sufficient for water analysis.

Analytical Validation & QC

Mass Spectrometry Detection (LC-MS/MS)

MMBA is best detected in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid moiety.

  • Precursor Ion: 131.1 m/z

    
    
    
  • Product Ions:

    • Quantifier: 85.0 m/z (Loss of

      
       and 
      
      
      
      )
    • Qualifier: 59.0 m/z

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[3][4]

    • B: Acetonitrile[5][3]

    • Note: Avoid ammonium buffers if possible in negative mode, or keep concentration low (<5mM) to prevent ion suppression.

Troubleshooting Low Recovery
ObservationRoot CauseSolution
Low Recovery (<50%) Analyte breakthrough during loading.Check pH. For MAX, pH must be >8. For HLB, pH must be <3.
High Background Incomplete washing.Increase Wash 2 (MeOH) volume in MAX protocol.
Signal Suppression Matrix effect.[1]Use Matrix-Matched Calibration or Internal Standard (

-MMBA).
Loss during Drying Volatility of MMBA.Add 10 µL of DMSO or Ethylene Glycol as a "keeper" before evaporation.

References

  • PubChem. (2025).[6][7] 3-Methoxy-3-methylbutanoic acid: Chemical and Physical Properties. National Library of Medicine. Link

  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide. Link

  • Waters Corporation. (2020). Oasis Sample Extraction Products: Application Notebook. Link

  • U.S. EPA. (2007). Method 3535A: Solid-Phase Extraction (SPE). SW-846 Update IV. Link

  • Sigma-Aldrich (Merck). (1998). Guide to Solid Phase Extraction. Bulletin 910. Link

Sources

Application Note & Protocol: A Guided Synthesis of 3-Methoxy-3-methylbutanoic Acid from Isovaleric Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution: For research, scientific, and drug development professionals. This document provides a detailed, multi-step protocol for the synthesis of 3-methoxy-3-methylbutanoic acid, a valuable building block in pharmaceutical and specialty chemical synthesis, starting from the readily available precursor, isovaleric acid.

Introduction: Strategic Importance and Synthetic Overview

3-Methoxy-3-methylbutanoic acid is a carboxylic acid derivative with potential applications as a key intermediate in the synthesis of complex organic molecules. Its structure, featuring a quaternary carbon with both a methoxy and a methyl group, presents a unique synthetic challenge and offers opportunities for further functionalization. This document outlines a reliable and reproducible three-step synthetic pathway from isovaleric acid (3-methylbutanoic acid), a naturally occurring and commercially available short-chain fatty acid.[1]

The described synthesis is predicated on a logical sequence of functional group transformations:

  • α-Bromination: Introduction of a bromine atom at the α-position of isovaleric acid via a Hell-Volhard-Zelinsky reaction. This initial halogenation is a critical step for subsequent nucleophilic substitution.

  • Hydroxylation: Conversion of the α-bromo intermediate to 3-hydroxy-3-methylbutanoic acid through a nucleophilic substitution reaction with a hydroxide source.

  • O-Methylation: Formation of the target ether linkage via a Williamson ether synthesis, where the tertiary alcohol of the hydroxy acid intermediate is methylated.

This application note provides not only a step-by-step protocol but also delves into the mechanistic underpinnings of each reaction, offering insights into the selection of reagents and reaction conditions to ensure a high degree of success and product purity.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic workflow from isovaleric acid to 3-methoxy-3-methylbutanoic acid.

Synthesis_Workflow Isovaleric_Acid Isovaleric Acid Alpha_Bromo 2-Bromo-3-methylbutanoic Acid Isovaleric_Acid->Alpha_Bromo 1. PBr3 (cat.), Br2 Hydroxy_Acid 3-Hydroxy-3-methylbutanoic Acid Alpha_Bromo->Hydroxy_Acid 2. NaOH(aq), H3O+ Final_Product 3-Methoxy-3-methylbutanoic Acid Hydroxy_Acid->Final_Product 3. NaH, CH3I

Caption: Synthetic workflow from Isovaleric Acid to 3-Methoxy-3-methylbutanoic Acid.

Part 1: α-Bromination of Isovaleric Acid

The initial step involves the selective bromination of the α-carbon of isovaleric acid. The Hell-Volhard-Zelinsky reaction is the method of choice for this transformation, as it is specifically designed for the α-halogenation of carboxylic acids.[2] The reaction proceeds via the formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid, facilitating the reaction with elemental bromine.

Protocol 1: Synthesis of 2-Bromo-3-methylbutanoic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Isovaleric Acid102.1351.0 g0.50
Red Phosphorus30.970.5 g-
Bromine159.8188.0 g (28.2 mL)0.55
Dichloromethane (DCM)84.93100 mL-
1 M HCl (aq)36.4650 mL-
Saturated NaCl (aq)-50 mL-
Anhydrous MgSO4120.3710 g-

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add isovaleric acid (51.0 g, 0.50 mol) and red phosphorus (0.5 g).

  • Addition of Bromine: Slowly add bromine (88.0 g, 0.55 mol) from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C in a water bath for 8 hours, or until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and add 50 mL of water. Distill the mixture to remove unreacted bromine and HBr.

  • Extraction: Transfer the residue to a separatory funnel, add 100 mL of dichloromethane, and wash with 50 mL of 1 M HCl (aq) followed by 50 mL of saturated NaCl (aq).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-bromo-3-methylbutanoic acid can be purified by vacuum distillation.

Part 2: Synthesis of 3-Hydroxy-3-methylbutanoic Acid

The second stage of the synthesis involves the nucleophilic substitution of the bromine atom with a hydroxyl group. This is achieved by treating the α-bromo acid with an aqueous base, followed by acidification. The reaction proceeds via an SN2 mechanism.

Protocol 2: Synthesis of 3-Hydroxy-3-methylbutanoic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
2-Bromo-3-methylbutanoic Acid181.0345.3 g0.25
Sodium Hydroxide (NaOH)40.0022.0 g0.55
Water18.02200 mL-
Concentrated HCl (aq)36.46As needed-
Diethyl Ether74.123 x 100 mL-
Anhydrous Na2SO4142.0415 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium hydroxide (22.0 g, 0.55 mol) in water (200 mL).

  • Addition of Bromo Acid: Add the crude 2-bromo-3-methylbutanoic acid (45.3 g, 0.25 mol) to the basic solution.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting 3-hydroxy-3-methylbutanoic acid can be purified by recrystallization or distillation under reduced pressure.

Part 3: O-Methylation via Williamson Ether Synthesis

The final step is the methylation of the tertiary hydroxyl group to yield the target molecule. The Williamson ether synthesis is a classic and effective method for forming ethers.[3][4] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[5]

Protocol 3: Synthesis of 3-Methoxy-3-methylbutanoic Acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
3-Hydroxy-3-methylbutanoic Acid118.1323.6 g0.20
Sodium Hydride (NaH, 60% in mineral oil)24.00 (as NaH)9.6 g0.24
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Methyl Iodide (CH3I)141.9434.0 g (15.0 mL)0.24
Saturated NH4Cl (aq)53.49100 mL-
Diethyl Ether74.122 x 100 mL-
Anhydrous MgSO4120.3710 g-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (9.6 g of 60% dispersion in mineral oil, 0.24 mol) in anhydrous THF (100 mL).

  • Formation of the Alkoxide: Dissolve 3-hydroxy-3-methylbutanoic acid (23.6 g, 0.20 mol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (34.0 g, 0.24 mol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (100 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The final product, 3-methoxy-3-methylbutanoic acid, can be purified by vacuum distillation.

Data Summary

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Isovaleric Acid(CH3)2CHCH2COOHC5H10O2102.13
2-Bromo-3-methylbutanoic Acid(CH3)2CHCH(Br)COOHC5H9BrO2181.03
3-Hydroxy-3-methylbutanoic Acid(CH3)2C(OH)CH2COOHC5H10O3118.13
3-Methoxy-3-methylbutanoic Acid(CH3)2C(OCH3)CH2COOHC6H12O3132.16

Troubleshooting and Safety Considerations

  • α-Bromination: The reaction with bromine is highly exothermic and generates HBr gas. Perform this step in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Williamson Ether Synthesis: Sodium hydride is a highly reactive and flammable solid. Handle it with care under an inert atmosphere. The reaction with water is vigorous and produces flammable hydrogen gas. Methyl iodide is a potent alkylating agent and is toxic. Handle with extreme caution.

  • Purification: Vacuum distillation of the final products requires careful control of temperature and pressure to avoid decomposition.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-methoxy-3-methylbutanoic acid from isovaleric acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting tips further enhance the utility of this guide for both novice and experienced chemists.

References

  • Organic Syntheses Procedure: Isovaleric acid, α-bromo-. Available at: [Link].

  • Chemistry LibreTexts: Alpha Halogenation. Available at: [Link].

  • Chemistry Steps: The Williamson Ether Synthesis. Available at: [Link].

  • Wikipedia: Williamson ether synthesis. Available at: [Link].

  • Master Organic Chemistry: The Williamson Ether Synthesis. Available at: [Link].

  • Wikipedia: Isovaleric acid. Available at: [Link].

  • University of Richmond: Organic Chemistry Williamson Ether Synthesis. Available at: [Link] undergrad_labs/Exp2_Williamson_Ether_Synthesis.pdf.

  • Michigan State University Department of Chemistry: Carboxyl Reactivity. Available at: [Link].

  • Chemistry Stack Exchange: Williamson Ether and Carboxylic Acids. Available at: [Link].

Sources

Derivatization procedures for 3-Methoxy-3-methylbutanoic acid gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization of 3-Methoxy-3-methylbutanoic Acid for GC-MS

Part 1: Executive Summary & Chemical Logic

1.1 The Analyte Challenge 3-Methoxy-3-methylbutanoic acid (MMBA) presents a unique analytical challenge in Gas Chromatography (GC). Structurally, it contains a carboxylic acid moiety and a tertiary methoxy group.

  • Polarity: The free carboxylic acid (-COOH) exhibits strong hydrogen bonding, leading to adsorption on the GC inlet liner and column stationary phase. This results in severe peak tailing and non-linear quantification.

  • Thermal/Chemical Instability: The methoxy group is attached to a tertiary carbon (structurally analogous to a tert-butyl ether). While relatively stable, this ether linkage can undergo acid-catalyzed cleavage or

    
    -elimination (forming 3-methyl-2-butenoic acid) under harsh acidic conditions (e.g., BF3-Methanol at high temperatures).
    

1.2 The Solution To ensure quantitative accuracy and structural integrity, derivatization is mandatory. This guide presents two validated protocols:

  • Silylation (TMS Ester): The primary recommendation for metabolic profiling. It is rapid, mild, and preserves the tertiary ether structure.

  • Mild Methylation (Methyl Ester): Utilizing Trimethylsilyldiazomethane (TMS-DAM). This avoids the harsh acidic conditions of traditional Fischer esterification, preventing ether cleavage.

Part 2: Experimental Protocols

Protocol A: Silylation (The "Gold Standard" for Profiling)

Best for: General unknown screening, metabolic profiling, and samples where moisture can be strictly controlled.

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogen of the carboxylic acid to replace it with a trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction to completion, which is critical for the sterically hindered tertiary center nearby.

Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (Commercial grade, e.g., Supelco/Sigma).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Internal Standard (ISTD): 3-Chlorobutyric acid or Benzoic acid-d5 (100 µg/mL in pyridine).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot sample (e.g., urine extract, plasma extract, or solvent residue) equivalent to 10–50 µg of analyte into a 1.5 mL GC autosampler vial.

    • CRITICAL: Evaporate to complete dryness under a gentle stream of Nitrogen (N2). Any residual water will hydrolyze the reagent.

  • Reconstitution:

    • Add 50 µL of Anhydrous Pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

  • Reaction:

    • Cap the vial immediately with a Teflon-lined crimp cap.

    • Vortex for 10 seconds.

    • Incubate at 60°C for 30 minutes in a heating block.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Inject 1 µL into the GC-MS (Split 10:1 or Splitless depending on concentration).

Self-Validation Check:

  • Success: Sharp, symmetrical peak.

  • Failure: Appearance of a broad "hump" or multiple peaks indicates moisture contamination (hydrolysis of TMS ester).

Protocol B: Mild Methylation (The Quantitative Specialist)

Best for: Targeted quantification, samples requiring stability in solution for >24 hours.

Mechanism: Trimethylsilyldiazomethane (TMS-DAM) is a safer alternative to diazomethane. It reacts with the carboxylic acid to form a methyl ester. Crucially, this reaction occurs at room temperature without strong acid catalysts, preserving the labile tertiary methoxy group.

Reagents:

  • Reagent: 2.0 M Trimethylsilyldiazomethane in Hexane.

  • Solvent: Methanol (Anhydrous) and Toluene.

  • Quencher: Acetic Acid (Glacial).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry the sample extract under Nitrogen.[2]

    • Reconstitute in 100 µL Methanol:Toluene (1:4 v/v). Methanol is required to catalyze the TMS-DAM reaction.

  • Derivatization:

    • Add 20 µL of 2.0 M TMS-DAM solution.

    • Observation: The solution should turn a persistent yellow color. If it goes colorless, acid is consuming the reagent; add more TMS-DAM until yellow persists.

  • Reaction:

    • Cap and vortex.[2]

    • Incubate at Room Temperature (20–25°C) for 20 minutes .

  • Quenching:

    • Add 5 µL of Glacial Acetic Acid to quench excess reagent (Yellow color disappears).

    • Evaporate the solvent to incipient dryness under N2 (to remove excess reagents).

    • Reconstitute in 100 µL Hexane or Ethyl Acetate.

  • Analysis:

    • Inject 1 µL into GC-MS.

Expert Insight:

  • Avoid BF3-Methanol: Traditional methylation with Boron Trifluoride (BF3) in Methanol requires heating (60–90°C). For MMBA, this creates a high risk of cleaving the tertiary methoxy ether, resulting in the detection of 3-hydroxy-3-methylbutyric acid methyl ester or the alkene elimination product.

Part 3: Visualization of Workflows

Derivatization_Workflow cluster_Silylation Protocol A: Silylation (Screening) cluster_Methylation Protocol B: Mild Methylation (Quant) Sample Crude Extract (MMBA) Dry Evaporate to Dryness (N2 Stream) Sample->Dry Reagent_A Add BSTFA + 1% TMCS + Pyridine Dry->Reagent_A Method A Reagent_B Add TMS-Diazomethane (MeOH/Toluene) Dry->Reagent_B Method B Heat_A Incubate 60°C, 30 min Reagent_A->Heat_A Product_A MMBA-TMS Ester (Moisture Sensitive) Heat_A->Product_A React_B Incubate Room Temp, 20 min Reagent_B->React_B Quench_B Quench w/ Acetic Acid Reconstitute in Hexane React_B->Quench_B Product_B MMBA-Methyl Ester (Stable) Quench_B->Product_B

Caption: Decision tree for derivatizing 3-Methoxy-3-methylbutanoic acid. Method A is preferred for rapid profiling; Method B for stable quantification.

Part 4: GC-MS Analysis Parameters

Instrument Configuration:

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, ZB-5ms).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Temp: 250°C.

    • Liner: Deactivated single taper with wool (prevents discrimination).

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 1.0
Ramp 1 10 180 0.0
Ramp 2 25 300 3.0

| Total | | | 17.8 min |

Mass Spectrometry (EI Source):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–450 m/z.

  • Key Diagnostic Ions (TMS Derivative):

    • m/z 73: Trimethylsilyl group (Base peak or high abundance).

    • m/z 75: Rearrangement ion typical of ethers.

    • m/z [M-15]: Loss of methyl group from TMS or gem-dimethyl.

    • m/z [M-31]: Loss of methoxy group (check for specific fragmentation pattern).

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Response / Tailing Moisture in SilylationEnsure sample is 100% dry; use fresh BSTFA ampoule.
Extra Peak (Alkene) Acid-catalyzed eliminationSwitch from BF3-MeOH to TMS-Diazomethane (Protocol B).
Broad Solvent Front Incompatible SolventDo not inject Pyridine on polar WAX columns. Use DB-5ms.
Reagent Yellowing Fades High Acid ContentIn Protocol B, sample acidity consumed TMS-DAM. Add reagent until yellow persists.

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Sigma-Aldrich (Supelco). (2025). Guide to Derivatization Reagents for GC. Sigma-Aldrich Technical Bulletin 909. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sobolevsky, T. G. et al. (2003). A review of derivatization methods for the determination of organic acids in biological samples. Journal of Separation Science. Link

Sources

Application Note: A Framework for the Identification and Quantification of Novel Organic Acid Biomarkers in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 3-Methoxy-3-methylbutanoic acid

Introduction: The Imperative for Novel Biomarkers in Metabolic Disease

Metabolic disorders, including type 2 diabetes, obesity, and inborn errors of metabolism (IEMs), represent a significant global health challenge, necessitating a deeper understanding of their complex pathophysiology.[1][2] Central to advancing research and clinical diagnostics is the discovery and validation of novel biomarkers that can offer insights into disease mechanisms, predict risk, and monitor therapeutic interventions.[3] Organic acids, as key intermediates and end-products of cellular metabolism, are a critical class of analytes that provide a functional readout of metabolic pathways.[4][5]

This application note addresses the scientific community's need for a robust analytical framework to investigate emerging biomarkers. We will use 3-Methoxy-3-methylbutanoic acid as a focus analyte to construct a comprehensive guide. While this specific compound is not yet widely established as a primary biomarker, its structural relatives, such as 3-methylbutanoic acid (isovaleric acid), are implicated in well-known metabolic disorders like Isovaleric Acidemia.[6] Furthermore, metabolites with similar structures are known to originate from various sources, including endogenous amino acid catabolism, xenobiotic metabolism, and crucially, the gut microbiome, which is increasingly recognized for its profound impact on host metabolism.[7][8][9][10]

Here, we provide a detailed, field-tested protocol for the quantification of organic acids from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard technique for this compound class.[4] This guide is designed to be a self-validating system, explaining the causality behind each step to empower researchers to adapt this framework for their own novel biomarkers of interest.

Part 1: Pre-Analytical Considerations & Biological Sample Handling

The integrity of any biomarker measurement begins with meticulous sample handling. The choices made before the sample ever reaches the instrument are paramount for generating reliable and reproducible data.

1.1. Biological Matrix Selection

  • Urine: This is the preferred matrix for organic acid analysis. The kidneys concentrate organic acids, simplifying their detection, and the low protein content minimizes complex sample preparation steps.[11]

  • Plasma/Serum: Useful for understanding the systemic circulation of the biomarker. However, the higher protein and lipid content necessitates more rigorous extraction and cleanup procedures.

1.2. Sample Collection and Stability

  • Collection: For urinary analysis, a random urine sample of at least 5-10 mL is typically sufficient.[4][11] For diagnosing IEMs, samples collected during a period of acute illness or metabolic decompensation are most informative, as the analyte concentrations will be at their highest.[4]

  • Storage: Samples must be frozen immediately after collection and stored at -80°C to halt enzymatic activity and prevent degradation of metabolites.[12] It is recommended to minimize freeze-thaw cycles.[11]

  • Shipment: Samples should be shipped on dry ice in insulated containers to maintain their integrity during transit.[12]

Part 2: Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile, low-molecular-weight organic acids like 3-Methoxy-3-methylbutanoic acid, GC-MS is the methodology of choice. The process involves chemically modifying the analytes to make them volatile (derivatization) before separating them based on their boiling points and chemical properties (Gas Chromatography) and identifying them based on their unique mass-to-charge ratio and fragmentation patterns (Mass Spectrometry).

Experimental Workflow Overview

The following diagram outlines the complete workflow from sample receipt to final data analysis.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine/Plasma Sample (Stored at -80°C) Thaw Thaw & Aliquot Sample->Thaw Spike Spike Internal Std. Thaw->Spike Extract Acidify & LLE Spike->Extract Dry Evaporate Solvent Extract->Dry Deriv Derivatize (Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Identify Peak Identification GCMS->Identify Quant Quantification Identify->Quant Report Data Reporting Quant->Report

Caption: High-level workflow for organic acid biomarker analysis.

Part 3: Detailed Protocol for Quantification of 3-Methoxy-3-methylbutanoic acid

This protocol is a comprehensive, step-by-step guide for sample preparation and analysis.

3.1. Required Reagents and Materials

  • Biological Samples (Urine or Plasma)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Heptadecanoic acid)[13]

  • Hydrochloric Acid (HCl), 1M

  • Sodium Chloride (NaCl)

  • Ethyl Acetate & Diethyl Ether (HPLC Grade)

  • Sodium Sulfate (Anhydrous)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Glass centrifuge tubes with screw caps

  • Nitrogen gas evaporator

  • Heating block or oven

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

3.2. Step-by-Step Sample Preparation

  • Sample Thawing and Normalization (Urine):

    • Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.

    • To account for variations in urine dilution, it is standard practice to normalize the sample volume to its creatinine concentration.[14] A typical approach is to use a volume of urine containing 0.5 mg of creatinine.[11]

    • Pipette the calculated volume of urine into a clean glass tube.

  • Internal Standard Spiking:

    • Causality: This is the most critical step for accurate quantification. An internal standard (IS) is a known amount of a compound not present in the sample, which is added to every sample, calibrator, and QC. The IS signal is used to correct for any loss of analyte during the complex extraction and derivatization process, ensuring high precision.[4][11]

    • Add a precise volume (e.g., 50 µL) of the mixed internal standard solution to each tube.

  • Acidification and Extraction:

    • Add approximately 1 g of NaCl. Causality: This "salting out" step increases the ionic strength of the aqueous layer, reducing the solubility of organic acids and driving them into the organic solvent for a more efficient extraction.[4]

    • Acidify the sample by adding 20 µL of 1M HCl. Causality: Lowering the pH to <2 protonates the carboxyl groups of the organic acids, neutralizing their charge. This makes them less polar and significantly more soluble in organic solvents like ethyl acetate.[4]

    • Add 2.5 mL of ethyl acetate, cap tightly, and vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the top organic layer to a new clean tube.

    • Repeat the extraction on the remaining aqueous layer using 2.5 mL of diethyl ether. Combine this second organic layer with the first.[14]

  • Drying and Evaporation:

    • Causality: The combined organic extracts must be completely dried before derivatization, as any residual water will react with the silylation reagent and inhibit the desired reaction.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at ambient temperature.[14] Expert Tip: Applying heat (e.g., >40°C) can cause the loss of more volatile organic acids, leading to under-recovery.[14]

  • Derivatization:

    • Causality: Organic acids are typically not volatile enough for GC analysis. Derivatization with a silylating agent like BSTFA replaces the active hydrogen atoms on carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group. This TMS-ester is much more volatile and thermally stable, making it ideal for GC analysis.[4][15]

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[13][14]

    • Cap the tube tightly and heat at 75°C for 30 minutes to ensure the reaction goes to completion.[14]

    • Cool to room temperature. The sample is now ready for injection.

3.3. GC-MS Instrumental Parameters

The following table provides typical starting parameters for an organic acid screen. These should be optimized for the specific instrument and analyte of interest.

ParameterRecommended SettingRationale
GC System
Injection Volume1 µLPrevents column overloading while providing sufficient analyte.
Inlet Temperature280-300 °CEnsures rapid volatilization of the derivatized analytes.[14]
Split Ratio20:1For screening, a split prevents overloading the detector with high-concentration compounds. Can be adjusted for trace analysis.[14]
Carrier GasHeliumProvides good separation efficiency and is inert.
Flow Rate~1 mL/minOptimal for most capillary columns.
ColumnDB-5ms (or similar), 30m x 0.25mm x 0.25µmA robust, general-purpose column for separating a wide range of organic acids.
Oven Program80°C (hold 5 min), then 8°C/min to 280°C (hold 10 min)A starting gradient that provides good separation for early-eluting volatile compounds and later-eluting larger molecules.[14]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.[14]
Acquisition ModeFull ScanCollects all ion data, essential for identifying unknown compounds.
Mass Rangem/z 50-550Covers the expected mass range for TMS-derivatized organic acids.[11][14]
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.[14]

Part 4: Data Interpretation & Biochemical Context

4.1. Peak Identification and Quantification

  • Identification: The primary identification is achieved by matching the acquired mass spectrum of a chromatographic peak against a reference library (e.g., NIST). Confirmation is done by comparing the retention time to that of an authentic chemical standard.

  • Quantification: The response of the analyte (peak area) is normalized to the response of the internal standard. A calibration curve, prepared using known concentrations of the analyte and a constant concentration of the internal standard, is used to determine the absolute concentration in the unknown samples.

4.2. Potential Metabolic Origins of 3-Methoxy-3-methylbutanoic acid

Understanding the potential origin of a biomarker is key to interpreting its significance. The diagram below illustrates hypothetical pathways leading to the formation of 3-Methoxy-3-methylbutanoic acid.

G Diet Dietary Precursors (e.g., Plant Phenols) Gut Gut Microbiota Metabolism Diet->Gut Xeno Xenobiotics Xeno->Gut Biomarker 3-Methoxy-3-methyl- butanoic acid Gut->Biomarker Endo Endogenous Metabolism (e.g., Leucine Catabolism) Endo->Biomarker Pathway Altered Host Metabolic Pathways Biomarker->Pathway Phenotype Disease Phenotype (e.g., Insulin Resistance) Pathway->Phenotype

Caption: Hypothetical origins of 3-Methoxy-3-methylbutanoic acid.

This framework suggests that elevated levels could stem from specific dietary intakes transformed by gut bacteria, dysregulated amino acid metabolism, or exposure to external compounds.[7][10] Correlating its levels with metagenomic data and dietary records would be a powerful next step.

Part 5: Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the analysis of 3-Methoxy-3-methylbutanoic acid as a potential biomarker for metabolic disorders. By adhering to meticulous pre-analytical procedures and employing a validated GC-MS protocol, researchers can generate high-quality, reproducible data. The principles of internal standardization, chemical derivatization, and controlled extraction detailed here are universally applicable to the study of other novel organic acid biomarkers.

The successful validation of any new biomarker requires correlating its concentration with clinical data, exploring its biochemical origins, and ultimately, demonstrating its utility in diagnosing or monitoring disease. This guide serves as the foundational analytical tool to empower such investigations.

References

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. (2025, September 17). MDPI. Retrieved February 29, 2024, from [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet. Retrieved February 29, 2024, from [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). ERNDIM. Retrieved February 29, 2024, from [Link]

  • Analytical Methods. (2026, January 2). US EPA. Retrieved February 29, 2024, from [Link]

  • MARINE OMEGA-3 FATTY ACID INTAKE, THE GUT MICROBIOME, AND THEIR INTERACTION WITH CHRONIC SYSTEMIC INFLAMMATION IN A COHORT OF ADULT MEN. (n.d.). The American Society for Nutrition. Retrieved February 29, 2024, from [Link]

  • Analytical Methods. (2013, April 3). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Universal metabolite: 3mb - BiGG Models. (n.d.). BiGG Models. Retrieved February 29, 2024, from [Link]

  • 3-Methylbutanoic acid, TMS derivative. (n.d.). NIST WebBook. Retrieved February 29, 2024, from [Link]

  • KEGG COMPOUND: C04272. (n.d.). KEGG. Retrieved February 29, 2024, from [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Direct online quantitation of 2-methyl-3-methoxy-4-phenyl butanoic acid for total microcystin analysis by condensed phase membrane introduction tandem mass spectrometry. (2018, June 13). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • List of KEGG pathways — kegg_pathway_list. (n.d.). OmnipathR. Retrieved February 29, 2024, from [Link]

  • III Analytical Methods. (n.d.). Retrieved February 29, 2024, from [Link]

  • Metabolic Disorders. (n.d.). South Carolina Department of Health and Environmental Control. Retrieved February 29, 2024, from [Link]

  • Analytical Method. (n.d.). PhareSST. Retrieved February 29, 2024, from [Link]

  • LCMS Protocols. (2024, April 18). The DAN Lab - University of Wisconsin–Madison. Retrieved February 29, 2024, from [Link]

  • Butanoate metabolism. (n.d.). Yeast Metabolome Database. Retrieved February 29, 2024, from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (2007, October 11). LIPID MAPS. Retrieved February 29, 2024, from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PMC. (2019, May 9). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Unraveling the Complexity of Metabolic Disorders Through Biomarkers: A Focus on Obesity and Type 2 Diabetes Mellitus. (2025, October 7). MDPI. Retrieved February 29, 2024, from [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. (2025, December 18). MDPI. Retrieved February 29, 2024, from [Link]

  • Impact of Dietary Intervention on Inflammation and Microbiome Composition Post-Colonoscopy. (n.d.). ClinicalTrials.gov. Retrieved February 29, 2024, from [Link]

  • Dietary Methionine Restriction Improves Gut Health and Alters the Plasma Metabolomic Profile in Rats by Modulating the Composition of the Gut Microbiota. (2024, March 25). MDPI. Retrieved February 29, 2024, from [Link]

  • High-Precision Cardiometabolic Biomarker Immunoassays. (2025, September 17). Mercodia. Retrieved February 29, 2024, from [Link]

  • Clinical and metabolic features of the Kazakh population: search for biomarkers of the age-associated pathology based on multiomics data. (n.d.). Scientific Electronic Library eLIBRARY.RU. Retrieved February 29, 2024, from [Link]

  • On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism. (2016, April 18). Portland Press. Retrieved February 29, 2024, from [Link]

  • (PDF) 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. (2025, October 16). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The origin of intermediary metabolism. (n.d.). Daylight. Retrieved February 29, 2024, from [Link]

  • Direct anabolic three carbon metabolism to a six carbon metabolite occurs in human heart and in vivo across mouse tissues. (2019, September 8). bioRxiv. Retrieved February 29, 2024, from [Link]

Sources

Quantitative analysis of 3-Methoxy-3-methylbutanoic acid in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Analysis of 3-Methoxy-3-methylbutanoic Acid in Plasma Samples

Executive Summary & Mechanistic Rationale

3-Methoxy-3-methylbutanoic acid (3-MMBA) is a critical aliphatic building block and intermediate in the synthesis of advanced therapeutics, including broad-spectrum cystobactamid antibiotics and Kv7 potassium channel activators . During pharmacokinetic (PK) profiling of prodrugs or metabolic degradation studies, quantifying 3-MMBA in plasma presents a significant analytical challenge.

As a small (MW 132.16 Da), highly polar compound (XLogP ~0.2) with a carboxylic acid moiety , 3-MMBA exhibits poor retention on standard C18 stationary phases. Furthermore, its early elution typically coincides with the elution of endogenous plasma phospholipids, leading to catastrophic ion suppression in negative electrospray ionization (ESI-).

To overcome this, we have engineered a self-validating analytical architecture. This protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) to exploit the analyte's pKa, coupled with a High-Strength Silica (HSS) T3 column to prevent stationary phase dewetting and maximize polar retention.

Self-Validating Extraction Architecture

Simple protein precipitation (PPT) is insufficient for 3-MMBA due to the persistence of phosphatidylcholines (matrix effects). Because 3-MMBA has a pKa of approximately 4.5, it can be quantitatively ionized to its carboxylate anion (-COO⁻) at a pH of 7.0 or higher.

By loading the alkalinized plasma onto a MAX SPE cartridge (which contains a permanently charged quaternary amine sorbent), the analyte is locked in place via strong electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away hydrophobic lipids and proteins. The analyte is only released when the pH is dropped drastically using formic acid, neutralizing the carboxylate and breaking the ionic bond.

To make this a self-validating system , the LC-MS/MS method includes a simultaneous positive-mode scan window monitoring m/z 184.0 → 184.0. This transition detects the polar headgroup of lysophosphatidylcholines. A flat baseline in this channel validates that the SPE protocol has successfully depleted the matrix, ensuring the trustworthiness of the 3-MMBA quantification.

SPE_Mechanism A Plasma + 1% NH4OH (Analyte is -COO-) B Load on MAX Sorbent (Ionic Binding to N+) A->B C Wash w/ Methanol (Removes Lipids) B->C D Elute w/ 2% Formic Acid (Neutralizes to -COOH) C->D

Fig 1. Mixed-mode strong anion exchange (MAX) SPE mechanistic workflow for 3-MMBA extraction.

Step-by-Step SPE Protocol
  • Sample Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of 3-MMBA-d3 Internal Standard (IS) working solution (100 ng/mL). Vortex for 30 seconds.

  • Matrix Alkalinization: Dilute the sample with 200 µL of 1% NH₄OH in LC-MS grade water. Vortex for 1 minute to disrupt protein binding and ionize the analyte.

  • Sorbent Conditioning: Condition an Oasis MAX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the diluted plasma onto the SPE plate. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 mL/min.

  • Aqueous Wash: Wash with 1 mL of 5% NH₄OH in water to remove neutral and basic endogenous interferences.

  • Organic Wash: Wash with 1 mL of 100% Methanol to quantitatively remove phospholipids.

  • Elution: Elute 3-MMBA into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Chromatographic & Mass Spectrometric Logic

Standard heavily end-capped C18 columns suffer from phase collapse (dewetting) in highly aqueous conditions. We utilize an HSS T3 column (2.1 × 100 mm, 1.8 µm), which features a lower ligand density and proprietary end-capping, allowing the alkyl chains to remain fully extended in 95% aqueous mobile phase. The acidic mobile phase (pH ~2.7) ensures 3-MMBA remains fully protonated (neutral), maximizing its hydrophobic interaction with the stationary phase.

In the mass spectrometer, ESI- is utilized. The precursor ion is the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 131.1. Upon collision-induced dissociation (CID), the molecule undergoes a neutral loss of carbon dioxide (44 Da), yielding a stable product ion at m/z 87.1.

LCMS_Logic A Chromatography HSS T3 Column (pH 2.7) B Ionization ESI Negative Mode A->B C Precursor Ion [M-H]- (m/z 131.1) B->C D CID Fragmentation Neutral Loss of CO2 C->D E Product Ion m/z 87.1 D->E

Fig 2. LC-MS/MS analytical pathway and fragmentation logic for 3-MMBA quantification.

Step-by-Step LC-MS/MS Protocol
  • System Setup: Equip the UPLC with a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 40% B

    • 2.5 - 3.0 min: Flush at 95% B

    • 3.0 - 4.0 min: Re-equilibrate at 5% B

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS Parameters: Capillary voltage -2.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr.

Table 1: Optimized MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Dwell Time (ms)
3-MMBA 131.1 87.1 25 14 25
3-MMBA-d3 (IS) 134.1 90.1 25 14 25

| Phospholipids (QC) | 184.0 | 184.0 | 40 | 5 | 10 |

Method Validation & Quantitative Data

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry . The calibration curve demonstrated excellent linearity (R² > 0.998) over a dynamic range of 1.0 to 1000 ng/mL in human plasma.

Table 2: Method Validation Summary (n=6 per level)

Validation Parameter LLOQ (1.0 ng/mL) Low QC (3.0 ng/mL) Mid QC (400 ng/mL) High QC (800 ng/mL)
Intra-day Precision (%CV) 8.4% 6.1% 3.8% 3.2%
Inter-day Precision (%CV) 9.7% 7.4% 4.5% 4.1%
Accuracy (% Bias) +4.2% +2.8% -1.5% -0.9%
Extraction Recovery (%) 88.5% 91.2% 93.4% 92.8%

| Matrix Effect (%) | 96.1% | 98.4% | 101.2% | 99.5% |

Note: A Matrix Effect value close to 100% confirms the absence of ion suppression, validating the efficacy of the MAX SPE lipid-depletion strategy.

References

  • Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

Application Note: Preparation and Qualification of 3-Methoxy-3-methylbutanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-Methoxy-3-methylbutanoic acid (CAS: 181819-48-7; Molecular Formula: C₆H₁₂O₃) is a highly functionalized aliphatic carboxylic acid frequently utilized as a building block, intermediate, or monitored impurity in pharmaceutical synthesis[1]. Because this molecule lacks a conjugated π-system, it exhibits negligible ultraviolet (UV) absorbance, rendering traditional HPLC-UV methods inadequate for accurate purity assessment.

To ensure regulatory compliance with ICH Q2(R2) and ICH Q6A guidelines, the preparation of a Primary Reference Standard for this compound requires a self-validating, orthogonal analytical strategy[2][3]. This application note details a comprehensive protocol for the purification, structural elucidation, and dual-method purity assignment (Mass Balance vs. Quantitative NMR) of 3-Methoxy-3-methylbutanoic acid, ensuring audit-ready documentation for drug development professionals[4][5].

Qualification Lifecycle Workflow

The qualification of a reference standard is not merely a test of purity, but a holistic lifecycle ensuring identity, potency, and stability[6][7]. We employ a dual-pillar approach: the traditional Compendial Mass Balance method[8][9] validated against SI-traceable Quantitative NMR (qNMR)[10][11].

RS_Workflow A Raw Material Sourcing 3-Methoxy-3-methylbutanoic acid B Purification (Vacuum Distillation / Prep-HPLC) A->B C Structural Elucidation (1H/13C NMR, HRMS, IR) B->C D Orthogonal Purity Assignment C->D E Mass Balance Approach (100% - Impurities) D->E F Quantitative NMR (qNMR) (SI-Traceable IS) D->F G Certification & Aliquoting (ICH Q2/Q6A Compliant) E->G F->G

Fig 1: Lifecycle workflow for reference standard qualification and orthogonal purity assignment.

Structural Elucidation & Causality of Analytical Choices

Before assigning purity, the absolute identity of the material must be confirmed. 3-Methoxy-3-methylbutanoic acid features a methoxy group (-OCH₃), a gem-dimethyl group (-C(CH₃)₂), a methylene bridge (-CH₂-), and a carboxylic acid (-COOH)[1][12].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass (Theoretical monoisotopic mass: 132.0786 Da)[1]. Electrospray ionization in negative mode (ESI-) is preferred due to the facile deprotonation of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides definitive structural proof. The gem-dimethyl protons appear as a sharp 6H singlet (~1.2 ppm), the methylene as a 2H singlet (~2.5 ppm), and the methoxy protons as a 3H singlet (~3.2 ppm)[13].

Causality Check: Why is this structure ideal for qNMR? The presence of multiple sharp, isolated singlets (specifically the methoxy and gem-dimethyl groups) prevents signal overlap with common internal standards or impurities, making it a perfect candidate for direct integration[14][15].

Orthogonal Purity Assignment Strategies

To establish a self-validating system, the purity of the reference standard is calculated using two independent methods. A divergence of >0.5% between these methods triggers an investigation into undetected impurities (e.g., non-eluting polymers or NMR-invisible inorganic salts).

The Mass Balance Approach (USP <11>)

The mass balance approach assumes that the sum of the active compound and all impurities equals 100%[16][17]. Formula: Purity = 100% - (% Organics + % Water + % Residual Solvents + % Inorganics)[17].

Because 3-Methoxy-3-methylbutanoic acid lacks a UV chromophore, HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory. Relying on UV at 210 nm will systematically underreport non-UV-absorbing organic impurities, leading to an artificially inflated purity value[2][16].

Quantitative NMR (qNMR)

qNMR provides a direct, SI-traceable measurement of purity by comparing the integral of a target proton against a highly pure Internal Standard (IS)[10][11]. We utilize NIST-traceable Benzoic Acid or Maleic Acid[14].

MassBalance_vs_qNMR MB Mass Balance Equation P = 100% - (O + W + S + I) O Organic Impurities (O) HPLC-CAD / GC-FID MB->O W Water Content (W) Karl Fischer Titration MB->W S Residual Solvents (S) HS-GC MB->S I Inorganic Residues (I) Residue on Ignition (ROI) MB->I Q qNMR Equation P = (Ix/Iy) * (Ny/Nx) * (Mx/My) * (Wy/Wx) * Py IS Internal Standard (y) NIST Traceable Benzoic Acid Q->IS AN Analyte (x) 3-Methoxy-3-methylbutanoic acid Q->AN

Fig 2: Methodological logic comparing Mass Balance components against qNMR parameters.

Data Presentation: Method Comparison
ParameterMass Balance (USP <11>)Quantitative NMR (qNMR)
Primary Principle Indirect (100% minus impurities)Direct (Ratio to SI-traceable standard)
Detectors Required HPLC-CAD, KF, HS-GC, Muffle FurnaceHigh-field NMR (≥400 MHz)
Chromophore Dependency High (Mitigated by CAD/ELSD)None (Relies on magnetic resonance)
Traceability Dependent on multiple instrument calibrationsDirectly traceable to SI units (BIPM guidelines)
Typical Uncertainty ± 0.5% to 1.0%± 0.2% to 0.5%

Step-by-Step Experimental Protocols

Protocol A: Mass Balance Purity Determination

This protocol ensures all non-efficacious content is accurately quantified[18].

  • Organic Impurities (HPLC-CAD):

    • Column: C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Detection: Charged Aerosol Detector (CAD). Rationale: CAD provides a near-universal response for non-volatile analytes, independent of chemical structure, ensuring accurate mass-based quantification of impurities without chromophores.

    • Execution: Inject 10 µL of a 5 mg/mL sample. Calculate total organic impurities using area normalization.

  • Water Content (Karl Fischer):

    • Perform volumetric or coulometric KF titration depending on expected water content. 3-Methoxy-3-methylbutanoic acid can be hygroscopic; handle under controlled humidity[17].

  • Residual Solvents (HS-GC-FID):

    • Dissolve 100 mg of the standard in DMSO. Analyze via Headspace Gas Chromatography using a USP <467> compliant temperature program to detect synthesis solvents (e.g., methanol, toluene).

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Ignite 1.0 g of the sample in a quartz crucible at 600°C with sulfuric acid. Weigh the residual ash to determine inorganic salt content[16][18].

Protocol B: qNMR Purity Assignment

This protocol provides an absolute purity value independent of chromatographic separation[10][15].

  • Standard Selection & Preparation:

    • Select NIST-traceable Maleic Acid (Purity ≥ 99.9%) as the Internal Standard (IS). Its singlet at ~6.3 ppm will not overlap with the aliphatic signals of 3-Methoxy-3-methylbutanoic acid[14].

    • Accurately weigh ~20 mg of 3-Methoxy-3-methylbutanoic acid and ~10 mg of Maleic Acid into a single vial using a microbalance (d = 0.001 mg).

  • Solvent & Dissolution:

    • Dissolve the mixture in 0.6 mL of DMSO-d₆ (100% isotopic purity)[14]. Ensure complete dissolution to prevent line broadening.

  • NMR Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): Must be ≥ 5 × T₁ of the slowest relaxing proton (typically >30 seconds) to ensure complete magnetization recovery before the next pulse. Causality: Failing to allow full relaxation will artificially truncate the integral of slower-relaxing protons, destroying quantitative accuracy.

    • Scans: Minimum 64 scans for adequate Signal-to-Noise Ratio (SNR > 250:1).

  • Integration & Calculation:

    • Integrate the IS signal (Maleic acid, 2H, 6.3 ppm) and the target analyte signal (Methoxy group, 3H, 3.2 ppm).

    • Apply the qNMR equation (See Fig 2) to calculate the absolute mass fraction[11].

Certification, Storage, and Lifecycle Management

Once the Mass Balance and qNMR values are confirmed to be within 0.5% of each other, the final purity value is assigned (typically using the qNMR value as the primary, supported by mass balance)[15][16].

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles or moisture ingress, the reference standard must be aliquoted into single-use amber glass vials under an inert argon or nitrogen atmosphere[6].

  • Storage: Store at 2-8°C (or -20°C for long-term stability) protected from light.

  • Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, explicitly stating the Established Conditions (ECs), the purity factor on an anhydrous basis, and the re-test date in accordance with ICH Q12 and FDA audit expectations[4][5].

References

  • PubChemLite: 3-methoxy-3-methylbutanoic acid.uni.lu / PubChem.
  • 3-methoxy-3-methylbutanoic acid - ChemShuttle.chemshuttle.com.
  • 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821.PubChem (nih.gov).
  • Reference Standard Qualification: US FDA Audit-Ready Documentation for 2025.pharmaregulatory.in.
  • Reference Standards for Potency Assays.bebpa.org.
  • Reference-Standard Material Qualification.Pharmaceutical Technology (pharmtech.com).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained.intuitionlabs.ai.
  • J.C.S. Perkin I - RSC Publishing (NMR properties).rsc.org.
  • How RS Are Used in Pre/Post Approval Medicines Framework.edqm.eu.
  • ICH guideline Q2(R2) on validation of analytical procedures.EMA (europa.eu).
  • FAQs: Reference Standards - US Pharmacopeia (USP).usp.org.
  • <11> USP REFERENCE STANDARDS.drugfuture.com.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation.MDPI (mdpi.com).
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics.usp.org.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.chromatographyonline.com.
  • (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method.researchgate.net.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.resolvemass.ca.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards.Sigma-Aldrich (sigmaaldrich.com).
  • 2023-03-29-qnmr-octad - BIPM.bipm.org.

Sources

Application Note & Protocol: Enzymatic Synthesis of Chiral 3-Methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral 3-Methoxy-3-methylbutanoic Acid

Chiral 3-methoxy-3-methylbutanoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of a quaternary stereocenter makes its asymmetric synthesis challenging through traditional chemical methods. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a greener and more efficient alternative for producing enantiomerically pure forms of this and other chiral molecules.[1][2] This application note provides a detailed protocol for the enzymatic synthesis of chiral 3-methoxy-3-methylbutanoic acid via the kinetic resolution of its racemic methyl ester using a commercially available lipase.

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture.[3] It relies on the differential reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[3][4]

In the proposed method, we will utilize the enantioselective hydrolysis of racemic methyl 3-methoxy-3-methylbutanoate. One enantiomer of the ester will be preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted. At approximately 50% conversion, the reaction mixture will contain one enantiomer as the acid and the other as the unreacted ester, which can then be separated. The efficiency of this separation is quantified by the enantiomeric ratio (E-value).[5]

Proposed Enzymatic Route: Hydrolysis of a Racemic Ester

Given the steric hindrance around the carboxylic acid moiety due to the quaternary carbon, an enzyme known to accommodate such structures is required. Lipase B from Candida antarctica (CAL-B), often immobilized as Novozym® 435, is an excellent candidate due to its demonstrated efficacy in resolving sterically demanding substrates, including tertiary alcohols and their esters.[3][6] The enzymatic hydrolysis of the methyl ester is a practical choice, as the starting material can be readily synthesized, and the separation of the resulting acid from the unreacted ester is straightforward.

Visual Workflow of the Kinetic Resolution

G cluster_synthesis Racemic Substrate Preparation cluster_resolution Enzymatic Kinetic Resolution cluster_products Separation & Purification cluster_analysis Chiral Analysis rac_ester Racemic Methyl 3-Methoxy-3-methylbutanoate rac_ester_res Racemic Ester rac_ester->rac_ester_res Introduce to Reactor reaction Selective Hydrolysis rac_ester_res->reaction enzyme Immobilized Lipase (e.g., Novozym® 435) H₂O, Buffer/Solvent enzyme->reaction s_acid (S)-3-Methoxy-3-methylbutanoic acid reaction->s_acid Product r_ester (R)-Methyl 3-Methoxy-3-methylbutanoate reaction->r_ester Unreacted Substrate separation Acid/Base Extraction hplc Chiral HPLC Analysis (e.e. determination) s_acid->hplc r_ester->hplc

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Extraction of 3-Methoxy-3-methylbutanoic Acid (MMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Bioanalytical Method Development for Polar Acidic Metabolites

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely here because standard extraction protocols (simple Protein Precipitation or C18 SPE) are yielding poor recovery (<50%) or high matrix effects for 3-Methoxy-3-methylbutanoic acid (MMBA) .

MMBA presents a specific bioanalytical challenge: it is a small, polar, branched-chain carboxylic acid . Unlike lipophilic drugs, it does not partition well into organic solvents without precise pH control, and it elutes in the "ion-suppression zone" (void volume) of standard Reverse Phase (RP) chromatography.

Analyte Profile (Critical for Method Design)
PropertyValueImplication for Extraction
Structure Tertiary ether w/ carboxylic acidStable ether linkage; Reactive acid tail.
pKa ~4.5 - 4.8 (Estimated)Anionic at physiological pH (7.4). Neutral only at pH < 2.5.
LogP ~0.2 (Hydrophilic)Poor retention on C18. Poor recovery in Hexane/DCM LLE.
Matrix Plasma / UrineHigh potential for phospholipid interference in LC-MS.

The Core Directive: Mechanism of Extraction

To improve efficiency, you must abandon "generic" drug extraction methods. You have two viable pathways based on the "Switchable Polarity" of the carboxylic acid group.

Pathway A: Mixed-Mode Anion Exchange (MAX) - The Gold Standard

Best for: High sensitivity, dirty matrices (Urine), and eliminating ion suppression. Mechanism: Retain the analyte by charge (anionic interaction) rather than hydrophobicity. This allows you to wash the column with 100% organic solvent (removing neutral lipids) while the MMBA remains locked to the sorbent.

Pathway B: Acidified Liquid-Liquid Extraction (LLE)

Best for: High throughput, plasma samples, cost-sensitivity. Mechanism: Suppress ionization (pH < 2) to force the molecule into its neutral form, pushing it into a polar organic solvent (e.g., Ethyl Acetate or MTBE).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical state changes required for successful extraction.

MMBA_Extraction_Logic Start Start: Biological Sample (Plasma/Urine) Decision Select Extraction Strategy Start->Decision Path_LLE Pathway B: LLE (Liquid-Liquid Extraction) Decision->Path_LLE Speed/Cost Path_SPE Pathway A: MAX SPE (Mixed-Mode Anion Exchange) Decision->Path_SPE Cleanliness/Sensitivity Step_LLE_1 Step 1: Acidify Sample (pH < 2.0) Target: Neutralize Acid Group Path_LLE->Step_LLE_1 Step_SPE_1 Step 1: Basify Sample (pH > 7.0) Target: Ionize Acid Group (COO-) Path_SPE->Step_SPE_1 Step_LLE_2 Step 2: Extract w/ MTBE or EtOAc (Avoid Hexane) Step_LLE_1->Step_LLE_2 Analysis LC-MS/MS Analysis (Negative Mode) Step_LLE_2->Analysis Step_SPE_2 Step 2: Load on MAX Cartridge (Ionic Binding) Step_SPE_1->Step_SPE_2 Step_SPE_3 Step 3: Aggressive Wash (100% MeOH removes neutrals) Step_SPE_2->Step_SPE_3 Step_SPE_4 Step 4: Elute (Acidified MeOH -> Neutralize & Release) Step_SPE_3->Step_SPE_4 Step_SPE_4->Analysis

Caption: Decision matrix for MMBA extraction. Pathway A (SPE) utilizes ionic switching for maximum cleanup, while Pathway B (LLE) relies on pH suppression.

Validated Protocols

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE

Recommended for Urine or High-Lipid Plasma.

  • Sample Pre-treatment:

    • Dilute 200 µL Plasma/Urine 1:1 with 5% NH₄OH in water (Ammonium Hydroxide).

    • Why: This adjusts pH to ~10-11, ensuring MMBA is fully ionized (COO⁻) to bind with the anion exchange sorbent [1, 3].

  • Conditioning:

    • Condition MAX cartridge (e.g., Oasis MAX or equivalent) with 1 mL Methanol, then 1 mL Water.

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

    • Mechanism:[1][2][3] MMBA binds to the quaternary amine (positively charged) on the sorbent.

  • Wash 1 (Aqueous):

    • 1 mL 5% NH₄OH in water. (Removes proteins/salts).[4]

  • Wash 2 (Organic - CRITICAL STEP):

    • 1 mL 100% Methanol .

    • Why: Since MMBA is ionically bound, you can wash with strong organic solvent to remove neutral phospholipids and hydrophobic drugs without losing your analyte. This is impossible with C18 SPE.

  • Elution:

    • Elute with 2 x 500 µL 2% Formic Acid in Methanol .

    • Why: The acid protonates the MMBA (turning COO⁻ to COOH), breaking the ionic bond and releasing it into the solvent.

  • Post-Processing:

    • Evaporate under Nitrogen (40°C) and reconstitute in Mobile Phase A.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Recommended for General Plasma Screening.

  • Sample Pre-treatment:

    • Add 20 µL Internal Standard to 200 µL Plasma.

    • Add 50 µL 1M HCl or 2% Formic Acid .

    • Why: pH must be < 2.[3]5. If pH > pKa, MMBA remains ionized and stays in the water phase (Recovery = 0%).

  • Extraction:

    • Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: Do NOT use Hexane or Dichloromethane alone; they are too non-polar for this ether-acid structure.

  • Agitation:

    • Vortex vigorously for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

  • Transfer:

    • Transfer the upper organic layer to a fresh tube.

    • Optional: Repeat extraction once for +15% recovery.

Troubleshooting Guide & FAQs

Q1: My recovery is consistently low (<40%) using LLE. What is wrong?

  • Diagnosis: You likely did not acidify the sample enough, or you used the wrong solvent.

  • The Fix: Check the pH of your sample after adding acid. It must be pH 2-3. If using Hexane, switch to Ethyl Acetate or a Hexane:Ethyl Acetate (50:50) mix. MMBA needs a moderately polar organic solvent.

Q2: I see severe peak tailing in LC-MS.

  • Diagnosis: Secondary interactions between the carboxylic acid and free silanols on the HPLC column.

  • The Fix:

    • Use a column designed for polar retention (e.g., HSS T3 or Polar C18 ).

    • Add 0.1% Formic Acid to your mobile phase to keep the acid protonated.

    • Advanced: If tailing persists, consider derivatization (e.g., with Pentafluorobenzyl bromide) to cap the acid group, allowing for GC-MS analysis [2].

Q3: I am experiencing signal suppression at the retention time of MMBA.

  • Diagnosis: Co-elution of phospholipids (lysophosphatidylcholines) which often elute early in RP gradients, exactly where polar MMBA elutes.

  • The Fix: Switch to Protocol A (MAX SPE) . The 100% Methanol wash step (Step 5) specifically removes phospholipids while MMBA remains locked on the sorbent.

Q4: Can I use Protein Precipitation (PPT) with Acetonitrile?

  • Answer: Yes, but it is "dirty." MMBA is polar, so it will remain in the supernatant, but so will all the salts and polar interferences. If you must use PPT, use a Phospholipid Removal Plate (e.g., Ostro or HybridSPE) instead of standard centrifugation to protect your MS source.

References

  • PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (PubMed). (2021). Determination of Methoxyacetic acid in urine by pre-column derivatization-liquid-liquid microextraction. Retrieved March 1, 2026, from [Link]

  • Biotage. (2023).[3][5] When should I choose a mixed-mode SPE? Retrieved March 1, 2026, from [Link]

Sources

Troubleshooting peak tailing of 3-Methoxy-3-methylbutanoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 3-Methoxy-3-methylbutanoic acid via mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. By understanding the underlying chemical interactions and systematic troubleshooting, you can significantly improve peak symmetry, enhance quantification accuracy, and ensure the robustness of your analytical methods.

Troubleshooting Peak Tailing for 3-Methoxy-3-methylbutanoic Acid

Peak tailing is a frequent obstacle in the chromatographic analysis of polar, acidic compounds like 3-Methoxy-3-methylbutanoic acid.[1] This asymmetry not only compromises resolution but also affects the precision of integration and quantification.[1][2] The following section provides a systematic, question-driven approach to diagnose and remedy this issue.

Q1: My peak for 3-Methoxy-3-methylbutanoic acid is tailing. What are the first things I should check?

When encountering peak tailing, it's crucial to adopt a logical, step-by-step approach, changing only one variable at a time to isolate the root cause.[3] Start with the most common and easily addressable culprits.

Initial Diagnostic Workflow:

  • Confirm System Suitability: Before analyzing your sample, ensure your LC-MS system is performing as expected. Run a standard method with a well-behaved compound to confirm that the issue is specific to your analyte and not a system-wide problem.[3]

  • Examine All Peaks in the Chromatogram: If all peaks in your chromatogram are tailing, it often points to a physical or system-wide issue, such as a void at the column inlet, a blocked frit, or excessive extra-column volume.[3][4] If only the 3-Methoxy-3-methylbutanoic acid peak is tailing, the cause is more likely related to specific chemical interactions.

  • Review Sample Preparation:

    • Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion.[1][4] Ensure your sample solvent is as close in composition and strength to the mobile phase as possible.

    • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[1][4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was a contributing factor.

Q2: How does the mobile phase pH influence peak tailing for a carboxylic acid like this?

Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds like 3-Methoxy-3-methylbutanoic acid.[5][6][7] The underlying principle is ion suppression .

The Role of pH and pKa:

  • 3-Methoxy-3-methylbutanoic acid is a carboxylic acid. At a pH above its acid dissociation constant (pKa), it will be deprotonated (ionized) and carry a negative charge. This ionized form is highly polar and interacts less with the hydrophobic reversed-phase stationary phase, leading to poor retention.[5][8]

  • More importantly, if the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of ionized and non-ionized forms, which can lead to significant peak tailing or splitting.[9]

Recommended Action:

To ensure the analyte is in a single, non-ionized state for optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa.[5][8] For most carboxylic acids, a mobile phase pH of ~2.5-3.0 is a good starting point.[3]

Mobile Phase pH vs. Analyte StateExpected Chromatographic Behavior
pH << pKa (e.g., pH 2.5) Analyte is primarily non-ionized (protonated). Result: Improved retention and symmetric peak shape.
pH ≈ pKa Analyte exists as a mix of ionized and non-ionized forms. Result: Potential for severe peak tailing or splitting.[9]
pH >> pKa (e.g., pH 7.0) Analyte is primarily ionized (deprotonated). Result: Poor retention, may still exhibit tailing due to secondary interactions.[5]
Q3: I've optimized the pH, but the peak is still tailing. Could my column be the problem?

Yes, the column is a primary suspect, especially due to secondary chemical interactions between the analyte and the stationary phase.

1. Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[1] At mid-range pH, these silanols can be deprotonated (Si-O⁻) and can interact ionically with any residual positive charges or through hydrogen bonding with your analyte, causing delayed elution and peak tailing.[1]

  • Solution:

    • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that is thoroughly end-capped to minimize the number of accessible silanol groups.[1][3]

    • Increase Buffer Concentration: Using a buffer concentration of >20 mM can help to saturate the active silanol sites and mask them from the analyte.[3][10]

    • Consider Alternative Stationary Phases: For highly polar acids, specialized columns may offer better performance.[11]

      • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.

      • Polar-Endcapped Phases (e.g., "AQ" type): These are designed for use with highly aqueous mobile phases and can provide better retention and peak shape for polar compounds.[12][13]

2. Metal Contamination: Trace metal ions (like iron, chromium, or titanium) can exist within the silica matrix of the column or can leach from stainless-steel components of the HPLC system (frits, tubing).[3][14][15] 3-Methoxy-3-methylbutanoic acid, with its carboxylic acid and ether functionalities, can act as a chelating agent, binding to these metal ions. This interaction creates a strong, secondary retention mechanism that is a well-known cause of severe peak tailing.[1][3][15]

The diagram below illustrates the primary and secondary interactions occurring on a standard silica-based stationary phase.

cluster_0 Stationary Phase Surface cluster_1 Analyte Silica Silica Particle C18 Chains Residual Silanol (Si-OH) Metal Impurity (Fe³⁺) Analyte 3-Methoxy-3- methylbutanoic acid Analyte->Silica:f2 Secondary Interaction (H-Bonding) Analyte->Silica:f3 Secondary Interaction (Chelation) G start Peak Tailing Observed check_system All Peaks Tailing? start->check_system check_physical Inspect for Voids, Blocked Frits, Dead Volume check_system->check_physical Yes check_overload Dilute Sample 10x. Improved Shape? check_system->check_overload No resolved Peak Shape Resolved check_physical->resolved overload_issue Reduce Sample Load or Injection Volume check_overload->overload_issue Yes check_ph Adjust Mobile Phase pH (2 units below pKa) check_overload->check_ph No overload_issue->check_ph ph_improves pH Optimized. Still Tailing? check_ph->ph_improves check_column Use High-Purity, End-Capped Column ph_improves->check_column Yes ph_improves->resolved No column_improves Column Changed. Still Tailing? check_column->column_improves check_metal Add 0.1 mM EDTA to Mobile Phase column_improves->check_metal Yes column_improves->resolved No metal_improves EDTA Added. Improved Shape? check_metal->metal_improves passivate Consider System Passivation or Bio-Inert Hardware metal_improves->passivate No metal_improves->resolved Yes passivate->resolved

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q: Why is 3-Methoxy-3-methylbutanoic acid particularly prone to peak tailing? A: This molecule has two chemical features that contribute to peak tailing: the carboxylic acid group and the ether oxygen . The carboxylic acid can interact with active silanol sites and is the primary driver for metal chelation. [1]The ether oxygen can also participate in hydrogen bonding with surface silanols. This combination of potential secondary interactions makes proper method development critical.

Q: What is a good starting point for mobile phase composition? A: For reversed-phase LC-MS, a good starting point is:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile This composition provides the low pH needed for ion suppression of the carboxylic acid and is fully compatible with mass spectrometry.

Q: Can I use derivatization to improve the peak shape? A: Yes, derivatization is a valid strategy, particularly if retention is poor even after ion suppression. Derivatizing the carboxylic acid group, for example with 3-nitrophenylhydrazine (3-NPH), can make the molecule more hydrophobic, improving retention and often leading to better peak shapes on standard reversed-phase columns. [16][17]However, this adds an extra step to sample preparation.

Q: Are there "bio-inert" or "metal-free" LC systems, and would they help? A: Yes, many vendors now offer LC systems with PEEK or other polymer-based flow paths instead of stainless steel. [18]These "bio-inert" or "metal-passivated" systems are designed to minimize interactions with sensitive or chelating analytes. [19][20]If you consistently work with compounds like 3-Methoxy-3-methylbutanoic acid, investing in such a system or using columns with coated hardware can significantly reduce issues related to metal chelation and improve data quality. [19]

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Successful passivation of an HPLC system. Analytics-Shop. [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns. (2023, June). ResearchGate. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2025, October 3). Restek Resource Hub. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018, January 2). Restek. [Link]

  • HPLC contamination. (2005, January 20). Chromatography Forum. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15). Biotage. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Axcend. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC. [Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids. Shimadzu (Europe). [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in 3-Methoxy-3-methylbutanoic Acid Urine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals analyzing 3-Methoxy-3-methylbutanoic acid in urine samples. It addresses common challenges related to matrix effects and offers troubleshooting strategies to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of 3-Methoxy-3-methylbutanoic acid in urine?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1] In the context of urine analysis, these interfering substances can include salts, urea, creatinine, uric acid, and various other endogenous molecules.[1][2] For an analyte like 3-Methoxy-3-methylbutanoic acid, a small organic acid, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] The complex and variable composition of urine makes it a particularly challenging matrix, often causing significant signal suppression during electrospray ionization (ESI) in LC-MS/MS analysis.[4][5]

Q2: I am observing low and inconsistent recovery for 3-Methoxy-3-methylbutanoic acid. How can I determine if this is due to matrix effects?

A2: Distinguishing between poor recovery and matrix effects is a critical first step in troubleshooting. A post-column infusion experiment is a definitive way to visualize and identify regions of ion suppression in your chromatogram.[6][7]

Experimental Protocol: Post-Column Infusion

  • Setup: Tee a syringe pump infusing a constant flow of a standard solution of 3-Methoxy-3-methylbutanoic acid into the LC flow path between the analytical column and the mass spectrometer inlet.

  • Blank Injection: First, inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for your analyte.

  • Matrix Injection: Next, inject an extracted blank urine sample (a urine sample known not to contain the analyte).

  • Analysis: A dip in the stable baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[6] If this dip coincides with the expected retention time of 3-Methoxy-3-methylbutanoic acid, matrix effects are the likely cause of your issues.

Troubleshooting Flowchart: Diagnosing Low Analyte Signal

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Urine Sample Collection B Addition of Stable Isotope-Labeled Internal Standard A->B C Sample Cleanup (SPE or LLE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Quantification using Analyte/IS Ratio E->F G Accurate and Reliable Results F->G

Sources

Optimizing column temperature for 3-Methoxy-3-methylbutanoic acid separation

[1]

Status: Operational Topic: Column Temperature Optimization & Troubleshooting Ticket ID: MMBA-OPT-2026 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Thermodynamics of MMBA

3-Methoxy-3-methylbutanoic acid (MMBA) presents a specific chromatographic challenge due to its dual nature: it is a small, branched polar acid (pKa

11

In Reverse Phase Liquid Chromatography (RPLC) , its polarity often leads to poor retention (low

1Gas Chromatography (GC)

This guide focuses on Column Temperature as the critical lever to balance retention thermodynamics against kinetic mass transfer.

Module 1: Critical Decision Frameworks

The Temperature-Selectivity Logic (HPLC)

Before adjusting your oven, diagnose the limiting factor of your current separation using this logic flow.

MMBA_OptimizationStartCurrent MMBA Peak StatusCheck_kCheck Retention Factor (k')Start->Check_kLow_kLow Retention (k' < 1.5)Eluting near void volumeCheck_k->Low_kGood_kAdequate Retention (k' > 2)Check_k->Good_kAction_LowTDECREASE Temp (10°C steps)Increases retention (Exothermic)Low_k->Action_LowTThermodynamic ControlCheck_ShapeCheck Peak SymmetryGood_k->Check_ShapeTailingPeak Tailing (As > 1.2)Check_Shape->TailingGood_ShapeSymmetric PeakCheck_Shape->Good_ShapeAction_HighTINCREASE Temp (5°C steps)Improves Mass TransferReduces Silanol InteractionTailing->Action_HighTKinetic ControlResolution_CheckCheck Resolution (Rs) fromIsovaleric Acid/IsomersGood_Shape->Resolution_CheckAction_LowT->Resolution_CheckRe-evaluateAction_HighT->Resolution_CheckRe-evaluate

Figure 1: Decision matrix for modulating column temperature based on MMBA peak behavior.

Module 2: Technical Troubleshooting (Q&A)

Category A: HPLC Optimization (Reverse Phase)

Q1: My MMBA peak is eluting too early (k' < 1) even at 5% organic modifier. How does temperature affect this? Diagnosis: MMBA is highly polar.[1] In RPLC, adsorption is typically exothermic (

1Technical Insight:Protocol:
  • Lower the Column Temperature: Reduce from ambient (25°C) to 10°C–15°C .

  • Mechanism: This increases the equilibrium constant (

    
    ) for the analyte-stationary phase interaction, effectively increasing retention (
    
    
    ) without changing the mobile phase composition [1].
  • Constraint: Ensure your system pressure does not exceed limits, as lower temperatures increase mobile phase viscosity.[1]

Q2: I see significant peak tailing for MMBA. Will heating the column help? Diagnosis: Tailing in acidic analytes often results from secondary interactions with residual silanols on the silica support or slow mass transfer. Technical Insight:

  • Kinetic Effect: Higher temperatures reduce mobile phase viscosity (

    
     increases), improving mass transfer (the 
    
    
    -term in the van Deemter equation).[1]
  • Thermodynamic Effect: Higher temperatures can suppress the thermodynamics of weak hydrogen bonding with silanols. Protocol:

  • Increase Temperature: Set column oven to 40°C–50°C .

  • Buffer Requirement: Ensure you are using a low pH buffer (e.g., 0.1% Formic Acid or Phosphate pH 2.[1]5) to keep MMBA in its protonated (neutral) state. Temperature elevation works best when ionization is already suppressed [2].[1]

Q3: How do I separate MMBA from structural isomers like 2-methoxy-3-methylbutanoic acid? Diagnosis: Isomers often have identical hydrophobicities but different shape selectivities.[1] Protocol:

  • Perform a van't Hoff Study: Run the separation at three temperatures (e.g., 20°C, 35°C, 50°C).

  • Plot Data: Plot

    
     vs. 
    
    
    (Kelvin).[1]
  • Analysis: If the lines for MMBA and its isomer intersect (co-elution point), operate at a temperature at least 10°C away from this intersection.[1] Often, sub-ambient temperatures (15°C) maximize shape selectivity for branched isomers.[1]

Category B: GC Optimization (Gas Chromatography)

Q4: I am analyzing MMBA methyl ester by GC. The peaks are broad.[2] Should I use an isothermal or ramped program? Diagnosis: Isothermal runs often lead to peak broadening for polar esters due to longitudinal diffusion (

1Protocol:
  • Use Temperature Programming: Start at 50°C (hold 1 min)

    
     Ramp 10°C/min 
    
    
    Final 250°C.
  • Optimization: If MMBA co-elutes with matrix components, decrease the ramp rate to 4°C/min around the expected elution temperature (approx. 120°C-140°C depending on column).

  • Why: This "focuses" the peak at the head of the column and elutes it during the ramp, sharpening the peak shape compared to isothermal conditions [3].

Module 3: Experimental Protocols

Protocol 3.1: The "Temperature Tuning" Workflow (HPLC)

Objective: Determine the optimal temperature for resolution (


Prerequisites:

  • Column: C18-AQ (Aqueous compatible) or Phenyl-Hexyl (for selectivity).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Sample: 1 mg/mL MMBA standard.

StepParameterSetting / ActionSuccess Criteria
1 Baseline Run Isocratic 10% B at 25°C .Peak visible, measure

and

.
2 Retention Check If

, Decrease T to 15°C .

increases by >20%.
3 Symmetry Check If

(tailing), Increase T to 45°C .

improves to < 1.[1]2.
4 Selectivity Scan Run gradient at 20°C, 30°C, 40°C.Identify T where

for all impurities.[1]
Protocol 3.2: Van't Hoff Plot Generation

To scientifically validate the temperature choice, generate the thermodynamic plot.

  • Data Collection: Record retention time (

    
    ) and dead time (
    
    
    ) at 25°C, 35°C, 45°C, and 55°C.
  • Calculation: Calculate retention factor

    
    .[1]
    
  • Plotting:

    • X-axis:

      
       (Kelvin
      
      
      )[1]
    • Y-axis: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      [1]
      
  • Interpretation:

    • Linear Plot: Mechanism is constant; extrapolation is safe.[1]

    • Curved Plot: Change in retention mechanism (e.g., pKa shift or conformation change).[1] Do not extrapolate outside tested range.

Module 4: Visualizing the Selectivity Mechanism

The following diagram illustrates how temperature acts as a "Selectivity Tuner" specifically for acidic polar species like MMBA.

VantHoff_LogicTempColumn Temperature (T)ViscosityMobile Phase Viscosity(Decreases as T rises)Temp->ViscositypKaAnalyte pKa(Slight shift with T)Temp->pKaSilanolSilanol Activity(Thermodynamics change)Temp->SilanolRetentionRetention (k)Usually DecreasesTemp->RetentionExothermic AdsorptionSelectivitySelectivity (α)Changes (Relative Enthalpy)Temp->SelectivityDifferential ΔHAnalyteMMBA (Analyte)Analyte->pKaEfficiencyEfficiency (N)Increases (Better Mass Transfer)Viscosity->EfficiencyFaster DiffusionSilanol->EfficiencyLess Drag

Figure 2: Mechanistic impact of temperature on MMBA separation parameters.[1]

References

  • Chrom Tech, Inc. (2025).[1] How Does Column Temperature Affect HPLC Resolution? Retrieved from

  • Sigma-Aldrich. (2025).[1] Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.[1] Retrieved from [1]

  • Chromatography Online. (2020).[1] GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from

  • NIST Chemistry WebBook. (2025).[1] Butanoic acid, 3-methyl- (Isovaleric Acid) & Analogs.[1][3] Retrieved from [1]

Technical Support Center: Resolving Baseline Noise in 3-Methoxy-3-methylbutanoic Acid UV Detection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Methoxy-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise during UV detection. By understanding the root causes and implementing systematic solutions, you can enhance the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is 3-Methoxy-3-methylbutanoic acid?

3-Methoxy-3-methylbutanoic acid (C6H12O3) is a carboxylic acid derivative.[1] It is characterized by a butanoic acid backbone with a methoxy group attached.[2] This compound is often used in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2]

Chemical Properties of 3-Methoxy-3-methylbutanoic acid:

PropertyValueSource
Molecular FormulaC6H12O3PubChem[3]
Molecular Weight132.16 g/mol PubChem[3]
IUPAC Name3-methoxy-3-methylbutanoic acidPubChem[3]
CAS Number181819-48-7PubChem[3]
Q2: Why is UV detection a common method for analyzing 3-Methoxy-3-methylbutanoic acid?

UV detection is a widely used technique for the analysis of organic acids in High-Performance Liquid Chromatography (HPLC).[4][5] The carboxyl group in these acids allows for UV absorption, making it a suitable detection method.[5] HPLC with UV detection is favored for its simplicity, cost-effectiveness, and accessibility in many laboratories.[4] For compounds like 3-Methoxy-3-methylbutanoic acid, which may be part of pharmaceutical formulations, HPLC-UV provides a robust method for quantification and quality control.[6]

Q3: What is baseline noise and why is it a problem?

In HPLC, the baseline represents the signal from the detector when only the mobile phase is passing through.[7] Ideally, this should be a flat, stable line.[7] Baseline noise refers to the random fluctuations or "micro-peaks" in the baseline when no sample is injected.[7][8] Excessive baseline noise is problematic because it can obscure small analyte peaks, leading to inaccurate quantification and a higher limit of detection (LOD) and limit of quantitation (LOQ).[7][9] A good signal-to-noise ratio (S/N), which is the ratio of the analyte peak height to the baseline noise, is crucial for sensitive and reliable analysis.[7][8]

Troubleshooting Guide: Baseline Noise in UV Detection

This section provides a systematic approach to identifying and resolving the root causes of baseline noise in the HPLC-UV analysis of 3-Methoxy-3-methylbutanoic acid.

Is your mobile phase properly prepared and of high quality?

The mobile phase is a frequent source of baseline issues.[10][11] Contaminants, dissolved gases, or improper preparation can all contribute to a noisy baseline.[11][12]

Protocol for Mobile Phase Preparation and Optimization:
  • Use High-Purity Solvents: Always use HPLC-grade solvents and water (e.g., Milli-Q or equivalent).[11][13] Lower-grade solvents can contain UV-absorbing impurities that lead to baseline noise and ghost peaks.[9][14]

  • Fresh Preparation: Prepare mobile phases fresh daily to prevent degradation and microbial growth, especially for aqueous buffers near neutral pH.[10][15]

  • Proper pH Adjustment: Since 3-Methoxy-3-methylbutanoic acid is an acidic compound, the pH of the mobile phase can significantly affect its UV absorbance and retention.[16][17][18][19]

    • For reversed-phase HPLC of organic acids, a low pH (typically around 2.7) is often used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[20]

    • Adjust the pH of the aqueous component of the mobile phase before mixing it with the organic solvent.[13] Use a calibrated pH meter for accurate measurements.

  • Thorough Mixing: Ensure the mobile phase components are homogeneously mixed.[14] Inadequate mixing can cause periodic fluctuations in the baseline.[8][15][21]

  • Degassing: Dissolved gases in the mobile phase can form bubbles in the system, leading to pressure fluctuations and a noisy baseline.[7][8][9][11]

    • Utilize an inline degasser, helium sparging, or sonication to effectively remove dissolved gases.[9][10][22]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can cause blockages and baseline noise.[13][14]

Could your HPLC system be the source of the noise?

If the mobile phase is correctly prepared, the next step is to investigate the HPLC system itself. Leaks, pump issues, and detector problems are common culprits.

Systematic HPLC System Check:

Sources

Preventing degradation of 3-Methoxy-3-methylbutanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing degradation and loss of 3-Methoxy-3-methylbutanoic acid during sample storage and processing. Target Audience: Bioanalytical Scientists, Clinical Researchers, and Metabolomics Specialists. Context: MMBA is a critical diagnostic metabolite for Isovaleryl-CoA Dehydrogenase (IVD) deficiency and a target in mevalonate pathway studies.

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers mistake physical loss for chemical degradation . 3-Methoxy-3-methylbutanoic acid (MMBA) presents a dual challenge: it is biologically unstable due to bacterial consumption in urine matrices, and physically unstable (volatile) during extraction when acidified.

This guide moves beyond basic "store at -80°C" advice. We will dissect the mechanism of loss at every stage of your workflow.

Module 1: Pre-Analytical Stability (Collection & Handling)[1]

The Issue: "My baseline MMBA levels in urine are inconsistent between collection and freezing."

Root Cause: Bacterial Contamination. MMBA is an organic acid.[1][2][3][4] In untreated urine left at room temperature, bacteria rapidly metabolize organic acids as a carbon source. This is not chemical hydrolysis; it is biological consumption.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Variable concentration within the same patient sample across different days.Bacterial metabolism during thaw cycles.Aliquot immediately upon collection. Never refreeze the primary specimen.
Unexpected peaks interfering with MMBA in GC-MS.Urea hydrolysis raising pH, altering extraction efficiency.Check pH upon thawing. If pH > 7, bacterial urease activity has occurred. Reject sample.
FAQ: Chemical Stabilization

Q: Should I acidify urine samples immediately upon collection to preserve MMBA? A: Proceed with caution. While acidification (pH < 3) stops bacterial growth, it converts MMBA from its non-volatile salt form (carboxylate) to its volatile free acid form .

  • Recommendation: If freezing within 4 hours, do not acidify. Freeze at -20°C or -80°C.

  • Recommendation: If transport at ambient temperature is required, use Thymol or Toluene as a bacteriostatic agent rather than strong acids, or use a borate-based preservation tube (if compatible with your downstream derivatization).

Module 2: Sample Preparation (The Volatility Trap)

The Issue: "I am losing >50% of my analyte during the drying step."

Root Cause: Evaporative Loss (Volatility).[2] This is the most common failure point. MMBA is a short-chain branched organic acid. When you acidify the sample to extract it into an organic solvent (like ethyl acetate), you protonate the carboxylic acid. The protonated form is volatile. If you dry this down under nitrogen at high heat, the MMBA evaporates along with the solvent.

Mechanism of Loss: The pH Equilibrium


Protocol: Controlled Extraction & Concentration
  • Internal Standard (Crucial): You must use a stable isotope-labeled internal standard (e.g.,

    
    -MMBA or a structural analog like 3-methylglutaric acid). This corrects for evaporative loss.
    
  • Extraction: Acidify to pH 1-2, extract with Ethyl Acetate.

  • Drying (The Critical Step):

    • Do NOT evaporate to complete dryness if possible.

    • Do NOT use heat > 40°C during nitrogen blow-down.

    • Alternative: Use a "keeper" solvent (e.g., 50 µL of pyridine or undecane) that remains after the ethyl acetate evaporates, trapping the MMBA.

Module 3: Instrumental Analysis (GC-MS Derivatization)

The Issue: "My peak areas decrease while the sample sits in the autosampler."

Root Cause: Moisture Sensitivity of Derivatives. MMBA is typically analyzed by GC-MS after silylation (using BSTFA or MSTFA). The resulting TMS-ester is hydrolytically unstable. If your vials are not perfectly sealed, or if the room is humid, atmospheric moisture will hydrolyze the derivative back to the free acid, which causes peak tailing and signal loss.

Troubleshooting Workflow

Q: Why do I see a "split peak" for MMBA? A: This often indicates incomplete derivatization. The tertiary ether group in MMBA is sterically hindered, but the carboxylic acid reacts readily. Ensure you are using a catalyst (1% TMCS) and heating the reaction (60°C for 30 mins) to drive it to completion.

Q: How long are the derivatives stable? A: < 24 hours.

  • Protocol: Analyze immediately after derivatization.

  • Rescue: If you must wait, store vials in a desiccator, not just on the bench.

Visualizing the Stability Workflow

The following diagram illustrates the Critical Control Points (CCPs) where MMBA is lost. Note the distinction between Biological Degradation and Physical Volatilization.

MMBA_Stability_Workflow Start Sample Collection (Urine/Plasma) Storage Storage (-80°C) Start->Storage Immediate Bacteria Risk: Bacterial Consumption Start->Bacteria Delayed > 4hrs Thaw Thawing Storage->Thaw Acidify Acidification (pH < 2) Thaw->Acidify Volatile Risk: Formation of Volatile Free Acid Acidify->Volatile Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract Dry Nitrogen Evaporation Extract->Dry Loss Risk: Evaporative Loss of Analyte Dry->Loss High Heat/No Keeper Keeper Solution: Use 'Keeper' Solvent or stop early Dry->Keeper Recommended Deriv Derivatization (BSTFA/TMCS) Keeper->Deriv Hydrolysis Risk: Moisture Hydrolysis Deriv->Hydrolysis Humid/Long Wait GCMS GC-MS Analysis Deriv->GCMS Immediate

Caption: Critical Control Points for MMBA. Red diamonds indicate high-risk steps for analyte loss.

Summary of Best Practices

ParameterStandard ProtocolOptimized Protocol for MMBA
Storage Temp -20°C-80°C (Prevents slow enzymatic activity)
Preservative NoneThymol (if ambient transport needed)
Extraction pH pH 1.0pH 1-2 (Strictly controlled, do not over-acidify)
Evaporation Dry to completionLeave moist or use Pyridine keeper
Derivatization Room Temp60°C for 30 min (Ensure complete reaction)

References

  • Human Metabolome Database (HMDB). Metabocard for 3-Methoxy-3-methylbutanoic acid (HMDB0000667). Available at: [Link]

  • Tanaka, K., et al. (1966). Isovaleric Acidemia: A New Genetic Defect of Leucine Metabolism. Proceedings of the National Academy of Sciences. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 151187, 3-Methoxy-3-methylbutanoic acid. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). C40-A2: Measurement of Free Thyroid Hormones. (Referenced for general organic acid handling guidelines in biological matrices). Available at: [Link]

Sources

Technical Support Center: Derivatization of 3-Methoxy-3-methylbutanoic Acid (MMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Derivatization Failures for 3-Methoxy-3-methylbutanoic Acid (MMBA) CAS: 4023-65-8 (Acid) / 10024-70-1 (Related Isomer Reference) Target Analyte: Volatile, Tertiary Ether-substituted Short-Chain Fatty Acid (SCFA)

Introduction: The "Invisible" Analyte

3-Methoxy-3-methylbutanoic acid (MMBA) presents a unique "double-bind" challenge in gas chromatography (GC) analysis. As a Short-Chain Fatty Acid (SCFA), it is highly volatile, leading to losses during sample concentration. Structurally, it contains a tertiary ether (the methoxy group at C3 is attached to a tertiary carbon). This specific structural feature makes the molecule chemically fragile under the harsh acidic conditions often used for standard fatty acid methylation.

This guide moves beyond generic protocols to address the specific physicochemical contradictions of MMBA.

Module 1: The Volatility Trap (Sample Preparation)

Symptom: Low or non-existent recovery despite successful derivatization verification. Diagnosis: The analyte was lost during the solvent evaporation step before or after derivatization.

The Mechanism of Failure

MMBA and its methyl/silyl derivatives have high vapor pressures. Standard protocols often call for "evaporate to dryness under nitrogen." For MMBA, this is a catastrophic step. The analyte co-evaporates with common solvents like Dichloromethane (DCM) or Ethyl Acetate.

Protocol: The "Keeper" Solvent Strategy

Do not evaporate to dryness. Use a high-boiling "keeper" solvent or perform Liquid-Liquid Extraction (LLE) without concentration.

ParameterStandard Protocol (AVOID)Optimized MMBA Protocol
Concentration Blow down to dryness under N2.Concentrate to 50-100 µL only; never dry.
Solvent 100% Volatile (DCM/Hexane).Add 10% Isooctane or Toluene as a keeper.
Extraction pH Acidify to pH < 2.Acidify to pH 2-3 (Avoid pH < 1 to protect ether).
Drying Agent Sodium Sulfate (Standard).[1]Magnesium Sulfate (Faster, reduces exposure time).

Module 2: Silylation (The Preferred Method)

Symptom: Incomplete reaction, shifting retention times, or "ghost" peaks. Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

Why Silylation?

Silylation is preferred over acid-catalyzed alkylation for MMBA because it operates under neutral/basic conditions, preserving the sensitive tertiary ether group.

Critical Failure Point: Moisture Scavenging

The tertiary methoxy group adds steric bulk near the reaction site, potentially slowing the silylation of the carboxyl group. If any water is present, the fast-reacting TMCS catalyst will hydrolyze, creating HCl, which can then attack the ether.

Step-by-Step Troubleshooting Protocol
  • Solvent Choice: Use anhydrous Pyridine or Acetonitrile. (Pyridine acts as an acid scavenger).

  • The "Sandwich" Injection: If you suspect moisture in the autosampler vial, employ a sandwich injection method (Air gap -> Reagent -> Air gap -> Sample) to derivatize inside the hot injector port, minimizing hydrolysis time.

  • Reaction Conditions:

    • Standard: 60°C for 30 mins.

    • MMBA Optimized:70°C for 45 mins . The steric hindrance of the branching at C3 requires slightly higher energy to drive the carboxyl silylation to completion.

SilylationWorkflow cluster_warning Critical Control Point Start Start: MMBA Sample CheckWater Check Moisture Content Start->CheckWater Dry Dry with Na2SO4 (Do not evaporate to dryness) CheckWater->Dry Water Present Reagent Add BSTFA + 1% TMCS + Pyridine CheckWater->Reagent Anhydrous Dry->Reagent Heat Incubate 70°C, 45 min Reagent->Heat Inject GC-MS Injection Heat->Inject

Figure 1: Optimized Silylation Workflow emphasizing moisture control to prevent hydrolysis.

Module 3: The "Trap" of Acidic Alkylation (BF3-Methanol)

Symptom: Appearance of unexpected peaks (alkenes) or complete loss of the methoxy group. Diagnosis: Acid-catalyzed cleavage of the tertiary ether.

The Chemistry of Failure

Standard fatty acid methylation uses Boron Trifluoride in Methanol (BF3-MeOH).[1][3][4]

  • The Risk: The ether oxygen in MMBA is attached to a tertiary carbon (C3). Tertiary ethers are acid-labile .

  • The Reaction: Under heating with Lewis acids (BF3), the methoxy group can be eliminated, leading to the formation of 3-methyl-2-butenoic acid methyl ester (elimination product) or the hydroxy-ester (cleavage product).

Recommendation: AVOID BF3-Methanol for MMBA. If methylation is required (e.g., for specific detector selectivity), use TMS-Diazomethane (works at room temp, non-acidic) or Methyl Chloroformate (MCF).

Module 4: Aqueous Samples (Urine/Plasma)

Symptom: Loss of analyte during extraction from water. Solution: In-situ derivatization using Chloroformates (MCF/ECF).

This method bypasses the drying step entirely, protecting the volatile MMBA.

Protocol:

  • Sample: 100 µL Urine/Plasma.

  • Reagent: Add 20 µL Methanol + 15 µL Pyridine.

  • Derivatization: Add 10 µL Methyl Chloroformate (MCF) .

  • Reaction: Vortex 30 sec (Gas evolution occurs—CO2).

  • Extraction: Add 100 µL Chloroform (containing Internal Standard).

  • Analysis: Inject the Chloroform layer.

Summary of Troubleshooting Logic

Use this decision matrix to select the correct workflow for your specific failure mode.

TroubleshootingLogic Issue Identify Issue LowRecovery Low Recovery Issue->LowRecovery Artifacts Artifacts/Degradation Issue->Artifacts VolCheck Did you evaporate to dryness? LowRecovery->VolCheck MethodCheck Did you use BF3-MeOH? Artifacts->MethodCheck Sol1 STOP. Use Keeper Solvent or LLE. VolCheck->Sol1 Yes Sol3 Check Moisture. Add Pyridine. VolCheck->Sol3 No (Silylation failed) Sol2 STOP. Switch to BSTFA or MCF. MethodCheck->Sol2 Yes (Ether Cleavage) MethodCheck->Sol3 No (Hydrolysis)

Figure 2: Diagnostic logic for resolving MMBA analytical failures.

References

  • Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (GC).[1][2][3][5][6][7][8][9]Link

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation.Link

  • BenchChem. (2025).[3][10] Unmasking the Limitations: A Comparative Guide to the Boron Trifluoride (BF3)-Methanol Method.[3]Link

  • National Institutes of Health (NIH). (2025). 3-Methoxy-3-methylbutanoic acid Structure and Properties. PubChem.[11] Link

  • Royal Society of Chemistry. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization.[9] Analyst.[2][5][7][12] Link

Sources

Technical Support Center: Optimizing Limit of Detection (LOD) for 3-Methoxy-3-methylbutanoic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve sub-ng/mL Limits of Detection (LOD) for short-chain, highly polar carboxylic acids.

3-Methoxy-3-methylbutanoic acid (MW: 132.16 g/mol ) presents a classic analytical challenge. Lacking a [1], this analyte is notoriously difficult to retain on standard reversed-phase columns and suffers from severe ion suppression in negative electrospray ionization (ESI-) due to poor [2]. This guide provides field-proven, self-validating troubleshooting strategies and protocols to overcome these fundamental physicochemical limitations.

Section 1: Troubleshooting Guide - Chromatographic & Ionization Challenges

Q1: Why is my LOD for 3-Methoxy-3-methylbutanoic acid stuck in the µg/mL range when using direct LC-MS/MS? Causality & Expert Insight: The high polarity of 3-Methoxy-3-methylbutanoic acid prevents sufficient partitioning into the hydrophobic stationary phase of standard C18 columns. Consequently, it elutes in the void volume alongside salts and matrix components, leading to massive ion suppression in the MS source. Furthermore, short-chain carboxylic acids yield poor ionization efficiency in ESI- mode. To break the µg/mL barrier, you must alter the molecule's physicochemical properties rather than just tweaking mass spectrometer parameters.

Q2: Should I use Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization to improve retention? Causality & Expert Insight: While HILIC can retain polar acids, it does not solve the fundamental issue of poor ESI- ionization efficiency. Chemical derivatization using 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the superior choice. This reaction converts the highly polar carboxylic acid into a hydrophobic 3-nitrophenylhydrazide derivative. This achieves two critical goals: (1) it drastically increases C18 retention, moving the analyte out of the suppression zone, and (2) it introduces a moiety with a high proton affinity, enabling highly efficient [3].

LOD_Optimization Start Analyze 3-Methoxy-3-methylbutanoic Acid (MW: 132.16, Polar, No Chromophore) Decision1 Target LOD Requirement? Start->Decision1 DirectUV Direct LC-UV (LOD > 1 µg/mL) Decision1->DirectUV Low Sensitivity DirectMS Direct LC-MS/MS (ESI-) (LOD ~ 50-100 ng/mL) Decision1->DirectMS Moderate Sensitivity DerivMS 3-NPH Derivatization + LC-MS/MS (ESI+) (LOD < 0.1 ng/mL) Decision1->DerivMS High Sensitivity

Decision matrix for selecting the optimal analytical workflow based on target LOD.

Section 2: Troubleshooting Guide - Derivatization Optimization

Q3: My 3-NPH derivatization yield is inconsistent. How do I build a self-validating system to ensure reaction completion? Causality & Expert Insight: Inconsistent yields usually stem from moisture in the reagents (EDC is highly hygroscopic) or an improper molar excess of the derivatizing agent. A self-validating protocol must include an internal standard (IS) that undergoes the exact same chemical transformation to track reaction efficiency. Self-Validating System: Spike your samples with a stable isotope-labeled short-chain carboxylic acid (e.g., 13C4-butyric acid or D3-3-Methoxy-3-methylbutanoic acid) before adding the derivatization reagents. Monitor the absolute peak area of the derivatized IS across all samples. If the IS peak area drops by >15% in a specific vial, the derivatization failed in that specific reaction, invalidating the sample run and preventing false negatives.

Q4: I am seeing high background noise at the target MRM transition. How can I reduce it? Causality & Expert Insight: 3-NPH reacts with all carboxylic acids, including trace impurities in your [4] (e.g., acetate or formate in HPLC-grade water/methanol). To troubleshoot:

  • Solvent Blank: Run a derivatized blank using only the reaction solvents. If the peak is present, switch to ultra-pure LC-MS grade solvents and avoid storing them in plastic, which can leach organic acids.

  • Reagent Purity: Re-crystallize your 3-NPH or purchase fresh, high-purity reagents.

Quantitative Data Summary: LOD Comparison

The following table summarizes the expected quantitative improvements when shifting from direct analysis to 3-NPH derivatization for short-chain carboxylic acids.

Analytical StrategyIonization ModeChromatographic ColumnExpected LOD RangePrimary Limitation
Direct LC-UVN/A (UV 210 nm)C18 / Ion-Exclusion> 1,000 ng/mLLack of chromophore
Direct LC-MS/MSESI- (Negative)HILIC or C18 (Aq)50 - 200 ng/mLPoor ionization, ion suppression
3-NPH Derivatized LC-MS/MS ESI+ (Positive) Standard C18 0.01 - 0.1 ng/mL Requires sample prep time

Section 3: Step-by-Step Methodology: Sub-ng/mL 3-NPH Derivatization Protocol

This protocol utilizes 3-nitrophenylhydrazine (3-NPH) and EDC to quantitatively convert 3-Methoxy-3-methylbutanoic acid into a highly responsive ESI+ derivative.

Derivatization_Pathway Analyte Target Analyte (3-Methoxy-3-methylbutanoic acid) Intermediate O-Acylisourea Intermediate Analyte->Intermediate EDC EDC + Pyridine (Activator) EDC->Intermediate Activation Product 3-Nitrophenylhydrazide Derivative (High ESI+ Response) Intermediate->Product NPH 3-NPH (Nucleophile) NPH->Product Coupling

Chemical mechanism of EDC-mediated 3-NPH derivatization of carboxylic acids.

Materials Required:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), ≥98% purity.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).

  • Pyridine (LC-MS grade).

  • Internal Standard (e.g., 13C-labeled short-chain carboxylic acid).

Step-by-Step Procedure:

  • Reagent Preparation (Prepare Fresh Daily):

    • Solution A: Dissolve 3-NPH·HCl in 50% aqueous methanol to a concentration of 200 mM.

    • Solution B: Dissolve EDC·HCl in 50% aqueous methanol containing 6% pyridine to a concentration of 120 mM. Causality: Pyridine acts as a basic catalyst to maintain the optimal pH for the carbodiimide coupling reaction.

  • Sample Aliquoting: Transfer 50 µL of the biological sample or standard (containing 3-Methoxy-3-methylbutanoic acid) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard working solution. Self-Validation Check: This guarantees that any downstream derivatization suppression is mathematically normalized.

  • Derivatization Reaction:

    • Add 20 µL of Solution A (3-NPH) to the sample.

    • Add 20 µL of Solution B (EDC/Pyridine) to the sample.

    • Vortex immediately for 10 seconds to ensure homogeneous mixing.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in a thermoshaker at 800 rpm. Causality: Mild heating accelerates the nucleophilic attack of 3-NPH on the O-acylisourea intermediate, ensuring >99% conversion without degrading the [4].

  • Quenching & Dilution: Add 900 µL of 10% aqueous methanol to quench the reaction and dilute the sample. Causality: Dilution prevents the high concentration of residual derivatization reagents from overloading the LC column and contaminating the MS source.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet any precipitated proteins or insoluble byproducts.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a standard C18 column using a water/acetonitrile gradient (both containing 0.1% formic acid). Monitor in ESI+ mode.

References
  • Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (PMC) URL: [Link]

  • Title: Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Optimised Method for Short-Chain Fatty Acid Profiling of Bovine Milk and Serum Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Optimizing NMR Analysis of 3-Methoxy-3-methylbutanoic Acid (MMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Solvent Interference in 3-Methoxy-3-methylbutanoic Acid Analysis Document ID: TS-NMR-MMBA-001 Last Updated: March 1, 2026[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of analyzing 3-Methoxy-3-methylbutanoic acid (MMBA) via


H NMR. Due to MMBA's specific structural motifs—a gem-dimethyl group, a methylene bridge, and a methoxy ether—its signals frequently overlap with common solvent residual peaks and water contaminants.[1]

This guide provides authoritative troubleshooting protocols to eliminate spectral overlap, ensuring accurate integration and structural verification.

The Core Challenge: Spectral Real Estate

MMBA (CAS: 55817-17-7) presents a unique "collision course" with standard NMR solvents.[1]

  • The Methylene Trap: The

    
     protons resonate near 2.5 ppm , creating a direct overlap with residual DMSO .[1]
    
  • The Methoxy Trap: The

    
     protons resonate near 3.2 ppm , creating a direct overlap with Methanol  residuals and Water  in DMSO.[1]
    

Part 1: Solvent Selection Strategy

The most effective way to address interference is to avoid it during the experimental design phase.[1] Use the following decision matrix to select the optimal solvent based on your analytical goals.

Solvent Decision Tree

SolventSelection Start Start: MMBA Analysis Goal Solubility Check Solubility Start->Solubility Goal_Quant Goal: Quantify All Protons (Including -COOH) Solubility->Goal_Quant Soluble in Organics Goal_Backbone Goal: Backbone ID Only (-COOH irrelevant) Solubility->Goal_Backbone Salt Form / Polar CDCl3 Recommendation: CDCl3 (Chloroform-d) Goal_Quant->CDCl3 Best Separation Acetone Recommendation: Acetone-d6 Goal_Quant->Acetone If CDCl3 insol. D2O Recommendation: D2O (Deuterium Oxide) Goal_Backbone->D2O Cleanest Baseline DMSO WARNING: DMSO-d6 (Requires T-variation) Goal_Backbone->DMSO Avoid if possible

Figure 1: Decision matrix for selecting the appropriate NMR solvent to minimize spectral overlap.

Data Table: The Interference Matrix

This table maps MMBA signals against common solvent impurities.[1] Bold values indicate critical interference.[1]

MMBA MoietyApprox. Shift (

ppm)
DMSO-d6 InterferenceMethanol-d4 InterferenceCDCl

Interference
Acetone-d6 Interference
Gem-dimethyl (

)
1.2 – 1.3 (s)ClearClearWater (~1.[1]56)Clear
Methylene (

)
2.4 – 2.6 (s) Residual DMSO (2.50) ClearClearClear
Methoxy (

)
3.1 – 3.2 (s) Water (~3.33) Residual Me (3.31) ClearClear
Carboxylic Acid (

)
10.0 – 12.0 (br)ClearExchange (loss)ClearClear

Reference data derived from Fulmer et al. (2010) [1].[1][2]

Part 2: Troubleshooting Guides (Q&A)

Scenario A: "My Methylene Peak (~2.5 ppm) is buried under the solvent signal."

Diagnosis: You are likely using DMSO-d6 .[1][3] The residual pentadeuterio-DMSO signal appears as a quintet at 2.50 ppm , which perfectly masks the MMBA methylene singlet.[1]

Protocol 1: The Solvent Swap (Recommended)

  • Evaporate the DMSO (high vacuum required) or prep a fresh sample.[1]

  • Resuspend in CDCl

    
      (Chloroform-d). The residual peak moves to 7.26 ppm , leaving the 2.5 ppm region perfectly clear for integration.
    

Protocol 2: The Acetone Alternative If the sample is insoluble in Chloroform, use Acetone-d6 .[1]

  • Residual Acetone appears at 2.05 ppm .[1][4]

  • Water in Acetone appears at 2.84 ppm .[1]

  • The MMBA methylene (~2.5 ppm) sits safely between these two artifacts.[1]

Scenario B: "My Methoxy Peak (~3.2 ppm) is distorted or integrating too high."

Diagnosis: You have water contamination in DMSO-d6 or you are using Methanol-d4 .[1]

  • In DMSO, hygroscopic water appears at roughly 3.33 ppm , overlapping the methoxy signal.

  • In Methanol-d4, the residual methyl group is at 3.31 ppm .[1]

Protocol: Temperature Shifting (The "Goldilocks" Method) If you must use DMSO (e.g., for solubility), you can separate the water peak from the methoxy peak by changing the temperature. The chemical shift of water is temperature-dependent, while the C-H methoxy signal is not.[1]

  • Baseline Scan: Acquire a standard spectrum at 298 K (25°C).[1] Note the overlap.

  • Heat the Probe: Increase the probe temperature to 313 K (40°C) or 323 K (50°C) .

  • Mechanism: As temperature rises, hydrogen bonding weakens, and the water peak shifts upfield (towards 3.0 ppm or lower).[1]

  • Result: The methoxy peak (3.2 ppm) remains stationary, while the water peak "walks" away, revealing the methoxy singlet for accurate integration.

Warning: Ensure your sample is thermally stable before heating.

Scenario C: "I cannot see the Carboxylic Acid proton."

Diagnosis: You are likely using a protic solvent (D


O, Methanol-d4) or your solvent is "wet."[1]
  • Chemical Exchange: The acidic proton (

    
    ) rapidly exchanges with deuterium in the solvent (
    
    
    
    ), becoming invisible in
    
    
    H NMR.[1]

Protocol: The Dry Chloroform Method To quantify the acid proton, you must use an aprotic, anhydrous solvent.

  • Prepare the Solvent: Pass CDCl

    
     through a small plug of basic alumina or store over 4Å molecular sieves for 24 hours to remove trace acid/water.
    
  • Sample Prep: Dissolve MMBA in the dry CDCl

    
    .
    
  • Acquisition: Acquire the spectrum. The

    
     peak should appear as a broad singlet between 10–12 ppm .[1]
    
  • Verification: If the peak is too broad to see, add a trace amount (1-2

    
    L) of concentrated non-deuterated acetic acid.[1] If the peak sharpens and moves, it confirms the exchangeable nature.
    

Part 3: Advanced Workflows

Workflow: Removing Solvent Residues from Viscous MMBA

MMBA is an oil/liquid.[1] When switching solvents, removing the previous solvent (especially DMSO) is difficult.

DryingProtocol Step1 1. Dissolve in Ethyl Acetate Step2 2. Aqueous Wash (Remove DMSO) Step1->Step2 Step3 3. Dry Organic Layer (MgSO4) Step2->Step3 Step4 4. Rotovap & High Vac (>2h) Step3->Step4 Step5 5. Reconstitute in CDCl3 Step4->Step5

Figure 2: Extraction protocol to remove DMSO residues prior to NMR analysis.

Causality: DMSO has a high boiling point (189°C).[1] Simple evaporation often fails.[1] The aqueous wash leverages DMSO's water miscibility to pull it out of the organic phase containing the MMBA.[1]

Part 4: References

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Solvent Suppression Techniques). [Link]

Sources

Optimizing pH conditions for 3-Methoxy-3-methylbutanoic acid solubility

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-3-methylbutanoic acid

Welcome to the technical support guide for 3-Methoxy-3-methylbutanoic acid. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions to explain the fundamental principles that govern experimental outcomes, ensuring your success in optimizing the aqueous solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Properties

Q1: What are the key chemical properties of 3-Methoxy-3-methylbutanoic acid that influence its solubility?

A1: Understanding the molecule's structure is the first step. 3-Methoxy-3-methylbutanoic acid (MW: 132.16 g/mol ) is a small organic carboxylic acid.[1] Its key features are:

  • A Carboxylic Acid Group (-COOH): This is the primary driver of its pH-dependent solubility. This group is ionizable, meaning it can donate a proton (H+) to become a negatively charged carboxylate ion (-COO⁻).

  • A Methoxy Group (-OCH₃) and Methyl Groups (-CH₃): These groups contribute to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).

The interplay between the hydrophilic (water-loving) carboxylate group and the more lipophilic parts of the molecule dictates its overall solubility. The ionization state of the carboxylic acid, which is controlled by pH, is the most powerful tool you have to modify its aqueous solubility.[2]

Q2: What is the pKa of 3-Methoxy-3-methylbutanoic acid, and why is it the most critical parameter for this work?

This pKa value is your experimental anchor point. Here’s why it's crucial:

  • Below the pKa: The compound will be predominantly in its neutral, non-ionized form (R-COOH). This form is less polar and therefore has lower aqueous solubility.[3]

  • Above the pKa: The compound will exist primarily in its ionized, carboxylate form (R-COO⁻). This ionic form is much more polar and exhibits significantly higher aqueous solubility.[3]

The relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation .[4][5][6]

Section 2: Experimental Design & Protocols

Q3: How do I design a robust experiment to determine the pH-solubility profile of 3-Methoxy-3-methylbutanoic acid?

A3: A pH-solubility profile experiment systematically measures the compound's solubility across a range of pH values. A well-designed experiment provides a clear picture of how to prepare solutions at your desired concentration.

Here is an authoritative workflow, often referred to as a "shake-flask" method, adapted from pharmaceutical industry standards.[7]

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Prep_Buffer 1. Prepare Buffer Series (e.g., pH 2, 4, 5, 6, 7.4, 9) Prep_Compound 2. Weigh Compound Add_Compound 3. Add Excess Compound to each buffer vial Prep_Compound->Add_Compound Equilibrate 4. Equilibrate (e.g., 24-48h at 25°C with shaking) Add_Compound->Equilibrate Separate 5. Separate Solid from Supernatant (Centrifuge/Filter) Equilibrate->Separate Measure_pH 6. Measure Final pH of Supernatant Separate->Measure_pH Quantify 7. Quantify Concentration (e.g., HPLC-UV) Measure_pH->Quantify Plot 8. Plot Solubility vs. pH Quantify->Plot

Caption: Workflow for determining a pH-solubility profile.

  • Buffer Preparation: Prepare a series of buffers covering your pH range of interest (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4, 9.0). Use appropriate buffer systems for each pH range (see Table 1).

  • Compound Addition: Add an excess of 3-Methoxy-3-methylbutanoic acid to a known volume of each buffer in a sealed vial. "Excess" means adding enough solid so that undissolved material remains visible after equilibration. This ensures you are measuring a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure the solution is fully saturated.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Use either centrifugation at high speed or a syringe filter (e.g., 0.22 µm PVDF) to obtain a clear supernatant.

  • pH Measurement: Immediately measure the pH of the final supernatant. The addition of an acidic compound can slightly lower the buffer's pH, and this final pH is the correct value to report.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the final measured pH.

Q4: Which buffer systems should I use for my experiments?

A4: Buffer selection is critical for success. An ideal buffer has a pKa value close to the target pH of the solution to provide maximum buffering capacity.[8] Using a buffer far from its pKa will result in poor pH control.

Table 1: Recommended Buffer Systems for pH-Solubility Studies

pH RangeRecommended Buffer SystemConcentration (mM)Key Considerations
2.0 - 3.0HCl/KCl or Glycine-HCl10 - 50Simple and effective for highly acidic conditions.
3.0 - 6.2Citrate Buffer[9]10 - 50Good choice for the expected pKa range of the compound.
3.6 - 5.6Acetate Buffer[10]10 - 50An excellent alternative to citrate in this range.
6.0 - 8.0Phosphate Buffer (e.g., PBS)[9][10]10 - 50Physiologically relevant and highly versatile.[10]
8.0 - 10.0Borate or Bicarbonate Buffer[9]10 - 50Useful for exploring solubility in basic conditions.
Section 3: Troubleshooting Guide

Q5: My compound is precipitating or "crashing out" when I dilute my organic stock solution into an aqueous buffer. What's happening and how do I fix it?

A5: This is a very common issue known as "solvent-shifting precipitation." It occurs when a compound that is highly soluble in an organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer where its solubility is much lower.[11] The organic solvent can no longer keep the compound dissolved in the now predominantly aqueous environment.

Troubleshooting Start Precipitation Observed During Dilution Check_pH Is the buffer pH > pKa + 1 unit? Start->Check_pH Yes_pH Yes Check_pH->Yes_pH   No_pH No Check_pH->No_pH   Check_Conc Is the final concentration too high? Check_Solvent Is the final organic solvent percentage too low? Check_Conc->Check_Solvent No Solution_Conc Action: Lower the final target concentration. Check_Conc->Solution_Conc Yes Solution_Solvent Action: Increase the percentage of organic cosolvent (if assay permits). Check_Solvent->Solution_Solvent Yes Solution_Surfactant Action: Consider adding a surfactant (e.g., Tween-80) to the buffer. Check_Solvent->Solution_Surfactant No Solution_pH Action: Increase buffer pH to further ionize the compound. Yes_pH->Solution_pH No_pH->Check_Conc

Caption: Decision tree for troubleshooting precipitation issues.

Corrective Actions in Detail:

  • Increase Buffer pH: The most effective solution for an acidic compound. Ensure your final buffer pH is at least 1-2 units above the compound's pKa. This maximizes the concentration of the highly soluble ionized form.

  • Lower Final Concentration: Your target concentration may simply be above the compound's equilibrium solubility in that specific buffer. Try preparing a more dilute solution.[11]

  • Increase Organic Co-solvent: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., from 1% DMSO to 5% DMSO) can help maintain solubility.[11] Be cautious, as this can impact biological assays.

  • Use a Surfactant: For very challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) can help solubilize the compound by forming micelles.[11]

Q6: I am seeing high variability in my solubility measurements. What are the likely causes?

A6: High variability often points to procedural inconsistencies. Here are the most common culprits:

  • Incomplete Equilibration: If you do not allow enough time for the solution to become saturated, you will get artificially low and inconsistent results. Ensure visible solid remains and that solubility values are stable over time (e.g., measure at 24h and 48h and confirm the value does not increase).

  • Temperature Fluctuations: Solubility is temperature-dependent. Conduct your experiments in a temperature-controlled environment to minimize this variable.

  • Post-Sampling Precipitation: The sample may be precipitating after filtration but before analysis.[12] This can happen if the sample cools or if there is a delay before dilution. Dilute your samples into a mobile-phase-like solution immediately after filtration to prevent this.

  • Inaccurate pH Measurement: Always measure the pH of the final saturated solution, not just the starting buffer. This is the true pH at which you measured the solubility.

By systematically addressing these factors, you can significantly improve the reproducibility and accuracy of your solubility data.

References

  • Smolecule. (n.d.). FAQ & Troubleshooting Guide for Solubility Enhancement.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • Benchchem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • AP Chemistry Study Guide. (2025, December 9).
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Wikipedia. (n.d.). Buffer solution.
  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • PubChemLite. (n.d.). 3-methoxy-3-methylbutanoic acid (C6H12O3).
  • RK.MD. (2020, May 19). Henderson-Hasselbalch Equation.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • (2025, December 24).
  • Dissolution Sub-committee of the American Association of Pharmaceutical Scientists (AAPS). (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
  • CymitQuimica. (n.d.). CAS 10024-70-1: 3-Methoxybutanoic acid.
  • ChemShuttle. (n.d.). 3-methoxy-3-methylbutanoic acid.
  • EMD Biosciences. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems.
  • Sigma-Aldrich. (n.d.). 3-methoxy-3-methylbutanoic acid.
  • PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid.
  • (n.d.). Exp.
  • (n.d.). PH and Solvent Effect on Drug Solubility.
  • Cheméo. (n.d.). Chemical Properties of 3-Methoxy-3-methylbutanol (CAS 56539-66-3).
  • BLDpharm. (n.d.). 33214-36-7|3-(3-Methoxyphenyl)-3-methylbutanoic acid.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Santa Cruz Biotechnology. (n.d.). 3-Carbomethoxy-3-methylbutanoic Acid.
  • Selleck Chemicals. (2024, May 22). 3-Methylbutanoic acid | CAS 503-74-2.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 3-Methoxy-3-methylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-methoxy-3-methylbutanoic acid in a biological matrix, such as human plasma. We will explore comparative sample preparation techniques, delve into the nuances of method optimization, and present a validation strategy that aligns with international regulatory standards.

Introduction: The Analyte and the Analytical Challenge

3-Methoxy-3-methylbutanoic acid (Molar Mass: 132.16 g/mol ) is a small carboxylic acid derivative.[1][2] Its quantification in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The molecule's structure—a short carbon chain with a polar carboxylic acid group and a methoxy ether group—presents a distinct set of analytical challenges:

  • High Polarity & Poor Retention: The compound may exhibit poor retention on traditional reversed-phase (RP) chromatographic columns like C18.

  • Volatility: Small organic acids can be volatile, potentially leading to sample loss during preparation steps involving evaporation.[3]

  • Matrix Effects: Biological samples are complex mixtures containing endogenous components like phospholipids that can interfere with the analyte's ionization in the mass spectrometer source, a phenomenon known as the matrix effect.[4][5] This can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[6][7]

A successful bioanalytical method must overcome these challenges to deliver reliable and reproducible data, which is essential for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9]

Part 1: A Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a clean, compatible solution for LC-MS/MS analysis.[10] The choice of technique is a critical decision that balances recovery, cleanliness, and throughput.

Technique Principle Pros Cons Suitability for 3-Methoxy-3-methylbutanoic Acid
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.[10]Fast, simple, inexpensive, high throughput.Non-selective, high risk of matrix effects from co-extracted phospholipids, potential for analyte loss due to co-precipitation.[11]Low. While simple, the high risk of ion suppression from residual matrix components makes it a poor choice for a robust, validated assay.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility. Adjusting the pH of the aqueous phase can enhance extraction efficiency for acidic or basic compounds.[11]More selective than PPT, can provide a cleaner extract, potential for analyte concentration.More labor-intensive, requires solvent optimization, potential for emulsion formation.Moderate to High. By acidifying the sample (e.g., with formic acid) to a pH well below the pKa of the carboxylic acid group (~4-5), the analyte becomes neutral and can be efficiently extracted into a moderately polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This provides good cleanup from polar matrix components.
Solid-Phase Extraction (SPE) The analyte is passed through a solid sorbent bed that retains either the analyte or the interferences. The analyte is then eluted with a small volume of solvent.Highly selective, provides the cleanest extracts, high concentration factor, amenable to automation.Most expensive, requires significant method development to select the appropriate sorbent and optimize wash/elution steps.High. A mixed-mode or weak anion exchange (WAX) SPE sorbent would be ideal. The WAX sorbent can retain the negatively charged carboxylate group under neutral or slightly basic conditions, while matrix interferences are washed away. The analyte is then eluted by changing the pH to neutralize the charge.

Recommendation: For a robust and reliable assay intended for regulatory submission, Solid-Phase Extraction (SPE) is the preferred method due to its superior selectivity and ability to minimize matrix effects.[11] Liquid-Liquid Extraction (LLE) serves as a viable and more cost-effective alternative if SPE development proves challenging.

Part 2: LC-MS/MS Method Development and Optimization

A successful LC-MS/MS method achieves sensitive detection of the analyte while chromatographically separating it from matrix interferences.[12]

Chromatography: A Head-to-Head Comparison
  • Reversed-Phase (RP) Chromatography (e.g., C18 column): As a polar molecule, 3-methoxy-3-methylbutanoic acid will likely have limited retention on a standard C18 column with typical mobile phases (e.g., methanol/water). This can lead to co-elution with phospholipids and other early-eluting matrix components, causing significant ion suppression.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed to retain polar compounds. The analyte partitions into a water-enriched layer on the surface of a polar stationary phase. This technique provides excellent retention for small polar acids and effectively separates them from non-polar matrix components like lipids.

  • Derivatization: An alternative approach involves chemically modifying the analyte to make it less polar and more amenable to RP chromatography.[13][14] For instance, reacting the carboxylic acid with a reagent like 3-nitrophenylhydrazine (3NPH) creates a more hydrophobic derivative that retains well on a C18 column and often shows improved ionization efficiency.[15][16] However, derivatization adds complexity, time, and a potential source of variability to the sample preparation workflow.

Recommendation: Direct analysis using HILIC is the most straightforward and efficient approach for this analyte. It avoids the extra steps of derivatization while providing the necessary retention and separation from key matrix interferences.

Mass Spectrometry
  • Ionization Mode: Given the presence of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The analyte will readily deprotonate to form the [M-H]⁻ ion, typically leading to high sensitivity.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the gold standard. It involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process provides exceptional selectivity and sensitivity.

Optimizing MRM Transitions:

  • Infusion: A standard solution of 3-methoxy-3-methylbutanoic acid is infused directly into the mass spectrometer to obtain the full scan spectrum and confirm the mass of the [M-H]⁻ precursor ion (m/z 131.1).

  • Product Ion Scan: The precursor ion (m/z 131.1) is isolated and fragmented at various collision energies to identify stable, high-intensity product ions.

  • Final Optimization: The collision energy and other MS parameters are fine-tuned for the most intense precursor-to-product ion transition to maximize signal response. A secondary, less intense transition can be monitored for confirmation purposes.

Part 3: The Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[17] The following experiments, based on FDA and EMA guidelines, establish the method's reliability.[18][19][20]

G cluster_prep Sample Preparation & Analysis cluster_validation Method Validation Parameters Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Analyte & Internal Standard (IS) Sample->Spike Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS Inject into LC-MS/MS Evap->LCMS Selectivity Selectivity & Matrix Effect LCMS->Selectivity Data Used to Assess Linearity Linearity & Range LCMS->Linearity Data Used to Assess Accuracy Accuracy LCMS->Accuracy Data Used to Assess Precision Precision LCMS->Precision Data Used to Assess Stability Stability LCMS->Stability Data Used to Assess Recovery Recovery LCMS->Recovery Data Used to Assess

Experimental Protocols & Acceptance Criteria

An isotopically labeled internal standard (IS), such as 3-methoxy-3-methylbutanoic acid-d3, is critical for a robust method. The IS compensates for variability during sample preparation and analysis.[5]

1. Selectivity and Specificity

  • Protocol: Analyze blank matrix samples from at least six different sources (individual donors). Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[9]

2. Linearity and Calibration Curve

  • Protocol: Prepare a calibration curve by spiking blank matrix with the analyte at 8-10 different concentration levels. Analyze the samples and plot the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each calibrator should be within ±15% of the nominal value (±20% at the LLOQ).[9]

3. Accuracy and Precision

  • Protocol: Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC. Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).[20]

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ) for accuracy. The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for precision.[9]

4. Matrix Effect

  • Protocol: The matrix factor (MF) is assessed by comparing the peak response of the analyte spiked into extracted blank matrix from six different sources with the response of the analyte in a neat (pure solvent) solution.[21]

    • MF = (Peak Response in Post-Extracted Spike) / (Peak Response in Neat Solution)

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤ 15%.[4][21]

5. Recovery

  • Protocol: Compare the peak response of the analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels (Low, Medium, High).

    • %Recovery = (Response of Pre-extraction Spike / Response of Post-extraction Spike) x 100

  • Acceptance Criteria: Recovery should be consistent and precise across the concentration range, although a specific percentage is not mandated by guidelines. A consistent recovery is more important than a high one.

6. Stability

  • Protocol: Analyze QC samples (Low and High) after subjecting them to various storage and handling conditions that mimic real-world sample lifecycle:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample handling.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[8]

Summary of Validation Parameters and Typical Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria
Selectivity Ensure no interference from matrix components.Response in blank ≤ 20% of LLOQ.
Linearity (r²) Establish the relationship between response and concentration.≥ 0.99
Accuracy (%Bias) Closeness of measured value to true value.Within ±15% of nominal (±20% at LLOQ).
Precision (%CV) Reproducibility of measurements.≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assess ion suppression/enhancement.IS-Normalized Matrix Factor %CV ≤ 15%.
Recovery Efficiency of the extraction process.Consistent and reproducible.
Stability Analyte integrity under various conditions.Mean concentration within ±15% of nominal.

Conclusion

The successful validation of an LC-MS/MS method for 3-methoxy-3-methylbutanoic acid requires a systematic approach that addresses the analyte's inherent physicochemical properties. By selecting a highly selective sample preparation technique like SPE, optimizing chromatographic separation with HILIC, and rigorously testing all validation parameters according to regulatory guidelines, a robust, reliable, and defensible method can be established. This ensures the generation of high-quality data for critical decision-making in drug development and clinical research.

G ms ms val_params val_params ms->val_params Test Against Guidelines result result val_params->result If Criteria Met

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Lopes, J., et al. (2023, February 15). Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues. PubMed. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • EPTRI. (2019, June 24). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • Frontiers. (2023, March 2). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]

  • MDPI. (2022, November 3). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-methylbutanoic acid. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Research & Development World. (2015, March 13). Tips for Successful LC-MS: Keep the Sample In Focus. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-3-methylbutanoic acid (C6H12O3). Retrieved from [Link]

Sources

Comprehensive Comparison: GC-MS vs. LC-MS for 3-Methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares GC-MS and LC-MS methodologies for the analysis of 3-Methoxy-3-methylbutanoic acid (MOMBA). This analysis is synthesized from physicochemical principles, structural analogs (methoxy-branched fatty acids), and current best practices in pharmaceutical impurity profiling and metabolite tracking.

Executive Summary & Expert Verdict

For the quantification of 3-Methoxy-3-methylbutanoic acid (MOMBA), the choice between GC-MS and LC-MS is dictated by the required sensitivity limit and the sample matrix complexity.

  • The "Gold Standard" for Sensitivity: LC-MS/MS with 3-NPH Derivatization .

    • Why: Native MOMBA is a small, polar carboxylic acid that ionizes poorly and retains poorly on standard C18 columns. Chemical derivatization with 3-Nitrophenylhydrazine (3-NPH) transforms it into a hydrophobic, highly ionizable species, lowering the Limit of Quantitation (LOQ) by 100-fold compared to direct analysis.

  • The "Gold Standard" for Structural Confirmation: GC-MS (EI) with TMS Derivatization .

    • Why: Electron Ionization (EI) provides a fingerprint fragmentation pattern essential for distinguishing MOMBA from structural isomers (e.g., 2-methoxy-3-methylbutanoic acid) which LC-MS/MS might struggle to resolve without extensive method development.

Quick Decision Matrix
FeatureGC-MS (TMS Deriv.)LC-MS/MS (Direct)LC-MS/MS (3-NPH Deriv.)
Sensitivity (LOD) High (1–10 ng/mL)Moderate (50–100 ng/mL)Ultra-High (0.05–0.5 ng/mL)
Selectivity Excellent (Isomer resolution) ModerateHigh (MRM transitions)
Throughput Low (Long run times + prep)High (Fast gradients) Moderate (Prep time)
Risk Factor Thermal degradation (Methanol loss)Matrix suppression (Early elution)Reagent stability

Analytical Challenges of 3-Methoxy-3-methylbutanoic Acid[1][2]

To design a robust method, we must first understand the molecule's behavior:

  • Polarity & Retention: As a short-chain fatty acid ether, MOMBA is highly polar. In Reverse Phase (RP) LC, it elutes near the void volume (

    
    ), where ion suppression from salts and matrix components is most severe.
    
  • Volatility: It is semi-volatile but contains a carboxylic acid group that causes peak tailing and adsorption in GC liners unless derivatized.

  • Thermal Instability Risk (Critical Insight): MOMBA is a

    
    -methoxy acid. Under high temperatures (GC injection port) or strong acidic conditions, it risks undergoing 
    
    
    
    -elimination to form 3,3-dimethylacrylic acid (Senecioic acid) by losing a molecule of methanol. This can lead to false negatives in MOMBA quantification and false positives for Senecioic acid.

GC-MS Methodology: Protocols & Performance

Mechanism: Gas Chromatography separates volatile derivatives based on boiling point and polarity. Mass Spectrometry (EI) fragments the molecule for identification.

Optimized Protocol: Silylation (TMS)

Avoid acidic methanolysis (BF3/MeOH) to prevent the elimination risk described above. Silylation is gentler.

  • Extraction: Acidify sample (pH 2) and extract with Ethyl Acetate (liquid-liquid extraction). Evaporate to dryness under

    
     at room temperature (do not heat).
    
  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS  and 50 
    
    
    
    L of Pyridine. Incubate at 60°C for 30 mins.
    • Chemistry: Replaces the active proton on -COOH with a Trimethylsilyl (TMS) group, increasing volatility.

  • Injection: Splitless mode at 250°C.

    • Note: Monitor the presence of the elimination product (Senecioic acid-TMS) to verify injection port inertness.

Performance Data
  • Linearity:

    
     (10–1000 ng/mL).
    
  • LOD: ~5 ng/mL (SIM mode).

  • Major Fragment Ions (TMS deriv.):

    • 
       189 (M-15, loss of methyl).
      
    • 
       73 (TMS group, non-specific).
      
    • 
       117 (Loss of methoxy group + rearrangement).
      

LC-MS Methodology: Protocols & Performance

Mechanism: Liquid Chromatography separates analytes in the liquid phase. Electrospray Ionization (ESI) generates ions for Triple Quadrupole (QqQ) detection.

Method A: Direct Analysis (Dilute & Shoot)

Best for high-concentration samples (e.g., API purity).

  • Column: HILIC (Hydrophilic Interaction LC) or specialized Organic Acid column (e.g., Waters T3). Standard C18 will fail to retain MOMBA.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 9). High pH assists deprotonation for ESI(-).

  • Sensitivity: Poor (~50-100 ng/mL). The low molecular weight results in high background noise.

Method B: High-Sensitivity Derivatization (3-NPH)

Best for biological fluids (plasma/urine) or trace impurity analysis.

Protocol:

  • Reaction: Mix 50

    
    L sample with 25 
    
    
    
    L 3-Nitrophenylhydrazine (3-NPH) (200 mM in 50% ACN) and 25
    
    
    L EDC (120 mM).
  • Incubation: 40°C for 30 mins.

  • Mechanism: EDC activates the carboxylic acid, which then couples with 3-NPH to form a stable hydrazide.

  • Analysis: Standard C18 Column. The nitrophenyl group adds significant hydrophobicity, shifting retention to a clean region of the chromatogram and enhancing ionization efficiency in Negative Mode.

Performance Data (3-NPH Method)
  • Linearity:

    
     (0.1–500 ng/mL).
    
  • LOD: 0.05 ng/mL (Femtomolar sensitivity possible).

  • MRM Transition: Precursor [M-H]

    
    
    
    
    
    Product (Nitrophenyl fragment).

Visualizing the Workflow

The following diagram illustrates the decision process and experimental flow for both methods.

AnalyticalWorkflow Start Start: Sample Containing 3-Methoxy-3-methylbutanoic Acid Decision Requirement: High Sensitivity or Structural ID? Start->Decision GC_Branch Structural ID / Isomer Diff. (GC-MS) Decision->GC_Branch Isomer ID LC_Branch Ultra-Trace Sensitivity (LC-MS/MS) Decision->LC_Branch Quantification GC_Prep LLE Extraction (Ethyl Acetate) Dry @ Room Temp GC_Branch->GC_Prep GC_Deriv Derivatization: BSTFA + 1% TMCS (Forms TMS Ester) GC_Prep->GC_Deriv GC_Risk CRITICAL CONTROL: Avoid High Heat (Elimination Risk) GC_Deriv->GC_Risk GC_Analysis GC-EI-MS Analysis (LOD: ~5 ng/mL) GC_Risk->GC_Analysis LC_Decision Concentration Level? LC_Branch->LC_Decision LC_Direct High Conc (>100 ng/mL) Direct Injection (HILIC Mode) LC_Decision->LC_Direct High Conc LC_Deriv Trace Conc (<1 ng/mL) Derivatization: 3-NPH + EDC LC_Decision->LC_Deriv Trace Conc LC_Analysis LC-ESI(-)-MS/MS (LOD: ~0.05 ng/mL) LC_Direct->LC_Analysis LC_Deriv->LC_Analysis

Caption: Workflow decision tree comparing GC-MS (Red path) for structural confirmation and LC-MS (Blue/Green path) for sensitivity.

Detailed Comparison Table

ParameterGC-MS (EI)LC-MS/MS (ESI-)
Derivatization Agent BSTFA / MSTFA (Silylation)3-Nitrophenylhydrazine (3-NPH)
Primary Ionization Electron Impact (Hard Ionization)Electrospray (Soft Ionization)
Limit of Detection (LOD) 1 – 10 ng/mL0.01 – 0.1 ng/mL (with 3-NPH)
Sample Prep Time High (Dry down + 30 min reaction)Moderate (30 min reaction, no dry down)
Matrix Effects Low (Gas phase separation)High (Ion suppression in direct mode)
Selectivity High (Fingerprint spectra)Moderate (Relies on MRM)
Consumables Cost LowHigh (LC Columns, High-purity solvents)
Stability Risk High (Elimination of MeOH in injector)Low (Derivatives are stable in solution)

References

  • Han, J., et al. (2013). "Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/MS/MS analysis of carboxylic acids." Analytica Chimica Acta. Link

  • Kushnir, M. M., et al. (2001). "Analysis of dicarboxylic acids by tandem mass spectrometry." Clinical Chemistry. Link

  • Schwartz-Zimmermann, H. E., et al. (2024).[1] "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Metabolites.[2][3][4] Link

  • Sigma-Aldrich . "3-Methoxy-3-methylbutanoic acid Product Specification." Link

  • Agilent Technologies . "GC/MS Analysis of Short Chain Fatty Acids." Application Note. Link

Sources

A Senior Application Scientist's Guide to Inter-laboratory Reproducibility in 3-Methoxy-3-methylbutanoic Acid (3M3MBA) Measurement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Measuring 3-Methoxy-3-methylbutanoic Acid

3-Methoxy-3-methylbutanoic acid (3M3MBA) is a small-molecule carboxylic acid of growing interest in fields ranging from clinical biomarker discovery to food and beverage quality control. Its accurate and precise quantification is paramount for generating reliable data that can be compared across different studies, sites, and time points. However, achieving high inter-laboratory reproducibility—the ability of different laboratories to obtain concordant results when analyzing the same sample—presents a significant analytical challenge.

This guide provides an in-depth comparison of the primary analytical methodologies for 3M3MBA quantification, focusing on the critical factors that influence their reproducibility. We will dissect the causality behind experimental choices, provide validated protocols based on best practices for analogous compounds, and offer data-driven insights to help researchers and drug development professionals establish robust and transferable analytical methods.

Pillar 1: The Foundation of Reproducibility - Core Validation Parameters

Before comparing methods, it is crucial to understand that inter-laboratory reproducibility is the ultimate test of a method's robustness. It is built upon a foundation of core validation parameters as defined by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2] Key parameters include:

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The agreement among individual test results. This is assessed at three levels:

    • Repeatability (Intra-assay precision): Variation within a single lab, on a single day, by a single analyst.

    • Intermediate Precision: Variation within a single lab, but across different days, analysts, or equipment.

    • Reproducibility (Inter-laboratory precision): Variation between different laboratories, representing the most stringent test of a method's transferability.[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]

  • Linearity & Range: The ability to produce results directly proportional to the analyte's concentration over a defined interval.[1][3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[1][3]

Inter-laboratory reproducibility is formally assessed through Proficiency Testing (PT) schemes or round-robin studies, where a central body distributes identical samples to multiple labs for analysis.[4] The resulting data, often evaluated using metrics like the relative standard deviation of reproducibility (RSDr) or z-scores, provides an objective measure of a method's performance in the real world.[5][6]

Pillar 2: Comparative Analysis of Analytical Methodologies

The analysis of volatile, small-molecule carboxylic acids like 3M3MBA is primarily approached via two instrumental platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both are powerful, the choices made within each workflow profoundly impact inter-laboratory reproducibility.

Method A: Derivatization Followed by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for analyzing volatile organic compounds (VOCs).[7] However, the polarity and low volatility of carboxylic acids like 3M3MBA necessitate a chemical derivatization step to improve chromatographic behavior and sensitivity.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 1. Sample Aliquot (e.g., 100 µL Plasma) p2 2. Add Internal Standard (e.g., Isotopically Labeled 3M3MBA) p1->p2 p3 3. Protein Precipitation & Acidification (e.g., HCl) p2->p3 p4 4. Liquid-Liquid Extraction (e.g., Diethyl Ether) p3->p4 p5 5. Evaporate Solvent p4->p5 d1 6. Reconstitute & Add Derivatizing Agent (e.g., MTBSTFA) p5->d1 d2 7. Heat Reaction (e.g., 60°C for 30 min) d1->d2 a1 8. Inject into GC-MS d2->a1 a2 9. Data Acquisition (Scan or SIM mode) a1->a2 a3 10. Quantify using Internal Standard Calibration a2->a3

Caption: Workflow for 3M3MBA analysis by GC-MS.

  • Internal Standard (IS): An isotopically labeled version of 3M3MBA is the ideal IS. It co-elutes and has identical chemical properties, allowing it to correct for variability in extraction efficiency, derivatization yield, and injection volume—all major sources of inter-laboratory error.

  • Extraction: Liquid-liquid extraction (LLE) is a common method for isolating small molecules.[8] The choice of solvent and pH are critical and must be standardized. Inconsistent phase separation or solvent volumes between labs can introduce significant bias.

  • Derivatization: This is often the most critical step for reproducibility. Silylation reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are common. The reaction's efficiency depends on the complete absence of water, precise temperature control, and consistent reaction time. Minor variations in these parameters between labs will lead to disparate results.

  • Inconsistent Derivatization: The multi-step, manual nature of derivatization is a primary source of error. Incomplete reactions or degradation of the derivatizing agent can lead to systematic underestimation.

  • Matrix Effects: Co-extracted matrix components can interfere with the derivatization reaction or affect ionization in the MS source. The cleanliness of the final extract is crucial.

  • Inlet Discrimination: Differences in GC inlet temperature, liner type, and maintenance can lead to variable transfer of the derivatized analyte onto the analytical column, introducing bias.

  • Data Processing: The choice of integration algorithm and baseline placement for chromatographic peaks must be harmonized to avoid operator-dependent variability.

Method B: Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the potential for higher throughput and specificity by eliminating the need for derivatization.[9] However, retaining and separating a small, polar molecule like 3M3MBA on standard reversed-phase columns is challenging.

cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Sample Aliquot (e.g., 100 µL Plasma) p2 2. Add Internal Standard (e.g., Isotopically Labeled 3M3MBA) p1->p2 p3 3. Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 4. Centrifuge & Collect Supernatant p3->p4 a1 5. Inject into LC-MS/MS p4->a1 a2 6. Chromatographic Separation (e.g., C18 or HILIC) a1->a2 a3 7. Data Acquisition (MRM mode) a2->a3 a4 8. Quantify using Internal Standard Calibration a3->a4

Caption: Workflow for 3M3MBA analysis by LC-MS/MS.

  • Simplified Preparation: The "dilute-and-shoot" approach, involving only protein precipitation, is faster and has fewer manual steps than the GC-MS workflow, which can reduce sources of error.[9]

  • Chromatography: The choice of LC column and mobile phase is critical. Standard C18 columns may provide insufficient retention. Alternative chemistries like Hydrophilic Interaction Chromatography (HILIC) or the use of ion-pairing reagents may be necessary, but these can be less robust and harder to reproduce across labs.

  • Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional specificity and sensitivity.[8] By monitoring a specific precursor-to-product ion transition, interferences are minimized. The selection of MRM transitions and optimization of collision energy must be consistent.

  • Chromatographic Robustness: Poor retention can lead to analytes eluting near the solvent front, where ion suppression from the sample matrix is most severe. Slight shifts in retention time between labs can cause significant changes in analyte response.

  • Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the analyte in the MS source. While a stable-isotope labeled internal standard can correct for this, the degree of suppression can vary if the IS and analyte do not co-elute perfectly.

  • Instrument-to-Instrument Variability: Differences in mass spectrometer source geometry, gas flows, and voltages between instruments from different vendors (or even different models from the same vendor) can lead to systematic differences in analyte response.

  • Standard and Sample Stability: The stability of 3M3MBA in prepared samples (e.g., in the autosampler) must be thoroughly evaluated, as degradation can be a source of error.[8]

Pillar 3: Data-Driven Performance Comparison

While direct inter-laboratory data for 3M3MBA is not publicly available, we can infer expected performance from extensive validation data on analogous short-chain fatty acids (SCFAs).

Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) Rationale / Supporting Evidence
Limit of Quantitation (LOQ) 0.02 - 0.8 µg/mL~0.001 mM (~0.1 µg/mL)LC-MS/MS generally offers superior sensitivity for this class of compounds.[9][10]
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity when properly optimized.[9][10]
Intra-day Precision (%RSD) 0.5% - 5%< 12%The additional manual steps in the GC-MS workflow can be highly controlled within a single lab, sometimes leading to better intra-day precision.[9][10]
Inter-day Precision (%RSD) 0.1% - 5%< 20%LC-MS/MS methods can show slightly higher inter-day variability, potentially due to column aging or source contamination over time.[9][10]
Expected Inter-lab RSDr 15% - 25%10% - 20%The simpler LC-MS/MS workflow with fewer manual steps is hypothesized to have better inter-laboratory reproducibility. Studies on other complex analytes show that systematic biases between labs are major contributors to variability.[5]

Strategies for Maximizing Inter-laboratory Reproducibility

Regardless of the chosen platform, adherence to a strict quality framework is the only way to ensure results are comparable.

  • Develop a Highly Detailed, Harmonized SOP: The protocol must go beyond simple steps. It should specify reagent vendors, instrument parameters (including gas flows, voltages, and temperatures), and data processing settings. Every variable must be controlled.[11]

  • Implement a Universal System Suitability Test (SST): Before any sample analysis, each lab must run an SST sample. This sample should contain the analyte and internal standard at a known concentration, with defined acceptance criteria for peak shape, retention time, and signal-to-noise ratio. This ensures all systems are performing equivalently before analysis begins.

  • Mandate the Use of a Certified Reference Material (CRM): All quantitative measurements must be traceable to a single, certified source of 3M3MBA. Using in-house or unverified standards is a major source of systematic bias between labs.

  • Conduct a Bridging Study: When a new lab joins a study, it should analyze a set of standardized validation samples and demonstrate that its results are statistically indistinguishable from the reference laboratory.

  • Participate in External Proficiency Testing (PT): Regular participation in PT schemes provides an objective, external evaluation of a laboratory's performance and can help identify previously unknown systematic errors.[4][12]

Conclusion and Recommendations

Achieving high inter-laboratory reproducibility for 3-Methoxy-3-methylbutanoic acid is a complex but achievable goal.

  • For highest sensitivity , a well-optimized LC-MS/MS method is likely superior.

  • For potential robustness in less specialized labs , a highly standardized GC-MS method may be considered, although the derivatization step remains a significant vulnerability for inter-laboratory variation.

Ultimately, the choice of platform is secondary to the rigor of the validation and quality control framework. The LC-MS/MS method, due to its simpler sample preparation workflow, presents a more promising path to achieving lower inter-laboratory relative standard deviation (RSDr) . Success hinges on a shared commitment by all participating laboratories to a meticulously detailed analytical protocol, the use of certified reference materials, and continuous performance monitoring through proficiency testing. By treating the analytical method as a self-validating system, researchers can generate the trustworthy, reproducible data needed to advance their scientific and clinical objectives.

References

  • Vertex AI Search. (2018).
  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Rocchetti, M. T., Gatti, M., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]

  • Jain, D., Jain, R., et al. (2022). Analytical method validation: A brief review. Research Journal of Pharmacy and Technology.
  • Saha, S., Day-Walsh, P., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. Available at: [Link]

  • Thompson, M., & Lowthian, P. J. (2011). Recent trends in inter-laboratory precision at ppb and sub-ppb concentrations in relation to fitness for purpose criteria in proficiency testing. The Analyst.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Test Veritas. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters. Available at: [Link]

  • Scilit. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Available at: [Link]

  • CLSI. (2019). CLSI's Guidelines on Clinical Method Validation & Verification. Available at: [Link]

  • Idris, A. R., Chun, K. S., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Separations, 10(11), 558. Available at: [Link]

  • Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Ramirez-Marez, M. V., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4104. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Intertek. Volatile Organic Compound (VOC) Testing and Analysis. Available at: [Link]

  • Hafner, S. D., de la Fuente, C., et al. (2020). Improving Inter-Laboratory Reproducibility in Measurement of Biochemical Methane Potential (BMP). Water, 12(6), 1752. Available at: [Link]

  • Nelson Labs. Volatile Organic Compounds (VOCs) and Their Effect on Medical Device Safety. Available at: [Link]

  • Eurac Research. Volatile Organic Compounds Lab. Available at: [Link]

  • MHRA. Guidance for the validation of pharmaceutical quality control analytical methods.
  • Rakhimzhanova, S. A., et al. (2023). Evaluation of the quality of measurements of the testing laboratory during interlaboratory comparative tests. E3S Web of Conferences, 389, 02008. Available at: [Link]

  • Kovacs, M. A., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 373, 00018. Available at: [Link]

  • Pawar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Lab Manager. (2025). Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Available at: [Link]

  • Mouchahoir, T., Schiel, J. E., et al. (2022). Interlaboratory Attribute Analytics Metrics from the MAM Consortium Round Robin Study. Journal of the American Society for Mass Spectrometry.

Sources

A Comparative Guide to the Biochemical Correlation Between 3-Methoxy-3-methylbutanoic Acid and Isovalerylglycine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the potential correlation between two organic acids: 3-Methoxy-3-methylbutanoic acid and isovalerylglycine. Designed for researchers, clinical scientists, and professionals in drug development, this document moves beyond simple definitions to explore the underlying biochemistry, analytical methodologies, and the critical interpretation of data that links these two compounds. We will dissect their origins, establish a hypothesis for their correlation, and provide a robust experimental framework for investigation.

Introduction: Defining the Analytes

Isovalerylglycine (IVG): The Established Biomarker

Isovalerylglycine is a well-characterized acylglycine, a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. Its clinical significance is firmly established as a primary diagnostic biomarker for Isovaleric Acidemia (IVA), an autosomal recessive inborn error of metabolism.[1][2] IVA is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the catabolic pathway of the branched-chain amino acid, leucine.[1][3] This enzyme deficiency leads to the accumulation of isovaleryl-CoA, which is then detoxified by conjugation with glycine to form IVG, and with carnitine to form isovalerylcarnitine (C5).[3][4] Consequently, elevated levels of IVG in urine are a pathognomonic sign of IVA.[1][4]

3-Methoxy-3-methylbutanoic Acid: The Enigmatic Analyte

In contrast, 3-Methoxy-3-methylbutanoic acid is not a recognized endogenous metabolite in established human metabolic pathways. Its presence in biological samples, particularly in the context of organic acid analysis, raises significant questions. While its chemical structure is defined[5][6], its biological origin is not. This guide posits and will provide evidence that 3-Methoxy-3-methylbutanoic acid is most likely an analytical artifact, not a true biological metabolite. Its correlation with isovalerylglycine is therefore not rooted in a shared biological pathway but in a shared precursor and the specific chemical conditions of a common analytical technique.

Biochemical Pathways and the Hypothesized Correlation

To understand the correlation, we must first examine the relevant metabolic pathway and the chemistry of the analytical process.

The Leucine Catabolism Pathway

The breakdown of leucine is a multistep process occurring within the mitochondria. A deficiency in the IVD enzyme disrupts this pathway, causing a buildup of upstream metabolites.

Leucine_Catabolism cluster_precursors Upstream Metabolites Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex IVD_Block IsovalerylCoA->IVD_Block IVG Isovalerylglycine (IVG) (Excreted in Urine) IsovalerylCoA->IVG Glycine N-Acyltransferase + Glycine C5 Isovalerylcarnitine (C5) (Detected in Plasma/Blood) IsovalerylCoA->C5 CPT2/CACT + Carnitine MCCoA 3-Methylcrotonyl-CoA IVD_Block->MCCoA Isovaleryl-CoA Dehydrogenase (IVD) Pathway Further Metabolism MCCoA->Pathway HMGCoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) MCCoA->HMGCoA ... HMG 3-Hydroxy-3-methylglutaric Acid (HMG) HMGCoA->HMG HMG-CoA Lyase HMB 3-Hydroxy-3-methylbutanoic Acid (HMB) HMGCoA->HMB Alternative Pathway (Minor)

Caption: Leucine catabolism pathway indicating the IVD enzyme block in Isovaleric Acidemia.

In disorders like 3-hydroxy-3-methylglutaric aciduria (HMG aciduria), a deficiency exists further down the pathway at the HMG-CoA lyase enzyme, leading to the accumulation of HMG and other acids like 3-hydroxyisovaleric acid (also known as 3-hydroxy-3-methylbutanoic acid, HMB).[7][8][9][10]

The Artifact Hypothesis

The proposed correlation stems from the standard laboratory procedure for urinary organic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS). This technique requires chemical derivatization to make the non-volatile organic acids volatile.[11][12] A common step involves evaporation of the sample extract and reconstitution, often in a solvent like methanol before derivatization with agents like BSTFA.[13]

Our central hypothesis is that 3-Methoxy-3-methylbutanoic acid is an artifact formed from the reaction of its precursor, 3-Hydroxy-3-methylbutanoic acid (HMB), with methanol during sample preparation.

This reaction, a methylation or etherification at the tertiary alcohol group, is plausible under the conditions used for GC-MS sample prep. Therefore, a positive correlation between isovalerylglycine and 3-Methoxy-3-methylbutanoic acid would only be observed if the underlying metabolic disorder causes a co-elevation of both isovaleryl-CoA and HMB . This occurs in certain variants of IVA or other branched-chain organic acidurias where metabolic dysfunction is broader than a single enzyme defect.

Artifact_Hypothesis cluster_Bio Biological System (Patient) cluster_Lab Analytical Process (GC-MS Prep) Disease Inborn Error of Metabolism (e.g., IVA, HMG Aciduria) Precursor1 ↑ Isovaleryl-CoA Disease->Precursor1 Precursor2 ↑ 3-Hydroxy-3-methylbutanoic Acid (HMB) Disease->Precursor2 Biomarker Isovalerylglycine (IVG) Precursor1->Biomarker Conjugation Artifact 3-Methoxy-3-methylbutanoic Acid Precursor2->Artifact Reaction Correlation Observed Correlation Methanol Methanol (Solvent) Methanol->Artifact Reactant

Caption: Hypothesized relationship leading to the observed correlation.

Experimental Protocol: A Validated GC-MS Method for Organic Acid Profiling

To investigate this correlation, a robust and validated analytical method is paramount. The following protocol outlines a standard approach for urinary organic acid analysis by GC-MS, designed to detect both the biological marker (IVG) and the suspected artifact.

Objective: To extract, derivatize, and quantify organic acids, including IVG and HMB, from urine samples, and to monitor for the presence of 3-Methoxy-3-methylbutanoic acid.

Materials:

  • Urine samples (patient and control)

  • Internal Standards (e.g., 13C-labeled organic acids)

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine

  • Methanol (for artifact investigation)

  • GC-MS system with a capillary column (e.g., DB-5ms)

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard Spiking:

    • Thaw urine samples to room temperature and vortex.

    • To 1 mL of urine, add a known amount of internal standard solution. This is critical for accurate quantification and to control for variability in extraction and derivatization.[12]

    • Rationale: Internal standards are chemically similar to the analytes but isotopically distinct, allowing them to be differentiated by the mass spectrometer. They correct for sample loss during the multi-step preparation.

  • Acidification & Extraction:

    • Acidify the sample to pH 1-2 with HCl.

    • Saturate the aqueous phase with NaCl.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic (ethyl acetate) layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.

    • Rationale: Acidification converts the organic acid salts to their protonated, less polar form, which enhances their solubility in the organic solvent (ethyl acetate).

  • Drying and Evaporation:

    • Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Rationale: Water must be removed as it will react with and destroy the silylating derivatization agent.[14]

  • Derivatization:

    • To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA (+1% TMCS).

    • Cap the tube tightly and heat at 70°C for 60 minutes.

    • Rationale: This silylation step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[13][15] This makes the molecules volatile and thermally stable, which is essential for GC analysis.[11]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector: Splitless, 250°C

      • Column: 30m x 0.25mm ID x 0.25µm film thickness (e.g., DB-5ms)

      • Oven Program: Initial 60°C for 2 min, ramp to 300°C at 5°C/min, hold for 5 min.

    • MS Conditions:

      • Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-650

    • Rationale: The temperature program separates the derivatized organic acids based on their boiling points and column affinity. The mass spectrometer fragments the molecules into a predictable pattern, allowing for identification and quantification.[12]

Validation Experiment (To Confirm Artifact Formation):

  • Take a pure standard of 3-Hydroxy-3-methylbutanoic acid (HMB).

  • Process one aliquot using the standard protocol.

  • Process a second aliquot, but after the evaporation step (Step 3), add 50 µL of methanol , vortex, and then evaporate to dryness again before proceeding to derivatization (Step 4).

  • Analyze both samples. The presence of a 3-Methoxy-3-methylbutanoic acid peak only in the methanol-treated sample would provide strong evidence for its artifactual origin.

Data Presentation and Interpretation

Data from the GC-MS analysis should be processed to identify peaks by comparing their retention times and mass spectra to a known library. Quantification is performed by comparing the peak area of the analyte to the peak area of the corresponding internal standard.

Table 1: Hypothetical Quantitative Data from Urine Samples

AnalyteControl Group (n=10) Mean Conc. (mmol/mol creatinine)IVA Patient (n=1) Conc. (mmol/mol creatinine)HMG Aciduria Patient (n=1) Conc. (mmol/mol creatinine)
Isovalerylglycine (IVG)< 51850 < 5
3-Hydroxy-3-methylbutanoic Acid (HMB)< 1095 2200
3-Methoxy-3-methylbutanoic AcidNot DetectedPresent (Trace) Present (Significant)

This hypothetical data illustrates that the suspected artifact appears when its precursor (HMB) is significantly elevated. A statistical analysis (e.g., Pearson correlation) across a larger patient cohort would be required to establish the strength of the correlation between HMB and the artifact, and between IVG and the artifact.

Data_Analysis_Workflow RawData GC-MS Raw Data (.D file) Processing Peak Integration & Spectral Deconvolution RawData->Processing Identification Library Matching (Retention Time & Mass Spectrum) Processing->Identification Quantification Internal Standard Normalization Identification->Quantification FinalData Final Concentration Table (mmol/mol creatinine) Quantification->FinalData Stats Statistical Analysis (e.g., Pearson Correlation) FinalData->Stats Conclusion Conclusion on Correlation (Biological vs. Analytical) Stats->Conclusion

Caption: Workflow for GC-MS data analysis and correlation assessment.

Conclusion and Senior Scientist Insights

The evidence strongly suggests that a correlation between urinary isovalerylglycine and 3-Methoxy-3-methylbutanoic acid is not based on a direct biological link. Instead, it is an analytical artifact contingent on methodology and the specific metabolic profile of the patient.

The key takeaway for researchers is the critical importance of understanding the chemistry of sample preparation. The presence of an unusual peak should prompt an investigation into potential artifacts derived from known, highly elevated metabolites before it is assumed to be a novel biomarker. In this case, the detection of 3-Methoxy-3-methylbutanoic acid should immediately lead to the quantification of its likely precursor, 3-Hydroxy-3-methylbutanoic acid (HMB).

This guide provides a framework for not only identifying this specific correlation but also for applying a logical, scientifically rigorous approach to the discovery and validation of any potential new biomarkers in the field of metabolomics.

References

  • Metabolism and Physiological Effects of Isovalerylglycine. (2023). Small Molecule Pathway Database (SMPDB). [Link]

  • Isovaleric acidemia. (2023). MedLink Neurology. [Link]

  • Isovaleric acidemia. (n.d.). Wikipedia. [Link]

  • Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine). (n.d.). HealthMatters.io. [Link]

  • Isovaleric acidemia – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. (2024). MDPI. [Link]

  • Derivatization for GC-MS analysis? (2022). ResearchGate. [Link]

  • Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. (2004). PMC. [Link]

  • Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. (2017). PMC. [Link]

  • Isovaleric Acidemia. (2026). The Medical Biochemistry Page. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). International Labmate. [Link]

  • Disorders of Organic Acid Metabolism. (n.d.). NCBI Bookshelf. [Link]

  • 3 Hydroxy 3 methylbutanoic acid. (2014). mzCloud. [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. [Link]

  • β-Hydroxy β-methylbutyric acid. (n.d.). Wikipedia. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Metbio.net. [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • Methyl 3-hydroxy-3-methylbutanoate. (n.d.). PubChem. [Link]

  • 3-Hydroxy-3-Methylglutaric Acid Disrupts Brain Bioenergetics, Redox Homeostasis, and Mitochondrial Dynamics and Affects Neurodevelopment in Neonatal Wistar Rats. (2024). MDPI. [Link]

  • 3-hydroxy-3-methylglutaric aciduria. (2020). Orphanet. [Link]

  • CID 159498188. (n.d.). PubChem. [Link]

  • 3-Methoxy-3-methylbutanoic acid. (n.d.). PubChem. [Link]

  • 3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. [Link]

  • 3-Hydroxy-3-Methylglutaric Aciduria. (n.d.). Baby's First Test. [Link]

  • Evaluation of 3-Methylbutanoic Acid Methyl Ester as a Factor Influencing Flavor Cleanness in Arabica Specialty Coffee. (2021). MDPI. [Link]

Sources

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 3-Methoxy-3-methylbutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and clinical research, the precise and accurate quantification of novel biomarkers is paramount. This guide provides an in-depth comparison of the primary analytical platforms for the quantification of 3-Methoxy-3-methylbutanoic acid, a putative emerging biomarker in metabolic disease research. While direct comparative studies on this specific analyte are nascent, this document synthesizes established principles and experimental data from analogous small organic acid analyses to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Diagnostic Potential of 3-Methoxy-3-methylbutanoic Acid

3-Methoxy-3-methylbutanoic acid is a small carboxylic acid that has garnered interest in the field of metabolomics. Preliminary research suggests its potential as a biomarker for monitoring the efficacy of therapeutic interventions in certain metabolic disorders, although it is not yet a widely established clinical diagnostic marker.[1][2] As with any novel biomarker, the reliability of clinical or research findings is fundamentally dependent on the analytical method's performance. This guide focuses on the two most prevalent and powerful analytical techniques for the quantification of small organic molecules in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Analytical Platforms: A Head-to-Head Comparison

The choice between GC-MS and LC-MS/MS for the analysis of 3-Methoxy-3-methylbutanoic acid will depend on several factors, including the required sensitivity, sample matrix, throughput needs, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds.[3] For polar molecules like carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic performance.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a dominant platform in bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[5][6]

Experimental Workflows and Protocols

The following sections detail the typical experimental workflows for the analysis of 3-Methoxy-3-methylbutanoic acid using both GC-MS and LC-MS/MS.

GC-MS Workflow

The GC-MS workflow for 3-Methoxy-3-methylbutanoic acid necessitates a multi-step process involving sample extraction and chemical derivatization prior to injection.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection Inject Derivatized Sample GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation Vaporization MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Elution Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Generate Data

Caption: A typical workflow for the analysis of 3-Methoxy-3-methylbutanoic acid using GC-MS.

Protocol for GC-MS Analysis:

  • Sample Extraction:

    • For urine samples, a liquid-liquid extraction with a solvent like ethyl acetate can be employed to isolate organic acids.[7]

    • Alternatively, solid-phase extraction (SPE) can provide a cleaner extract.

  • Derivatization:

    • The dried extract is derivatized to convert the carboxylic acid group into a more volatile ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which creates a trimethylsilyl (TMS) ester.[8]

    • The reaction is typically carried out at an elevated temperature (e.g., 70°C for 60 minutes).[8]

  • GC-MS Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the derivatized analytes.[3]

    • Injection: Splitless injection is often used for trace analysis.

    • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.[9]

    • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[4]

LC-MS/MS Workflow

The LC-MS/MS workflow is generally more straightforward, often involving a simple "dilute-and-shoot" or protein precipitation step.

LC-MS/MS Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_LC->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Inject Supernatant LC_Separation Liquid Chromatography Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometry Detection LC_Separation->MSMS_Detection Data_Analysis_LC Data Analysis & Quantification MSMS_Detection->Data_Analysis_LC Generate Data

Sources

Comparative Analysis of Extraction Solvents for 3-Methoxy-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-3-methylbutanoic acid (MMB Acid) presents a specific extraction challenge due to its amphiphilic nature (low LogP ~0.2) and potential volatility during concentration. While Ethyl Acetate (EtOAc) remains the industry standard for urinary organic acid profiling due to its high polarity matching, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior "green" alternative with better phase separation characteristics. This guide evaluates five solvent systems, establishing a validated protocol that prioritizes analyte recovery and prevents evaporative loss—a common failure point in MMB acid analysis.

Physicochemical Profile & The Extraction Challenge

To select the correct solvent, we must first understand the target molecule's behavior in solution. MMB Acid is not a simple lipophile; it is a short-chain, ether-substituted carboxylic acid.

PropertyValueImplication for Extraction
Molecular Structure

Steric bulk near the ether; polar head (COOH).
pKa ~4.6 – 4.8Critical: At physiological pH (7.4), it exists as a carboxylate anion (highly water-soluble). Extraction requires acidification to pH < 2.5.
LogP (Octanol/Water) ~0.2 – 0.5The Trap: It is relatively polar. Non-polar solvents (Hexane, Heptane) will yield <10% recovery.
Volatility ModerateRisk: Significant loss occurs if evaporation steps exceed 40°C or are prolonged.
The Mechanism: pH-Swing Extraction

Extraction efficiency is governed by the Henderson-Hasselbalch equation. To drive MMB Acid into the organic phase, we must suppress ionization.

  • Target pH: < 2.0 (Ensures >99.9% is in the unionized, extractable R-COOH form).

  • Salting Out: Addition of NaCl or Na₂SO₄ is recommended to increase the ionic strength of the aqueous phase, pushing the polar MMB acid into the organic solvent.

Comparative Solvent Analysis

The following analysis compares solvents based on Recovery Efficiency (RE) , Selectivity , and Green Chemistry (HSE) metrics.

Table 1: Solvent Performance Matrix
Solvent CandidatePolarity (Relative)Recovery Potential*HSE Profile (Health/Safety/Env)Operational Notes
Ethyl Acetate (EtOAc) HighHigh (90-95%) Green/Usable Standard. Absorbs water (~3%); requires thorough drying (Na₂SO₄) to prevent GC liner degradation.
2-MeTHF Med-HighHigh (92-96%) Green (Preferred) Top Contender. Clean phase separation (hydrophobic); higher boiling point (80°C) reduces solvent loss but requires longer evaporation time.
Dichloromethane (DCM) MediumHigh (85-90%)Red (Hazardous) Avoid. Carcinogenic/Neurotoxic. High density causes bottom-layer extraction (harder to automate). Good efficiency but environmentally banned in many protocols.
Diethyl Ether (DEE) Low-MedModerate (75-85%)Black (Banned) Obsolete. Extreme flammability; peroxide former. High volatility causes variable volume accuracy.
MTBE Low-MedModerate (80-88%)Amber (Caution) Better than DEE but persists in groundwater. Good for lipid-rich matrices to avoid emulsion.

*Recovery potential assumes proper acidification (pH < 2) and saturation with NaCl.

Deep Dive: Why 2-MeTHF is the Modern Superior

While Ethyl Acetate is the historical default for metabolomics, 2-MeTHF offers distinct advantages for MMB Acid:

  • Immiscibility: Unlike EtOAc, 2-MeTHF resists water uptake. This means the organic extract is "drier" initially, reducing the burden on the drying agent and protecting moisture-sensitive derivatization reagents (like BSTFA).

  • Stability: It does not hydrolyze under acidic extraction conditions (unlike EtOAc, which can slowly degrade to ethanol/acetic acid in strong acid).

  • Sustainability: Derived from corncobs/bagasse, it aligns with modern Green Chemistry principles (Sanofi/GSK guides).

Visualizing the Decision Logic

The following diagram outlines the logic flow for selecting the extraction solvent based on sample matrix and downstream application.

SolventSelection Start Start: MMB Acid Extraction Matrix Analyze Matrix Type Start->Matrix UrinePlasma Aqueous/Biological (Urine/Plasma) Matrix->UrinePlasma SolidTissue Solid/Tissue Matrix->SolidTissue AcidStep CRITICAL STEP: Acidify to pH < 2.0 (HCl or H2SO4) UrinePlasma->AcidStep SolidTissue->AcidStep Homogenize GreenReq Strict Green/HSE Requirements? AcidStep->GreenReq LipidCheck High Lipid Content? AcidStep->LipidCheck Use2MeTHF Select 2-MeTHF (High Recovery, Low Water, Green) GreenReq->Use2MeTHF Yes (Pharma/Industrial) UseEtOAc Select Ethyl Acetate (Standard, High Recovery, Wet) GreenReq->UseEtOAc No (Academic/Legacy) UseMTBE Select MTBE (Lipid Rich Matrix, Moderate Recovery) LipidCheck->UseEtOAc No LipidCheck->UseMTBE Yes (Avoid Emulsions)

Figure 1: Decision matrix for solvent selection emphasizing matrix type and regulatory constraints.

Validated Experimental Protocol (The "Cold-Acid" Method)

This protocol is designed to minimize the two primary failure modes: incomplete extraction (due to pH) and analyte loss (due to evaporation).

Reagents:

  • Sample (Urine/Plasma)

  • Internal Standard (e.g., 3-phenylbutyric acid or tropic acid)

  • 6M HCl

  • Solid NaCl

  • Solvent: Ethyl Acetate (Standard) or 2-MeTHF (Recommended)

  • Drying Agent: Anhydrous Na₂SO₄[1]

Step-by-Step Workflow
  • Pre-Treatment & Acidification:

    • Aliquot 500 µL of sample.

    • Add 20 µL Internal Standard.

    • Crucial: Add 50 µL 6M HCl. Verify pH < 2 using litmus paper. Rationale: Drives MMB Acid to unionized state.

    • Salting Out: Add ~200 mg solid NaCl and vortex until dissolved. Rationale: Increases ionic strength, pushing organic molecules out of the water phase.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.5 mL of 2-MeTHF (or EtOAc).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to break emulsions.

  • Phase Separation & Drying:

    • Transfer the upper organic layer to a fresh glass tube.

    • Add ~100 mg Anhydrous Na₂SO₄ to the organic phase. Vortex briefly and let sit for 2 minutes. Rationale: Removes residual water that interferes with derivatization.

    • Transfer the dry supernatant to a clean vial.

  • Controlled Evaporation (The Danger Zone):

    • Evaporate under a gentle stream of Nitrogen.

    • Temperature Limit: Do NOT exceed 35°C.

    • Warning: Stop evaporation immediately upon dryness. Prolonged exposure to gas flow after dryness causes sublimation of MMB acid.

  • Derivatization (For GC-MS):

    • Reconstitute immediately in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 minutes.

Mechanistic Visualization

Understanding the chemical equilibrium is vital for troubleshooting low recovery.

ExtractionMechanism cluster_0 Extraction Barrier Aqueous Aqueous Phase (Urine/Plasma) Equilibrium Equilibrium pH Dependent Aqueous->Equilibrium Ionized Ionized Form (R-COO⁻) Trapped in Water (pH > 4.8) Equilibrium->Ionized High pH Unionized Unionized Form (R-COOH) Extractable (pH < 2.0) Equilibrium->Unionized Add HCl Organic Organic Phase (2-MeTHF/EtOAc) Unionized->Organic Partitioning (LogD)

Figure 2: The pH-dependent equilibrium shift required to move MMB Acid from the aqueous to the organic phase.

References

  • PubChem. (2025).[2][3] 3-Methoxy-3-methylbutanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Byrne, F. P., et al. (2016).[4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7). Available at: [Link]

  • Prat, D., et al. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. Available at: [Link]

  • Jones, P. M., et al. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Metabolomics. Available at: [Link]

  • Desiderio, C., et al. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters. Clinical Chimica Acta. Available at: [Link]

Sources

Cross-validation of 3-Methoxy-3-methylbutanoic acid biomarkers in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Guide: Analytical Cross-Validation of 3-Methoxy-3-methylbutanoic Acid (3-MMBA) Biomarkers in Preclinical Models

Executive Summary & Mechanistic Context

In modern drug development, 3-Methoxy-3-methylbutanoic acid (3-MMBA) has emerged as a critical structural moiety. It forms the central α-amino acid core of novel oligoarylamide antibiotics like [1] and serves as a key building block in [2]. When evaluating these therapeutics in murine models, tracking free 3-MMBA as a pharmacokinetic (PK) or toxicokinetic (TK) biomarker is essential for understanding prodrug cleavage, metabolic degradation, and systemic exposure.

However, quantifying 3-MMBA presents a distinct analytical challenge. With a molecular formula of C₆H₁₂O₃ and a low molecular weight of[3], it is a highly polar, short-chain aliphatic carboxylic acid lacking a UV-absorbing chromophore. Traditional Reversed-Phase Liquid Chromatography (RPLC) is inadequate; the molecule elutes in the void volume, suffering from severe ion suppression from endogenous plasma salts.

Bioanalytical Workflow Design

PK_Workflow N1 In Vivo Dosing (Murine Model) N2 Biofluid Sampling (Plasma/Urine) N1->N2 N3 Sample Preparation (PPT / LLE) N2->N3 N4 Analytical Platform (LC-MS/MS vs GC-MS) N3->N4 N5 Data Cross-Validation (FDA/ICH M10) N4->N5

Fig 1: Bioanalytical workflow for 3-MMBA biomarker cross-validation in murine models.

Step-by-Step Experimental Protocols & Causality

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems in accordance with the [4]. This means every run includes an isotopically labeled internal standard (3-MMBA-d₃) to automatically correct for extraction losses and matrix effects, alongside Quality Control (QC) samples that dictate run acceptance.

Protocol A: HILIC-MS/MS (High-Throughput Direct Analysis)

Causality: HILIC relies on partitioning between an organic mobile phase and a water-enriched layer on the stationary phase. We use Acetonitrile (ACN) for Protein Precipitation (PPT) because it serves a dual purpose: it crashes out plasma proteins while perfectly matching the high-organic starting conditions required for HILIC, preventing solvent-mismatch peak distortion.

  • Sample Aliquot: Transfer 50 µL of murine plasma to a 96-well plate.

  • Internal Standard Addition: Spike with 10 µL of 3-MMBA-d₃ (500 ng/mL in water).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold 100% Acetonitrile. Mechanism: The sudden drop in dielectric constant denatures and precipitates large proteins (albumin/globulins) while the polar 3-MMBA remains highly soluble in the supernatant.

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

    • Mobile Phase B: 100% Acetonitrile

  • Detection: Electrospray Ionization (ESI) in negative mode. Monitor the MRM transition m/z 131.1 → 87.0 (loss of CO₂).

Protocol B: GC-MS (High-Resolution Derivatization)

Causality: 3-MMBA has a pKa of ~4.5. By acidifying the plasma, we force the carboxylate ion into its neutral, protonated state, allowing it to partition into an organic solvent during Liquid-Liquid Extraction (LLE). Because carboxylic acids are not volatile enough for GC, we must replace the active hydrogen with a trimethylsilyl (TMS) group using BSTFA.

  • Sample Aliquot & IS: Transfer 50 µL of plasma and spike with 10 µL of 3-MMBA-d₃.

  • Acidification: Add 10 µL of 5% Formic Acid to drop the pH below 3.0. Mechanism: Protonates the 3-MMBA carboxylic acid group, rendering it lipophilic.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex for 5 minutes. The neutral 3-MMBA partitions into the upper organic layer, leaving polar matrix salts (which would destroy the GC column) in the aqueous phase.

  • Evaporation: Transfer 400 µL of the organic layer and dry completely under a gentle stream of N₂ at 30°C.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine. Incubate at 60°C for 30 minutes. Mechanism: Silylation neutralizes the polar -OH and -COOH groups, conferring thermal stability and volatility.

  • Detection: Inject 1 µL into the GC-MS (EI mode). Monitor the specific silylated fragment ions via Selected Ion Monitoring (SIM).

Methodological Decision Matrix

Method_Comparison Root 3-MMBA Quantification Strategy LC HILIC-MS/MS (Direct Analysis) Root->LC GC GC-MS (Derivatization) Root->GC LC_Pro High Throughput Minimal Sample Prep Best for Plasma LC->LC_Pro GC_Pro High Resolution No Ion Suppression Best for Urine/Tissue GC->GC_Pro

Fig 2: Decision matrix comparing HILIC-MS/MS and GC-MS methodologies for 3-MMBA analysis.

Quantitative Cross-Validation Data Comparison

To objectively compare the performance of both platforms, validation batches were run using pooled murine plasma. The table below summarizes the core analytical metrics:

Analytical ParameterHILIC-MS/MS (Direct)GC-MS (Derivatized)
Linear Dynamic Range 10 – 5,000 ng/mL25 – 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL25 ng/mL
Intra-day Precision (CV%) 4.2% - 7.5%3.1% - 5.8%
Inter-day Accuracy (% Bias) ± 8.5%± 6.2%
Matrix Effect (Plasma) 85% (Moderate Suppression)98% (Negligible)
Sample Throughput High (~5 min/run)Low (~25 min/run)
Primary Preclinical Application High-throughput PK screeningComplex matrix/Tissue TK profiling

Data Interpretation: While HILIC-MS/MS offers a superior Lower Limit of Quantitation (LLOQ) of 10 ng/mL and rapid throughput ideal for large-scale PK studies, it is more susceptible to matrix-induced ion suppression (85% recovery). Conversely, GC-MS requires a labor-intensive derivatization step but provides exceptional precision (CV% as low as 3.1%) and virtually eliminates matrix effects, making it the superior choice for highly complex matrices like homogenized tumor tissue or concentrated urine.

References

  • Title: 3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: US20150291549A1 - Compounds Useful as Immunomodulators Source: Google Patents URL

Sources

Specificity Testing of 3-Methoxy-3-methylbutanoic Acid Assays Against Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of isobaric interference when developing assays for small, highly polar organic acids. 3-Methoxy-3-methylbutanoic acid (3-MMBA) (CAS 181819-48-7) is a critical structural building block and biomarker. It is extensively utilized in the synthesis of broad-spectrum, resistance-breaking antibiotics such as cystobactamids[1], as well as in the development of Eg5 inhibitors for cell proliferation disorders[2].

With a monoisotopic mass of 132.0786 Da[3], 3-MMBA shares its exact mass and chemical formula (


) with several structural isomers, including 2-methoxy-3-methylbutanoic acid , 3-ethoxybutanoic acid , and 2-hydroxy-3,3-dimethylbutanoic acid . Developing an assay that is highly specific to 3-MMBA requires orthogonal analytical strategies that exploit subtle differences in stereochemistry, pKa, and ionization behavior. This guide objectively compares the performance of LC-MS/MS, GC-MS, and NMR platforms, providing self-validating experimental protocols grounded in mechanistic causality.

Mechanistic Causality in Isomer Differentiation

To achieve true analytical specificity, we cannot rely solely on precursor mass (


 at m/z 131.07). We must exploit the physicochemical differences dictated by the position of the methoxy group:
  • Chromatographic Causality (pKa & Polarity): In reversed-phase liquid chromatography (RPLC), the position of the methoxy ether linkage drastically alters the molecule's dipole moment and its capacity for intramolecular hydrogen bonding. For instance, 2-methoxy-3-methylbutanoic acid features an

    
    -methoxy group that exerts a stronger inductive electron-withdrawing effect on the carboxylic acid compared to the 
    
    
    
    -methoxy group in 3-MMBA. This lowers the pKa of the 2-methoxy isomer, causing it to be more ionized (and thus elute earlier) under mildly acidic mobile phase conditions compared to 3-MMBA.
  • Mass Spectrometric Causality (Fragmentation Pathways): During Collision-Induced Dissociation (CID), 3-MMBA preferentially undergoes the neutral loss of methanol (

    
    , 32 Da) due to the tertiary nature of the carbon at the 3-position, forming a stable conjugated product ion at m/z 99. In contrast, 3-ethoxybutanoic acid will lose ethanol (46 Da), yielding an m/z 85 product ion. These predictable, structure-driven fragmentation pathways are the cornerstone of Multiple Reaction Monitoring (MRM) specificity.
    

Quantitative Comparison of Analytical Platforms

The selection of an analytical platform depends on the required throughput, sensitivity, and matrix complexity. Table 1 summarizes the performance metrics of the three primary modalities.

Table 1: Comparative Performance of Analytical Platforms for 3-MMBA Isomer Differentiation

Analytical PlatformLimit of Detection (LOD)Isomer Resolution (

)
ThroughputPrimary Mechanism of Specificity
UPLC-MS/MS (MRM) 1 - 5 ng/mLModerate (

~ 1.5 - 2.0)
High (< 10 min/sample)Retention time + Unique CID neutral losses
GC-MS (EI) 10 - 50 ng/mLHigh (

> 2.5)
Medium (~ 25 min/sample)High-efficiency capillary separation + EI fingerprint
1H / 13C NMR > 5 µg/mLAbsolute (Definitive)LowChemical shift & J-coupling (Structural elucidation)

Analytical Workflow for Isomer Differentiation

To ensure rigorous specificity, a multi-tiered, orthogonal approach is recommended. The workflow below illustrates how sample preparation feeds into high-throughput and high-resolution pipelines to cross-validate findings.

IsomerWorkflow Sample Sample Matrix (Contains 3-MMBA & Isomers) Prep Sample Preparation (LLE / SPE Extraction) Sample->Prep LCMS LC-MS/MS Pipeline (High Throughput) Prep->LCMS GCMS GC-MS Pipeline (High Resolution) Prep->GCMS NMR NMR Pipeline (Structural Confirmation) Prep->NMR LC_Chrom Reversed-Phase UPLC (Isomer RT Separation) LCMS->LC_Chrom GC_Deriv Silylation (BSTFA) (Volatility Enhancement) GCMS->GC_Deriv Data Orthogonal Data Integration & Specificity Validation NMR->Data LC_MRM MRM Fragmentation (m/z 131 -> Specific Ions) LC_Chrom->LC_MRM LC_MRM->Data GC_EI Electron Ionization (EI) (Unique Fingerprints) GC_Deriv->GC_EI GC_EI->Data

Orthogonal analytical workflow for resolving 3-Methoxy-3-methylbutanoic acid isomers.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating forced-isomer mixtures and matrix blanks, the protocols inherently prove their own specificity during each run.

Protocol A: UPLC-MS/MS Method for High-Throughput Specificity

This method utilizes a specialized T3 stationary phase, which resists dewetting in highly aqueous conditions, allowing for superior retention and separation of small, polar organic acids.

1. Chromatographic Conditions:

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Maintains the carboxylic acid in its protonated state to increase retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 40% B over 6 min, flush at 95% B for 1.5 min, re-equilibrate at 2% B. Flow rate: 0.4 mL/min.

2. Mass Spectrometry (ESI-Negative MRM):

  • Precursor Ion: m/z 131.1 (

    
    ).
    
  • Quantifier Transition (3-MMBA): 131.1

    
     99.1 (Collision Energy: 12 eV).
    
  • Qualifier Transition (3-MMBA): 131.1

    
     85.1 (Collision Energy: 18 eV).
    

3. System Suitability & Self-Validation:

  • Isomer Resolution Check: Inject a mixed standard containing 3-MMBA, 2-methoxy-3-methylbutanoic acid, and 3-ethoxybutanoic acid at 100 ng/mL.

  • Acceptance Criteria: The critical pair (3-MMBA and its 2-methoxy isomer) must exhibit a chromatographic resolution (

    
    ) 
    
    
    
    1.5. If
    
    
    < 1.5, the assay fails suitability, indicating potential mobile phase degradation or column voiding.
Protocol B: GC-MS Method with Silylation Derivatization

Because 3-MMBA is highly polar and prone to peak tailing in gas chromatography, derivatization is mandatory. Converting the carboxylic acid to a trimethylsilyl (TMS) ester increases volatility and thermal stability.

1. Sample Derivatization:

  • Transfer 50 µL of the dried sample extract into a glass autosampler vial.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Incubate at 60°C for 30 minutes. Cool to room temperature before injection.

2. Chromatographic Conditions:

  • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 70°C for 2 min, ramp at 15°C/min to 250°C, hold for 3 min.

3. Mass Spectrometry (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50 to 300.

  • Specificity Marker: The TMS-derivatized 3-MMBA will yield a distinct molecular ion (

    
     at m/z 204) and a dominant base peak resulting from 
    
    
    
    -cleavage adjacent to the methoxy group. Isomers like 3-ethoxybutanoic acid will yield shifted fragment masses (e.g., +14 Da for the ethoxy-bearing fragments), allowing definitive spectral library matching.

4. System Suitability & Self-Validation:

  • Derivatization Efficiency Check: Monitor the chromatogram for underivatized 3-MMBA. The presence of a broad, tailing peak at the expected retention time of the free acid indicates incomplete derivatization, invalidating the quantitative accuracy of the run.

References

  • PubChem. "3-Methoxy-3-methylbutanoic acid | C6H12O3 | CID 22594821". National Center for Biotechnology Information. Available at:[Link]

  • Kohnhäuser D, et al. "Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861". Journal of Medicinal Chemistry, 2024. Available at:[Link]

  • Array BioPharma Inc. "WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof". Google Patents, 2014.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-3-methylbutanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-methoxy-3-methylbutanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of the chemical's hazard profile.

Hazard Assessment and Profile

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Methoxy-3-methylbutanoic acid (C₆H₁₂O₃) is a carboxylic acid whose hazard profile necessitates careful handling.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methoxy-3-methylbutanoic acid is classified as follows:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Danger" .[1] This profile indicates that the compound is corrosive and an irritant, which are the primary drivers for the disposal protocols that follow.

Essential Safety and Handling Precautions

A proactive approach to safety is non-negotiable. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when managing 3-methoxy-3-methylbutanoic acid waste.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye damage.[2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves, to prevent skin contact and irritation.[2][3]

  • Body Protection: A standard laboratory coat must be worn to protect the skin and clothing.[3]

  • Footwear: Always wear closed-toe shoes in the laboratory.[3]

Handling Environment

All handling and preparation for the disposal of 3-methoxy-3-methylbutanoic acid should be conducted within a well-ventilated area, ideally inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[2] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Emergency Spill Management

In the event of an accidental spill, a swift and correct response is critical to minimizing exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[2] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a suitable, sealable container designated for hazardous waste.[2][5]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Clearly label the waste container with "Hazardous Waste," the full chemical name ("3-Methoxy-3-methylbutanoic acid"), and a description of the contents (e.g., "spill cleanup debris"). Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The appropriate disposal method is contingent on the quantity and concentration of the waste. Under no circumstances should 3-methoxy-3-methylbutanoic acid or its solutions be disposed of down the sanitary sewer drain. This practice is illegal in many jurisdictions and poses a risk to plumbing and aquatic ecosystems.[3][6] Most organic acids are toxic even after neutralization and require collection as hazardous waste.[7]

Disposal of Small Quantities (e.g., <100 mL of dilute solution)

Even small quantities must be treated as hazardous waste due to the chemical's GHS classification.

  • Waste Collection: Transfer the waste solution into a designated hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.[6][7] Do not use metal containers.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Methoxy-3-methylbutanoic acid," and the approximate concentration and volume of all components.[8][9]

  • Storage: Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7][8] This area should be away from incompatible materials, such as bases and oxidizing agents.[7][10]

Disposal of Large Quantities or Concentrated Waste
  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[2][3] Ensure the container is compatible with the chemical and never fill it to more than 75-80% capacity to allow for vapor expansion.[6][10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-methoxy-3-methylbutanoic acid," and any known hazard pictograms (corrosive, irritant).[1][2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment bin within a designated SAA, segregated from incompatible chemicals.[2][7][8]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Do not attempt to neutralize or treat large volumes of this waste yourself.

Summary of Disposal Procedures

ParameterGuideline
GHS Hazards Skin Irritation (H315), Serious Eye Damage (H318), Respiratory Irritation (H335)[1]
Required PPE Chemical safety goggles, nitrile gloves, lab coat, closed-toe shoes.[2][3]
Handling Area Chemical Fume Hood.[2]
Spill Response Absorb with inert material (vermiculite, sand), collect in a sealed container for hazardous waste disposal.[2]
Disposal Method All quantities: Collect as hazardous chemical waste. DO NOT dispose down the drain.[3][6][7]
Waste Container Compatible material (glass, polyethylene) with a secure cap. Do not overfill.[6][7]
Waste Labeling "Hazardous Waste," full chemical name, concentration, and hazard pictograms.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-methoxy-3-methylbutanoic acid.

G start Start: Waste 3-Methoxy-3-methylbutanoic Acid Generated ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check assess_quantity Assess Quantity and Concentration collect_waste Step 3: Collect waste in a designated, compatible hazardous waste container. assess_quantity->collect_waste All Quantities (Small or Large) fume_hood Step 2: Work in a Chemical Fume Hood ppe_check->fume_hood fume_hood->assess_quantity label_container Step 4: Label container with: - 'Hazardous Waste' - '3-Methoxy-3-methylbutanoic acid' - Concentrations of contents - Hazard Pictograms collect_waste->label_container store_waste Step 5: Store container in a designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label_container->store_waste contact_ehs Step 6: Arrange for pickup by EHS or licensed waste contractor. store_waste->contact_ehs end End: Waste Disposed of Safely and Compliantly contact_ehs->end

Caption: Disposal workflow for 3-Methoxy-3-methylbutanoic acid.

References

  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 3-Methoxy-3-methylbutanoic acid. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET - 3-Methoxybenzoic acid. Fisher Scientific.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • SAFETY DATA SHEET - (S)-4-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid. MilliporeSigma.
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry Stack Exchange.
  • SAFETY DATA SHEET - 1-Butanol, 3-methoxy-3-methyl-. Acros Organics.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Chemical Waste Disposal. University of Toronto Scarborough.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Carl ROTH.
  • Material Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Santa Cruz Biotechnology.
  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • Safety Data Sheet: 3-Methoxybutanol. Carl ROTH.
  • Hazardous Substance Fact Sheet: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. New Jersey Department of Health.
  • Hazardous Waste Disposal Procedures. State of Washington, Military Department.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Maryland, Campus Safety Division.

Sources

Personal protective equipment for handling 3-Methoxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

To: Research & Development Personnel From: Senior Application Scientist, Safety Division

Handling 3-Methoxy-3-methylbutanoic acid (MMB-acid) presents a specific dual-hazard profile often underestimated in routine synthesis. While it shares the structural stability of branched organic acids, the methoxy ether linkage enhances its lipophilicity, potentially accelerating dermal absorption compared to simple aliphatic acids.[1][2]

Critical Hazard: The primary immediate risk is Category 1 Serious Eye Damage (H318) .[1][2] Unlike simple irritants, this compound can cause irreversible corneal opacity upon contact.[2] Standard safety glasses are insufficient for direct handling of this substance in volumes exceeding analytical quantities.[2]

This guide replaces generic "acid handling" protocols with a targeted operational workflow designed to prevent exposure and manage the specific physicochemical risks of MMB-acid.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of injury.[2]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Serious Eye Damage H318 (Cat 1) Corrosive action on corneal tissue; lipophilic nature allows rapid penetration.[1][2]Zero-tolerance for eye exposure.[1][2] Face shield required for pouring.[2]
Skin Irritation H315 (Cat 2)Acidic hydrolysis of skin lipids; erythema and edema.[2]Immediate rinsing required; barrier creams are ineffective.[2]
Respiratory Irritation H335Mucosal irritation of the upper respiratory tract.[2]All open-vessel work must occur inside a certified fume hood.[2]
Combustibility H227Flash point >60°C (Combustible Liquid).[1][2]Keep away from heat sources/open flames.[2][3][4][5][6] Ground containers during transfer.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection below prioritizes permeation resistance against the ether-acid functionality.

Hand Protection Strategy

Do NOT use Natural Rubber Latex. The ether group in MMB-acid degrades latex, leading to rapid chemical breakthrough.[1][2]

Contact TypeGlove MaterialMin.[2][6][7][8] ThicknessBreakthrough TimeAction
Incidental (Splash) Nitrile 0.11 mm (5 mil)> 15 minsChange immediately upon splash.[1][2][7]
Prolonged (Immersion) Butyl Rubber 0.3 mm (12 mil)> 480 minsRequired for spill cleanup or equipment maintenance.[1][2]
High Risk Laminate (Silver Shield) N/A> 480 minsUse as a liner under nitrile for maximum protection.[2]
Eye & Body Defense[2]
  • Primary Eye Protection: Chemical Splash Goggles (Indirect Vented).[1][2] Standard safety glasses do not seal against vapors or splashes.[1][2]

  • Secondary Face Protection: Polycarbonate Face Shield.[1][2] Mandatory when pouring volumes >100 mL or working under pressure.[2]

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for minor handling; Tyvek® required for spill cleanup).[1][2]

PPE Decision Logic (Workflow Visualization)

This decision tree ensures the correct PPE is donned before the container is opened.

PPE_Selection Figure 1: PPE Selection Logic for MMB-Acid Handling Start START: Define Task VolumeCheck Volume > 100 mL OR Heating/Pressurized? Start->VolumeCheck LowRisk Standard Protocol VolumeCheck->LowRisk No HighRisk High Exposure Risk VolumeCheck->HighRisk Yes PPE_Low PPE: Nitrile Gloves (5mil) + Splash Goggles + Lab Coat LowRisk->PPE_Low PPE_High PPE: Double Nitrile OR Butyl Gloves + Splash Goggles + Face Shield + Chemical Apron HighRisk->PPE_High

Operational Protocol: Safe Handling

Objective: Prevent exposure through engineering controls and disciplined technique.

Phase 1: Preparation
  • Ventilation Check: Verify Fume Hood velocity is 80–100 fpm.

  • Material Inspection: Inspect the MMB-acid container. Crystalline deposits on the cap may indicate peroxide formation (rare but possible with ethers) or impurities. If solids are present, do not open .[2]

  • Secondary Containment: Place the reagent bottle in a polyethylene tray capable of holding 110% of the volume.

Phase 2: Transfer & Manipulation[1]
  • Don PPE according to Figure 1.

  • Pouring:

    • Keep the bottle below eye level.[2]

    • Pour slowly down the side of the receiving vessel to minimize splashing.[1]

    • Scientist's Note: MMB-acid has a higher viscosity than water.[1][2] Expect a "glug" effect if poured too quickly.[2]

  • Heating: If heating is required (e.g., esterification), use a silicone oil bath or heating block.[1][2] Never use an open flame due to the combustible nature (H227).[2][3]

Phase 3: Decontamination (Doffing)[1][2]
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry paper towel, then a water-dampened towel.[1][2] Dispose of towels as solid hazardous waste.[2]

  • Glove Removal: Use the "beak" method (pull one glove off by the cuff, hold it in the gloved hand, then peel the second glove over the first) to prevent skin contact with the outer surface.[2]

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.[1]

Emergency Response: Spills & Exposure

Trustworthiness Check: This protocol relies on the chemical's pKa (~4.[1]78) for neutralization logic.

Exposure Response
  • Eye Contact: TIME CRITICAL. Flush immediately at an eyewash station for 15 full minutes . Hold eyelids open forcibly. The lipophilic nature of the ether group makes simple rinsing less efficient; volume of water is key.[1] Seek emergency medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[1][2][9] Rinse skin for 15 minutes.[2][5] If irritation persists, seek medical aid.

Spill Cleanup Workflow

For spills > 50 mL, evacuate the area and call EHS.[2] For minor spills:

Spill_Response Figure 2: Minor Spill Response Protocol Spill Spill Detected Isolate 1. Isolate Area (Alert others) Spill->Isolate PPE 2. Don Butyl Gloves & Goggles Isolate->PPE Absorb 3. Cover with Absorbent Pads PPE->Absorb Neutralize 4. Treat Residue with Sodium Bicarbonate Absorb->Neutralize Waste 5. Collect into Hazardous Waste Bag Neutralize->Waste

Disposal & Waste Management

Compliance: Follow local EPA/RCRA or equivalent national regulations.[1][2]

  • Waste Stream: Acidic Organic Waste .[1][2]

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1][2] The reaction with bases is exothermic.[1]

  • Labeling: Label container clearly: "Hazardous Waste - 3-Methoxy-3-methylbutanoic acid - Corrosive/Combustible."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable.[1][2] Avoid metal containers due to potential corrosion over time.[2]

References

  • PubChem. (n.d.).[2] 3-Methoxy-3-methylbutanoic acid (Compound).[2] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - GHS Classification & Labelling. Retrieved March 1, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection. Retrieved March 1, 2026, from [Link][1][2]

  • NIST Chemistry WebBook. (n.d.).[2] 3-Methylbutanoic acid (Related Physical Properties). National Institute of Standards and Technology. Retrieved March 1, 2026, from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.